molecular formula C13H23NO4 B1335907 Boc-beta-cyclopentyl-DL-alanine CAS No. 401514-71-4

Boc-beta-cyclopentyl-DL-alanine

Cat. No.: B1335907
CAS No.: 401514-71-4
M. Wt: 257.33 g/mol
InChI Key: GBTWGGHVJJRREA-UHFFFAOYSA-N
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Description

Boc-beta-cyclopentyl-DL-alanine is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTWGGHVJJRREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169341
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
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Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

401514-71-4
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid
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Record name 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid
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Foundational & Exploratory

Synthesis of Boc-beta-cyclopentyl-DL-alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-beta-cyclopentyl-DL-alanine, a non-natural amino acid with significant potential in peptidomimetics and drug discovery. The cyclopentyl moiety introduces conformational constraints and lipophilicity, which can enhance the metabolic stability and cell permeability of peptide-based therapeutics. This document outlines a viable synthetic pathway, detailing experimental protocols and presenting relevant data in a structured format for practical laboratory application.

Synthetic Strategy Overview

The most direct and plausible synthetic route to this compound involves a two-step sequence starting from the commercially available unsaturated precursor, beta-(1-cyclopentenyl)-DL-alanine.

  • Catalytic Hydrogenation: The first step involves the saturation of the cyclopentenyl ring of beta-(1-cyclopentenyl)-DL-alanine through catalytic hydrogenation to yield beta-cyclopentyl-DL-alanine.

  • Boc Protection: The subsequent step is the protection of the amino group of beta-cyclopentyl-DL-alanine using di-tert-butyl dicarbonate (Boc anhydride) to afford the final product, this compound.

This strategy is advantageous due to the availability of the starting material and the generally high efficiency and selectivity of these well-established reaction types.

Experimental Protocols

Step 1: Synthesis of beta-Cyclopentyl-DL-alanine via Catalytic Hydrogenation

This procedure details the reduction of the double bond in the cyclopentenyl ring to form the saturated cyclopentyl ring.

Reaction Scheme:

Catalytic_Hydrogenation start beta-(1-Cyclopentenyl)-DL-alanine product beta-Cyclopentyl-DL-alanine start->product Catalytic Hydrogenation reagents H2 (gas) Catalyst (e.g., 10% Pd/C) Solvent (e.g., Methanol) reagents->product

Caption: Catalytic hydrogenation of beta-(1-cyclopentenyl)-DL-alanine.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
beta-(1-Cyclopentenyl)-DL-alanine≥95%Commercially available
Palladium on Carbon (10% Pd/C)Catalyst gradeSigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Hydrogen (H₂) gasHigh purityAirgas
Celite®Filtering agentSigma-Aldrich

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, a solution of beta-(1-cyclopentenyl)-DL-alanine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) is prepared.

  • Catalyst Addition: 10% Palladium on carbon (10 mol%) is carefully added to the solution. The vessel is sealed.

  • Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas, and the pressure is maintained at 50 psi. The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with additional methanol.

  • Isolation and Purification: The combined filtrate is concentrated under reduced pressure to yield crude beta-cyclopentyl-DL-alanine. The product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford a white solid.

Expected Yield and Characterization:

ParameterExpected Value/Method
Yield >90%
Appearance White solid
¹H NMR Consistent with the structure of beta-cyclopentyl-DL-alanine
Mass Spec. [M+H]⁺ corresponding to the molecular weight of beta-cyclopentyl-DL-alanine
Step 2: Synthesis of this compound

This protocol describes the standard procedure for the protection of the amino group of beta-cyclopentyl-DL-alanine using Boc anhydride.

Reaction Scheme:

Boc_Protection start beta-Cyclopentyl-DL-alanine product This compound start->product Boc Protection reagents Di-tert-butyl dicarbonate ((Boc)2O) Base (e.g., NaOH or Triethylamine) Solvent (e.g., 1,4-Dioxane/Water) reagents->product

Caption: Boc protection of beta-cyclopentyl-DL-alanine.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
beta-Cyclopentyl-DL-alanineAs synthesized in Step 1-
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent gradeFisher Scientific
1,4-DioxaneAnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific
Hydrochloric Acid (HCl)1 M solutionVWR
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich

Procedure:

  • Dissolution: beta-Cyclopentyl-DL-alanine (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water. A 1 M aqueous solution of sodium hydroxide (2.2 eq) is added, and the mixture is stirred until a clear solution is obtained.

  • Addition of Boc Anhydride: The solution is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • Reaction Monitoring: The reaction progress is monitored by TLC, staining with ninhydrin to visualize the disappearance of the free amino group.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc anhydride and by-products.

  • Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 1 M HCl. The product is then extracted with ethyl acetate (3 x volumes).

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Expected Yield and Characterization:

ParameterExpected Value/Method
Yield 85-95%
Appearance White crystalline solid
¹H NMR Consistent with the structure of this compound, showing characteristic peaks for the Boc group (singlet at ~1.4 ppm) and the cyclopentyl and alanine backbone protons.
¹³C NMR Consistent with the structure of this compound.
Mass Spec. [M+Na]⁺ or [M-H]⁻ corresponding to the molecular weight of the product.
Melting Point To be determined.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis route.

StepStarting MaterialProductKey ReagentsSolvent(s)Typical Yield
1beta-(1-Cyclopentenyl)-DL-alaninebeta-Cyclopentyl-DL-alanineH₂, 10% Pd/CMethanol>90%
2beta-Cyclopentyl-DL-alanineThis compound(Boc)₂O, NaOH1,4-Dioxane/Water85-95%

Logical Workflow

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product.

Synthesis_Workflow cluster_0 Synthesis of beta-Cyclopentyl-DL-alanine cluster_1 Synthesis of this compound cluster_2 Analysis and Characterization start beta-(1-Cyclopentenyl)-DL-alanine hydrogenation Catalytic Hydrogenation (H2, Pd/C, MeOH) start->hydrogenation intermediate beta-Cyclopentyl-DL-alanine hydrogenation->intermediate boc_protection Boc Protection ((Boc)2O, NaOH, Dioxane/H2O) intermediate->boc_protection product This compound boc_protection->product analysis Purification (Recrystallization/Chromatography) Characterization (NMR, MS) product->analysis

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical route for the synthesis of this compound. The described two-step process, involving catalytic hydrogenation followed by Boc protection, is a robust and high-yielding pathway suitable for laboratory-scale production. The provided experimental protocols and data will aid researchers in the successful synthesis and characterization of this valuable building block for peptide and medicinal chemistry research.

An In-depth Technical Guide on the Physicochemical Properties of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-beta-cyclopentyl-DL-alanine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the bulky, lipophilic cyclopentyl group into the beta-alanine scaffold offers unique conformational constraints and physicochemical properties that can enhance the therapeutic potential of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential applications in the context of modern drug discovery.

Core Physicochemical Properties

The tert-butyloxycarbonyl (Boc) protecting group renders the amino acid suitable for peptide synthesis by preventing unwanted side reactions at the amino terminus. The cyclopentyl moiety introduces hydrophobicity and steric bulk, influencing the molecule's solubility, lipophilicity, and conformational preferences.

Quantitative Data Summary

A summary of the available and predicted physicochemical properties of this compound (CAS No: 401514-71-4) is presented below. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C13H23NO4[1][2]
Molecular Weight 257.33 g/mol [3]
Boiling Point (Predicted) 406.1 ± 28.0 °C[3]
Density (Predicted) 1.105 ± 0.06 g/cm³[3]
pKa (Predicted) 4.04 ± 0.10[3][4]
Melting Point Data not available
Aqueous Solubility Data not available

Experimental Protocols for Characterization

Precise characterization is essential to confirm the identity, purity, and structural integrity of this compound. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

  • Objective: To confirm the presence of key proton environments in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse angle: 30-45°

  • Expected Signals:

    • A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

    • Multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the protons of the cyclopentyl ring and the β- and α-protons of the alanine backbone.

    • A signal for the N-H proton of the carbamate, which may be broad and its chemical shift solvent-dependent.

    • A signal for the carboxylic acid proton, which is typically broad and may exchange with residual water in the solvent.

  • Objective: To identify all unique carbon atoms in the molecule.

  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.

  • Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

  • Acquisition Parameters:

    • Proton-decoupled experiment.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 s.

  • Expected Signals:

    • Signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).

    • A signal for the carbamate carbonyl carbon (around 155 ppm).

    • A signal for the carboxylic acid carbonyl carbon (typically >170 ppm).

    • Signals corresponding to the carbons of the cyclopentyl ring and the alanine backbone.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the elemental composition of the compound.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

Melting Point Determination
  • Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is an indicator of purity.

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Solubility Determination
  • Objective: To assess the solubility of the compound in various solvents, which is crucial for its application in synthesis and biological assays.

  • Procedure (Qualitative):

    • Add a small, measured amount of the compound (e.g., 1 mg) to a test tube.

    • Add a measured volume of the solvent of interest (e.g., 1 mL of water, ethanol, DMSO) to the test tube.

    • Vortex or shake the mixture vigorously for a set period.

    • Visually inspect the solution for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

  • Procedure (Quantitative): Can be determined by methods such as the shake-flask method followed by quantification of the dissolved compound using HPLC or UV-Vis spectroscopy.

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below. The synthesis typically involves the introduction of the cyclopentyl moiety to a suitable precursor, followed by protection of the amino group with the Boc anhydride.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Alkylation/Reduction) Start->Reaction Protection Boc Protection Reaction->Protection Purification Purification (e.g., Chromatography) Protection->Purification FinalProduct This compound Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS MP Melting Point FinalProduct->MP Sol Solubility FinalProduct->Sol

General workflow for the synthesis and characterization of this compound.

Role in Drug Development and Peptide Therapeutics

Non-proteinogenic amino acids like this compound are valuable tools in drug discovery. Their incorporation into peptide sequences can lead to peptidomimetics with improved pharmacological properties.

The cyclopentyl group can:

  • Increase proteolytic stability: The steric bulk of the cyclopentyl group can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulate receptor binding: The defined conformation imposed by the cyclopentyl ring can lead to higher binding affinity and selectivity for specific biological targets.

  • Enhance cell permeability: The lipophilic nature of the cyclopentyl group can improve the ability of the peptide to cross cell membranes.

The following diagram illustrates the conceptual role of incorporating non-natural amino acids into peptide-based drug candidates to improve their therapeutic profile.

Peptide_Therapeutics_Improvement cluster_native Native Peptide cluster_modified Modified Peptide (Peptidomimetic) cluster_outcome Therapeutic Outcome NativePeptide Native Peptide Sequence LowStability Low Proteolytic Stability NativePeptide->LowStability LowPermeability Poor Cell Permeability NativePeptide->LowPermeability PoorBinding Suboptimal Receptor Binding NativePeptide->PoorBinding Modification Incorporation of Non-Natural Amino Acid NativePeptide->Modification ModifiedPeptide Peptide with This compound HighStability Enhanced Stability ModifiedPeptide->HighStability HighPermeability Improved Permeability ModifiedPeptide->HighPermeability OptimalBinding Optimized Receptor Binding ModifiedPeptide->OptimalBinding ImprovedEfficacy Improved Therapeutic Efficacy HighStability->ImprovedEfficacy HighPermeability->ImprovedEfficacy OptimalBinding->ImprovedEfficacy Modification->ModifiedPeptide

Conceptual diagram of improving peptide therapeutics with non-natural amino acids.

Conclusion

This compound represents a valuable building block for the synthesis of novel peptide-based therapeutics. While some of its fundamental physicochemical properties are predicted, this guide provides the necessary experimental framework for their empirical determination. The unique structural features conferred by the cyclopentyl group offer promising avenues for enhancing the stability, bioavailability, and efficacy of peptide drug candidates, making this compound a subject of continued interest in the field of medicinal chemistry. Further research is warranted to fully elucidate its experimental properties and explore its potential in various therapeutic applications.

References

Navigating Novel Peptide Frontiers: A Technical Guide to Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. This technical guide provides an in-depth overview of Boc-beta-cyclopentyl-DL-alanine, a valuable synthetic building block for peptide synthesis.

CAS Number: 401514-71-4

This document will detail the physicochemical properties, a representative synthesis protocol, and its application in solid-phase peptide synthesis (SPPS), providing a comprehensive resource for researchers in the field.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis and for the characterization of the resulting peptides. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 401514-71-4
Molecular Formula C13H23NO4
Molecular Weight 257.32 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Representative Synthesis of this compound

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis Workflow start Starting Materials: - Cyclopentanecarboxaldehyde - Malonic Acid Derivative intermediate1 Knoevenagel Condensation start->intermediate1 intermediate2 Michael Addition of Amine intermediate1->intermediate2 Ammonia or amine source intermediate3 Hydrolysis & Decarboxylation intermediate2->intermediate3 beta_amino_acid beta-Cyclopentyl-DL-alanine intermediate3->beta_amino_acid product This compound boc_protection Boc Protection (Boc Anhydride, Base) boc_protection->product beta_amino_acid->boc_protection

Caption: A generalized synthetic workflow for this compound.

Methodology:

  • Knoevenagel Condensation: Cyclopentanecarboxaldehyde is reacted with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to form a cyclopentylidene malonate derivative.

  • Michael Addition: The resulting α,β-unsaturated compound undergoes a Michael addition with a nitrogen source, such as ammonia or a protected amine, to introduce the amino group at the β-position.

  • Hydrolysis and Decarboxylation: The ester and cyano groups (if applicable from the malonic acid derivative) are hydrolyzed, followed by decarboxylation upon heating in an acidic medium to yield the free β-amino acid, beta-cyclopentyl-DL-alanine.

  • Boc Protection: The free amino group of beta-cyclopentyl-DL-alanine is then protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture such as dioxane/water or THF/water. The reaction mixture is typically stirred at room temperature until completion.

  • Work-up and Purification: The Boc-protected product is then extracted into an organic solvent, washed to remove impurities, dried, and the solvent is evaporated. The final product can be further purified by crystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in SPPS. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is acid-labile, allowing for its selective removal during the peptide synthesis cycle. The following diagram illustrates a typical cycle of Boc-based SPPS.

A Single Cycle of Boc Solid-Phase Peptide Synthesis

cluster_spps Boc-SPPS Cycle resin Resin-Bound Peptide (N-terminus Boc-protected) deprotection 1. Deprotection: TFA in DCM resin->deprotection neutralization 2. Neutralization: DIEA in DCM/DMF deprotection->neutralization Free N-terminus coupling 3. Coupling: This compound, Coupling Reagent (e.g., HBTU) neutralization->coupling washing 4. Washing: DCM/DMF coupling->washing Peptide Elongated next_cycle Ready for Next Cycle washing->next_cycle

Caption: Workflow for one cycle of Boc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle:

  • Resin Swelling: The solid support resin with the pre-attached C-terminal amino acid (or growing peptide chain) is swelled in a suitable solvent, typically dichloromethane (DCM) or dimethylformamide (DMF).

  • Boc Deprotection: The Boc protecting group from the N-terminus of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). The reaction is usually complete within 30 minutes.

  • Washing: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.

  • Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is again thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: These steps are repeated for each subsequent amino acid to be incorporated into the peptide sequence.

Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to prevent side reactions. The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Applications in Drug Discovery

As a synthetic amino acid, this compound is not directly involved in endogenous signaling pathways. Its significance lies in its role as a tool for medicinal chemists to create novel peptide-based therapeutics. The incorporation of non-natural amino acids like this one can confer several advantageous properties to a peptide, including:

  • Increased Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide drug.

  • Conformational Constraint: The cyclopentyl group can introduce conformational rigidity into the peptide backbone, which can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

  • Modified Pharmacokinetic Properties: The lipophilicity of the cyclopentyl side chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

The logical relationship for its application in drug discovery is illustrated below.

Role in Peptide-Based Drug Discovery

cluster_drug_discovery Drug Discovery Logic start Target Identification & Validation lead_gen Lead Peptide Generation start->lead_gen lead_opt Lead Optimization lead_gen->lead_opt incorporation Incorporate This compound lead_opt->incorporation preclinical Preclinical Development clinical Clinical Trials preclinical->clinical incorporation->preclinical Improved Stability, Affinity, PK

Caption: The role of this compound in the drug discovery pipeline.

By providing a means to systematically modify peptide structures, this compound and other non-natural amino acids are invaluable tools for the development of the next generation of peptide therapeutics.

Commercial Availability and Synthetic Utility of Boc-beta-cyclopentyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of N-tert-butyloxycarbonyl-beta-cyclopentyl-DL-alanine (Boc-beta-cyclopentyl-DL-alanine), a non-proteinogenic amino acid of interest in peptidomimetic and drug discovery research. This document details the chemical properties, sourcing, and synthetic methodologies relevant to its incorporation into peptide structures.

Introduction

This compound is a synthetic amino acid derivative featuring a cyclopentyl group attached to the beta-carbon of the alanine backbone. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it a valuable building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. The incorporation of non-natural amino acids like beta-cyclopentyl-alanine into peptides can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity, making it an attractive component for the design of novel therapeutic peptides.[1][2][3]

Commercial Availability and Physicochemical Properties

This compound is commercially available from a number of chemical suppliers catering to the research and development market. While catalog listings are readily found, detailed technical data sheets with comprehensive analytical data may require direct inquiry with the vendors.

Table 1: Commercial Suppliers and Product Information

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Santa Cruz Biotechnologysc-281033401514-71-4C₁₃H₂₃NO₄257.33Research use only.[4]
ReagentiaR00BYYY401514-71-4C₁₃H₂₃NO₄Not specifiedAvailable in various quantities.[5]
Chem-Impex29633Not specified for DLNot specifiedNot specifiedLists L and D enantiomers.[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 401514-71-4[4][5]
Molecular Formula C₁₃H₂₃NO₄[4]
Molecular Weight 257.33[4]
Appearance Likely a white to off-white solidInferred from similar compounds
Purity >95% (typical)Inferred from supplier data for related compounds
Solubility Soluble in organic solvents (e.g., DCM, DMF, MeOH)Inferred from properties of Boc-protected amino acids

Synthesis and Characterization

Synthesis of beta-Cyclopentyl-DL-alanine

The synthesis of the unprotected beta-cyclopentyl-DL-alanine is a prerequisite for Boc protection. A plausible synthetic route involves the reaction of cyclopentylmethyl bromide with a suitable precursor, followed by hydrolysis.[6]

Boc Protection of beta-Cyclopentyl-DL-alanine

The introduction of the Boc protecting group onto the amino function of beta-cyclopentyl-DL-alanine can be achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and widely used procedure in peptide chemistry.[7]

Experimental Protocol: General Procedure for Boc Protection

  • Dissolution: Dissolve beta-cyclopentyl-DL-alanine (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 equivalents), to the solution to deprotonate the amino group.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours or overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, the reaction mixture is acidified (e.g., with citric acid or dilute HCl) and extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[8]

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amino_Acid β-Cyclopentyl-DL-alanine Reaction_Step Stir at Room Temperature in Solvent (e.g., Dioxane/Water) Amino_Acid->Reaction_Step Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction_Step Base Base (e.g., NaOH, Et₃N) Base->Reaction_Step Acidification Acidification Reaction_Step->Acidification Reaction Completion Extraction Extraction with Organic Solvent Acidification->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product Boc-β-cyclopentyl-DL-alanine Purification->Final_Product

Caption: Workflow for Boc Protection of β-Cyclopentyl-DL-alanine.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Characteristic singlet for the 9 protons of the Boc group around 1.4 ppm. Signals corresponding to the cyclopentyl and alanine backbone protons.[9][10]
¹³C NMR Resonances for the quaternary and methyl carbons of the Boc group, as well as the carbonyl carbon of the carbamate. Signals for the cyclopentyl and alanine carbons.[11]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).
FT-IR Characteristic stretches for the N-H bond, C=O of the carbamate and carboxylic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for incorporation into peptide chains using the Boc-SPPS methodology. This strategy relies on the acid-lability of the Boc group for temporary Nα-protection and typically uses stronger acids for the final cleavage from the resin and removal of side-chain protecting groups.[12][13]

Experimental Protocol: General Cycle for Boc-SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) to which the first amino acid is attached.

  • Deprotection: Remove the Nα-Boc group of the resin-bound amino acid or peptide by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA. This step exposes the free amino group for the next coupling reaction.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to generate the free amine.

  • Coupling: Activate the carboxylic acid of this compound (2-4 equivalents) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HATU in the presence of an activating agent like HOBt or HOAt. Add the activated amino acid to the resin-bound amine to form the peptide bond. The reaction is typically carried out in a solvent like DMF or DCM.

  • Washing: After the coupling reaction is complete (monitored by a qualitative test like the Kaiser test), wash the resin extensively with the synthesis solvent to remove excess reagents and by-products.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

SPPS_Cycle Start Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-β-cyclopentyl-DL-alanine + Coupling Reagents) Neutralization->Coupling Washing 4. Washing (DMF/DCM) Coupling->Washing Elongated_Peptide Resin-Bound Elongated Peptide (Boc-Protected N-terminus) Washing->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle Final_Cleavage Final Cleavage (e.g., HF) Elongated_Peptide->Final_Cleavage Final Cycle Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General Cycle for Solid-Phase Peptide Synthesis (SPPS) using Boc-chemistry.

Biological Relevance and Applications

The incorporation of beta-amino acids and those with cyclic side chains, such as cyclopentylalanine, into peptides is a strategy employed in drug discovery to develop peptidomimetics with improved pharmacological properties.

  • Enhanced Stability: The beta-amino acid backbone is often more resistant to enzymatic degradation by proteases compared to the natural alpha-amino acid backbone, leading to a longer in vivo half-life.[14][15]

  • Conformational Constraint: The cyclopentyl group introduces steric bulk and conformational rigidity, which can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[1][3]

  • Neurological and Metabolic Research: Derivatives of beta-alanine and its analogues are being investigated for their roles in neurotransmission and as building blocks for therapeutics targeting neurological disorders and metabolic pathways.[2][3]

Conclusion

This compound is a commercially available, albeit specialized, building block for peptide synthesis. While specific experimental data for this compound is limited in the public domain, its synthesis and incorporation into peptides can be reliably achieved through well-established protocols for Boc-protection and Boc-SPPS. The unique structural features of this non-proteinogenic amino acid offer valuable opportunities for the design and development of novel peptidomimetics with potentially enhanced therapeutic properties for researchers in drug discovery and development.

References

Boc-beta-cyclopentyl-DL-alanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Boc-beta-cyclopentyl-DL-alanine

This guide provides essential information regarding the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for a variety of experimental and analytical procedures.

PropertyValue
Molecular Formula C13H23NO4[1]
Molecular Weight 257.33 g/mol
Molar Formula O=C(OC(C)(C)C)NC(C(=O)O)CC1CCCC1[2]

Logical Relationship of Molecular Properties

The relationship between the compound's name and its core molecular properties can be visualized as a direct hierarchy. The chemical name defines the structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

Figure 1: Molecular Property Hierarchy A This compound B Molecular Formula C13H23NO4 A->B determines C Molecular Weight 257.33 g/mol B->C calculates to

Figure 1: Molecular Property Hierarchy

References

Navigating the Solubility Landscape of Boc-Protected Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, understanding the solubility of protected amino acids is a critical parameter for successful peptide synthesis and drug formulation. This technical guide addresses the solubility of Boc-beta-cyclopentyl-DL-alanine in organic solvents, providing a framework for its use in research and development.

General Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids is influenced by the nature of the amino acid side chain and the properties of the organic solvent. Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. The bulky and nonpolar cyclopentyl group in this compound suggests that its solubility will be influenced by both the polar carbamate group and the nonpolar side chain.

For context and as a practical starting point for solvent selection, the following table summarizes the solubility of several other Boc-protected amino acids in common organic solvents. This data should be considered as a guideline, as actual solubility can vary based on factors such as purity, crystalline form, and experimental conditions.

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL).[1]
Boc-Leu-OHDMSO~100Requires sonication.[1]
N-Boc-L-prolineDMF~20-
N-Boc-L-prolineDMSO~15-
N-Boc-L-prolineEthanol~15-
Boc-Gly-Gly-OHDMSO~100Requires sonication.[1]
Boc-β-Ala-OHDMSO~100Requires sonication and warming to 60°C.[1]
Boc-Leu-Leu-OHDMF~30-
Boc-Leu-Leu-OHDMSO~10-
Boc-Leu-Leu-OHEthanol~30-

General Observations on Solubility:

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally effective solvents for dissolving Boc-protected amino acids.[1]

  • Chlorinated Solvents: Dichloromethane (DCM) is also a common solvent, particularly for less polar Boc-amino acids.[1]

  • Alcohols: Solvents like methanol and ethanol can be used, but solubility may be more limited compared to polar aprotic solvents.

  • Co-solvent Systems: For challenging compounds, a mixture of solvents, such as DCM, DMF, and NMP, can be employed to enhance solubility.[1]

  • Effect of Side Chain: The polarity and size of the amino acid side chain are crucial.[1] Nonpolar, bulky side chains, like the cyclopentyl group, may decrease solubility in more polar solvents and increase it in less polar ones.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of a compound in various organic solvents.

Materials and Equipment:

  • This compound (high purity)

  • A selection of organic solvents (e.g., DMF, DMSO, DCM, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the vials and then sample the clear supernatant.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the amount in the test samples.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start weigh Weigh excess Boc-amino acid start->weigh add_solvent Add known volume of solvent to vial weigh->add_solvent seal Seal vial add_solvent->seal shake Agitate at constant temperature (24-48h) seal->shake Equilibrate centrifuge Centrifuge to separate solid shake->centrifuge Post-equilibration sample Withdraw supernatant centrifuge->sample dilute Dilute sample sample->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate solubility analyze->calculate Quantify end_node End calculate->end_node

Caption: A workflow diagram for the experimental determination of solubility.

By following this guide, researchers can systematically approach the solubility challenges associated with this compound and other protected amino acids, ensuring a more efficient and predictable path in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Boc-beta-cyclopentyl-DL-alanine Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Non-natural amino acids are critical building blocks in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, Boc-beta-cyclopentyl-DL-alanine and its structural analogs represent a promising class of compounds. The incorporation of a cyclopentyl moiety into the side chain of beta-alanine introduces unique conformational constraints and lipophilicity, which can significantly influence the biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound structural analogs. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document details experimental protocols, presents available quantitative data in a structured format, and visualizes potential signaling pathways and structure-activity relationships to facilitate further research and development in this area.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability under various conditions and its facile removal under mild acidic conditions. When combined with non-natural amino acids like beta-cyclopentyl-DL-alanine, it provides a versatile scaffold for creating peptidomimetics and other novel chemical entities. The cyclopentyl group, in particular, offers a balance of flexibility and rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles by increasing resistance to enzymatic degradation.

Structural analogs, such as those with cyclobutyl or cyclohexyl rings, allow for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a molecule's properties for optimal therapeutic effect. This guide will delve into the synthesis of these compounds, their known biological activities in areas such as antiviral and integrin modulation, and the experimental methodologies required for their evaluation.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs typically involves the preparation of the core beta-amino acid followed by the protection of the amino group with the Boc moiety. Below is a representative, detailed experimental protocol adapted from the synthesis of closely related cycloalkyl amino acids.

Experimental Protocol: Synthesis of 2-Aminocyclopentanecarboxylic Acid (A Key Intermediate)

This protocol describes the synthesis of a key precursor to this compound.

Materials:

  • Salt of the starting amine (e.g., (S,S,S)-2•HBr for a specific stereoisomer)

  • Methanol (MeOH)

  • 10% Palladium on activated carbon

  • Hydrogen gas

  • Celite

  • Diethyl ether

  • Potassium bicarbonate (KHCO3)

  • Potassium carbonate (K2CO3)

  • Sodium sulfate (Na2SO4)

  • 33% solution of HBr in acetic acid

  • Acetonitrile

Procedure:

  • Hydrogenolysis: To a solution of the starting salt (e.g., 60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

  • Evacuate the flask and refill it with hydrogen gas to a pressure of 1.05 atm.

  • Stir the mixture vigorously at 45°C for 5-6 hours, monitoring for the cessation of hydrogen consumption and the disappearance of the starting material by TLC (eluent: CH2Cl2/MeOH, 15:1).

  • Upon completion, filter the reaction mixture through a pad of Celite and remove the solvent under vacuum.

  • Purification: The crude product can be further purified by treatment with diethyl ether and an aqueous solution of potassium bicarbonate and potassium carbonate to remove impurities. The organic phase is separated, and the aqueous phase is extracted with diethyl ether. The combined organic extracts are washed, dried over sodium sulfate, and concentrated under vacuum.

  • Salt Formation for Purification: The crude product can be dissolved in diethyl ether, and a 33% solution of HBr in acetic acid is added dropwise under cooling to form a precipitate. This salt can be recrystallized from acetonitrile to yield the purified amino acid intermediate.[1]

Boc Protection

The resulting amino acid is then protected with a Boc group.

Materials:

  • 2-Aminocyclopentanecarboxylic acid intermediate

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • A suitable solvent (e.g., 1,4-dioxane/water or THF/water)

Procedure:

  • Dissolve the amino acid in the chosen solvent system.

  • Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by removing the organic solvent, acidifying the aqueous layer, and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is then washed, dried, and concentrated to yield the Boc-protected product.

Data Presentation: Physicochemical and Biological Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 401514-71-4[2]
Molecular Formula C13H23NO4[3]
Molecular Weight 257.33 g/mol [3]
Boiling Point (Predicted) 406.1 ± 28.0 °CChemicalBook
Density (Predicted) 1.105 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 4.04 ± 0.10ChemicalBook
Appearance White solidChemicalBook

Table 2: Comparative Biological Activity of Cycloalkyl Alanine Analogs in Peptides

Analog Side ChainObserved Effect on PeptideBiological ContextReference
Cyclobutyl Enhances proteolytic stabilityModel β-sheet peptides[4]
Cyclopentyl Enhances proteolytic stability (more than cyclobutyl)Model β-sheet peptides[4]
Cyclohexyl Enhances proteolytic stability (more than cyclopentyl)Model β-sheet peptides[4]
Cyclohexyl Improved pharmacokinetic exposure vs. phenylDPP-4 inhibitors[1]

Potential Biological Activities and Signaling Pathways

The unique structural features of this compound analogs make them attractive candidates for modulating various biological pathways. Based on studies of structurally related compounds, two promising areas of application are as antiviral agents and as modulators of integrin signaling.

Antiviral Activity

Cyclic moieties are common in antiviral drugs, where they can enhance binding to viral enzymes and improve metabolic stability. The cyclopentyl group in these alanine analogs could be explored for its potential to inhibit viral proteases or other key viral proteins.

antiviral_pathway cluster_virus Viral Lifecycle Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Viral Assembly Viral Assembly Viral Replication->Viral Assembly Viral Release Viral Release Viral Assembly->Viral Release Analog Analog Viral Protease Viral Protease Analog->Viral Protease Inhibition Viral Protease->Viral Replication Required for

Figure 1: Potential mechanism of antiviral activity via viral protease inhibition.

Integrin Signaling Modulation

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in processes like cell adhesion, migration, and signaling. Antagonists of certain integrins have therapeutic potential in inflammation and cancer. Beta-amino acids have been successfully incorporated into integrin antagonists.

integrin_pathway cluster_cell Cellular Response Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Downstream Signaling Downstream Signaling Src->Downstream Signaling Cell Adhesion & Migration Cell Adhesion & Migration Downstream Signaling->Cell Adhesion & Migration Analog Analog Analog->Integrin Antagonism ECM Extracellular Matrix ECM->Integrin Binds

Figure 2: Proposed modulation of the integrin signaling pathway.

Structure-Activity Relationships (SAR)

A definitive SAR for this compound analogs has yet to be published. However, based on the available data for related compounds, a logical relationship can be inferred. The size and conformation of the cycloalkyl ring appear to be critical determinants of biological activity.

sar_relationship cluster_sar Structure-Activity Relationship Cycloalkyl Ring Size Cycloalkyl Ring Size Conformational Rigidity Conformational Rigidity Cycloalkyl Ring Size->Conformational Rigidity Lipophilicity Lipophilicity Cycloalkyl Ring Size->Lipophilicity Proteolytic Stability Proteolytic Stability Conformational Rigidity->Proteolytic Stability Binding Affinity Binding Affinity Lipophilicity->Binding Affinity Biological Activity Biological Activity Proteolytic Stability->Biological Activity Binding Affinity->Biological Activity

Figure 3: Logical flow of structure-activity relationships.

The limited data suggests that increasing the ring size from cyclobutyl to cyclohexyl enhances proteolytic stability in peptides.[4] This is likely due to increased steric hindrance around the peptide backbone, which shields it from enzymatic cleavage. This increased stability, coupled with changes in lipophilicity, can be expected to modulate the binding affinity and overall biological activity of molecules incorporating these amino acids. Further research is needed to quantify these relationships for a range of biological targets.

Conclusion and Future Directions

This compound and its structural analogs are valuable tools for medicinal chemists. Their synthesis is achievable through established methods, and their incorporation into peptides and small molecules can confer desirable properties such as enhanced metabolic stability. While the full scope of their biological activities is still under exploration, preliminary evidence suggests potential applications in antiviral therapy and as modulators of integrin signaling.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to establish a clear and quantitative structure-activity relationship. This would involve varying the cycloalkyl ring size, introducing substituents on the ring, and exploring different stereoisomers. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of non-natural amino acids.

Detailed Experimental Protocols for Key Assays

The following are representative protocols for assays that would be relevant for evaluating the biological activity of this compound analogs.

Viral Protease Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific viral protease.

Materials:

  • Purified viral protease

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, the viral protease, and allow to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorimeter.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate as a function of the compound concentration and determine the IC50 value.

Cell Adhesion Assay (Integrin Antagonism)

Objective: To assess the ability of a test compound to inhibit integrin-mediated cell adhesion.

Materials:

  • Cells expressing the target integrin (e.g., Jurkat cells for α4β1 integrin)

  • 96-well plates coated with the integrin ligand (e.g., VCAM-1)

  • Cell culture medium

  • Test compounds

  • A method for quantifying cell adhesion (e.g., a fluorescent dye like Calcein-AM)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the integrin ligand and block non-specific binding sites.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Add the cell suspension to the coated wells and incubate to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Quantify the number of adherent cells using a suitable method (e.g., by measuring fluorescence after labeling with Calcein-AM).

  • Plot the percentage of cell adhesion relative to a control (no compound) against the compound concentration to determine the IC50 value.[5]

Experimental Workflow Visualization

experimental_workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Physicochemical Physicochemical Property Analysis Purification->Physicochemical Biological_Screening In vitro Biological Screening Purification->Biological_Screening Hit_Identification Active Compound? Biological_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Yes End End Hit_Identification->End No Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

References

The Rising Profile of Beta-Cyclopentyl-Alanine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability continues, medicinal chemists are increasingly turning their attention to non-proteinogenic amino acids. Among these, beta-cyclopentyl-alanine has emerged as a promising scaffold for the development of next-generation peptide-based drugs and peptidomimetics. This technical guide provides an in-depth analysis of the potential applications of beta-cyclopentyl-alanine in medicinal chemistry, with a focus on its role in the design of agents targeting G-protein coupled receptors (GPCRs), supported by quantitative data and detailed experimental protocols.

The incorporation of beta-cyclopentyl-alanine into peptide sequences offers several distinct advantages. The cyclopentyl moiety introduces conformational constraints that can pre-organize the peptide backbone into a bioactive conformation, leading to enhanced binding affinity and receptor subtype selectivity.[1][2] Furthermore, the beta-amino acid structure confers resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of the resulting therapeutic candidates.[3] These properties make beta-cyclopentyl-alanine a valuable building block in the development of novel treatments for a range of conditions, including neurological disorders.[1][2]

Application in Opioid Receptor Modulation

The following table summarizes the binding affinity of this compound for human opioid receptors:

CompoundReceptorKi (nM)a[%] Displacement
c[D-Trp-Phe-β-Ala-β-Ala] (11)h-KOR0.73 ± 0.08<50
h-MOR>1000-
h-DOR>1000-
Data from reference[4].
aPercentage of radioligand displacement at the highest concentration tested.

This data highlights the remarkable selectivity and potency that can be achieved through the incorporation of beta-amino acids into a peptide scaffold. The sub-nanomolar affinity for the kappa-opioid receptor, coupled with the lack of significant binding to mu- and delta-opioid receptors, underscores the potential of this approach for developing highly targeted therapeutics.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed experimental protocols for the synthesis and biological evaluation of beta-cyclopentyl-alanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Beta-Cyclopentyl-Alanine Containing Peptide

This protocol outlines a standard procedure for the manual solid-phase synthesis of a peptide incorporating a beta-cyclopentyl-alanine residue using Fmoc/tBu chemistry.[5][6][7][8]

Materials:

  • Rink-amide MBHA resin or Wang resin

  • Fmoc-protected amino acids (including Fmoc-β-cyclopentyl-L-alanine)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Confirm deprotection using a Kaiser test.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

    • Confirm complete coupling using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-β-cyclopentyl-alanine.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a beta-cyclopentyl-alanine-containing peptide for opioid receptors expressed in cultured cells.[4][9]

Materials:

  • Cell membranes from HEK-293 or CHO cells stably expressing the human mu-, delta-, or kappa-opioid receptor.

  • Radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR).

  • Test peptide (beta-cyclopentyl-alanine containing peptide).

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either buffer (for total binding), non-specific binding control, or varying concentrations of the test peptide.

  • Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Chemokine Receptors

This protocol outlines a functional assay to assess the antagonist activity of a beta-cyclopentyl-alanine-containing peptide at a Gq-coupled chemokine receptor by measuring changes in intracellular calcium.[10][11][12][13][14]

Materials:

  • Cells stably expressing the chemokine receptor of interest (e.g., CHO or HEK-293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Chemokine agonist.

  • Test peptide (beta-cyclopentyl-alanine containing peptide).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C.

  • Assay Execution (Antagonist Mode):

    • Place the cell plate in the fluorescent plate reader.

    • Add varying concentrations of the test peptide to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Establish a stable baseline fluorescence reading.

    • Add a pre-determined EC80 concentration of the chemokine agonist to stimulate the cells.

    • Immediately record the fluorescent signal over time to measure the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of the agonist response against the logarithm of the test peptide concentration.

    • Determine the IC50 value by non-linear regression analysis.

Visualizing the Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified GPCR signaling pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_bioassay Biological Evaluation start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_beta Couple Fmoc-β-cyclopentyl-Ala deprotection2->coupling_beta deprotection3 Fmoc Deprotection coupling_beta->deprotection3 coupling_n Couple Remaining Amino Acids deprotection3->coupling_n cleavage Cleavage from Resin coupling_n->cleavage purification RP-HPLC Purification cleavage->purification final_peptide Pure Peptide purification->final_peptide binding_assay Radioligand Binding Assay final_peptide->binding_assay functional_assay Calcium Mobilization Assay final_peptide->functional_assay ki_value Determine Ki binding_assay->ki_value ic50_value Determine IC50 functional_assay->ic50_value

Figure 1: Experimental workflow for the synthesis and evaluation of a beta-cyclopentyl-alanine containing peptide.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gq Protein GPCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ligand Agonist Ligand->GPCR Activates Antagonist Antagonist (β-cyclopentyl-Ala peptide) Antagonist->GPCR Blocks

Figure 2: Simplified Gq-coupled GPCR signaling pathway leading to calcium mobilization and its inhibition by an antagonist.

Conclusion

Beta-cyclopentyl-alanine represents a powerful tool in the medicinal chemist's arsenal for the design of novel peptide-based therapeutics. Its ability to impart conformational rigidity and enhance metabolic stability can lead to compounds with superior potency, selectivity, and pharmacokinetic properties. The provided data and protocols serve as a foundation for researchers to explore the full potential of this and other beta-amino acids in the development of next-generation drugs targeting a wide range of diseases. As our understanding of the structure-activity relationships of beta-cyclopentyl-alanine-containing peptides grows, we can anticipate the emergence of new and innovative therapeutic agents.

References

introduction to non-natural amino acid Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-beta-cyclopentyl-DL-alanine is a non-natural, protected amino acid that holds potential as a building block in peptide and peptidomimetic synthesis. The incorporation of non-natural amino acids like this one is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as metabolic stability, conformational constraint, and receptor affinity. The cyclopentyl moiety introduces a bulky, lipophilic side chain, while the beta-alanine structure alters the peptide backbone, potentially influencing secondary structure and proteolytic resistance. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its use in standard solid-phase and solution-phase peptide synthesis protocols.

While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview based on the general properties of Boc-protected amino acids and data from analogous compounds.

Chemical and Physical Properties

PropertyDataReference/Notes
Chemical Name This compound
Synonyms N-(tert-Butoxycarbonyl)-3-cyclopentyl-DL-beta-alanine
CAS Number 401514-71-4[1]
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white solidBased on analogous compounds like Boc-DL-alanine.
Solubility Expected to be soluble in organic solvents (e.g., DMF, DCM, methanol) and sparingly soluble in water.The Boc group and cyclopentyl ring increase lipophilicity. Boc-protected amino acids are generally soluble in common organic synthesis solvents.
Melting Point Not available.For comparison, the melting point of Boc-beta-alanine is 76-79 °C.[2] The presence of the cyclopentyl group would likely alter this value.
pKa Not available.The carboxylic acid pKa is expected to be in the range of 4-5, typical for N-protected amino acids.
Storage Conditions Store in a cool, dry place.Recommended for most Boc-protected amino acids to prevent degradation.

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of modified peptides and peptidomimetics. The introduction of this non-natural amino acid can confer several advantageous properties:

  • Increased Proteolytic Stability: The beta-amino acid backbone is generally more resistant to degradation by proteases compared to the natural alpha-amino acid backbone.

  • Conformational Constraint: The bulky cyclopentyl side chain can restrict the conformational freedom of the peptide backbone, potentially leading to a more defined secondary structure and higher receptor binding affinity.

  • Enhanced Lipophilicity: The cyclopentyl group increases the lipophilicity of the resulting peptide, which can improve its ability to cross cell membranes.

  • Structural Diversity: Incorporating non-natural amino acids expands the chemical space available for drug design, allowing for the creation of novel peptide-based therapeutics.

While specific examples of peptides containing this compound are not prominent in the literature, analogous compounds like Boc-beta-cyclohexyl-alanine are used in the development of bioactive peptides.[3][]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and use of this compound are not available. However, the following general procedures for the synthesis of the unprotected amino acid and its subsequent protection, as well as its incorporation into peptides, can be adapted.

General Synthesis of beta-Cyclopentyl-alanine

A common route to beta-amino acids is through the Arndt-Eistert homologation of the corresponding alpha-amino acid or via a Michael addition to an appropriate acrylate.

General Protocol for Boc Protection of an Amino Acid

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry.[5][6]

Materials:

  • beta-Cyclopentyl-DL-alanine

  • Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

  • Solvent (e.g., 1,4-dioxane/water, THF)

  • Base (e.g., sodium hydroxide, triethylamine)

  • Acid for workup (e.g., citric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve beta-cyclopentyl-DL-alanine in the chosen solvent system containing a suitable base.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the cooled amino acid solution.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.

  • Purify the product by column chromatography or recrystallization if necessary.

General Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using standard Boc-SPPS chemistry.

Materials:

  • This compound

  • Resin with a suitable linker (e.g., Merrifield resin)

  • Coupling agent (e.g., DCC/HOBt, HBTU)

  • Base (e.g., DIEA)

  • Solvent (e.g., DMF, DCM)

  • Deprotection reagent (e.g., trifluoroacetic acid in DCM)

  • Cleavage cocktail (e.g., HF or TFMSA)

Procedure:

  • Swell the resin in a suitable solvent.

  • Deprotect the N-terminal Boc group of the resin-bound amino acid or peptide using a solution of TFA in DCM.

  • Neutralize the resin with a solution of a suitable base.

  • Activate the carboxylic acid of this compound with a coupling agent in the presence of a base.

  • Add the activated amino acid solution to the resin and allow it to react.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

  • Wash the resin thoroughly to remove excess reagents.

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

  • Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Context

There is currently no specific information available in the scientific literature linking this compound to any particular signaling pathway or biological activity. The biological effects of a peptide containing this amino acid would be highly dependent on the overall peptide sequence and its three-dimensional structure.

Experimental Workflows

Due to the lack of specific experimental data, a detailed workflow for a particular experiment involving this compound cannot be provided. However, a general logical workflow for the synthesis and incorporation of a non-natural amino acid like this into a peptide for subsequent biological evaluation is presented below.

G cluster_synthesis Synthesis of this compound cluster_peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_evaluation Biological Evaluation start Starting Materials synthesis_step Chemical Synthesis start->synthesis_step protection_step Boc Protection synthesis_step->protection_step purification Purification & Characterization protection_step->purification incorporation Incorporation of This compound purification->incorporation resin_prep Resin Preparation resin_prep->incorporation chain_elongation Peptide Chain Elongation incorporation->chain_elongation cleavage Cleavage & Deprotection chain_elongation->cleavage peptide_purification Peptide Purification (HPLC) cleavage->peptide_purification bio_assay Biological Assays peptide_purification->bio_assay data_analysis Data Analysis bio_assay->data_analysis

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound represents a valuable, albeit under-characterized, tool for peptide chemists and drug developers. Its unique structural features offer the potential to create novel peptides with improved therapeutic properties. While specific data for this compound is sparse, the general principles and protocols outlined in this guide provide a solid foundation for its synthesis and application in research. Further investigation into the precise physicochemical properties and biological activities of peptides containing this non-natural amino acid is warranted to fully realize its potential in the development of new therapeutics.

References

Boc-beta-cyclopentyl-DL-alanine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Boc-beta-cyclopentyl-DL-alanine, a derivative of the amino acid alanine used in peptide synthesis and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles direct information where available and supplements it with data from closely related Boc-protected amino acids. All personnel handling this chemical should be adequately trained in laboratory safety procedures.

Chemical and Physical Properties

This compound is a white solid.[1] While detailed experimental data is limited, the following table summarizes its known and predicted physicochemical properties.

PropertyValueSource
CAS Number 401514-71-4[1][2][3]
Molecular Formula C13H23NO4[1][3]
Formula Weight 257.33 g/mol [1]
Appearance White solid[1]
Boiling Point (Predicted) 406.1 ± 28.0 °C[1]
Density (Predicted) 1.105 ± 0.06 g/cm³[1]
pKa (Predicted) 4.04 ± 0.10[1]
Storage Temperature 0 - 8 °C[1]

Hazard Identification and Toxicology

This compound is classified as an irritant.[1] The primary hazards are associated with skin, eye, and respiratory irritation.

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning[1]

Safety and Handling Precautions

Adherence to standard laboratory safety protocols is essential when handling this compound. The following is a logical workflow for safe handling from receipt to disposal.

G Safe Handling Workflow for Chemical Powders cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Receiving and Inspection - Verify chemical identity - Inspect container for damage B Review Safety Data Sheet (SDS) - Understand hazards - Note required PPE A->B C Prepare Engineering Controls - Fume hood or ventilated enclosure - Ensure clear workspace B->C D Don Personal Protective Equipment (PPE) - Safety goggles/face shield - Lab coat - Chemical-resistant gloves C->D E Weighing and Transfer - Perform in ventilated area - Avoid dust formation - Use appropriate tools (spatula, etc.) D->E F Reaction/Use - Keep container closed when not in use - Maintain awareness of reaction conditions E->F G Decontamination - Clean work surfaces - Decontaminate equipment F->G I Proper Storage - Store at 2-8°C in a dry, well-ventilated area - Keep container tightly closed F->I If not fully consumed H Waste Disposal - Collect waste in labeled, sealed containers - Dispose according to institutional and local regulations G->H J Remove and Clean PPE - Remove gloves using proper technique - Wash hands thoroughly G->J H->I I->J G Recommended Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment A Operator B Eye/Face Protection - Tightly fitting safety goggles or face shield (8-inch minimum) A->B Wears C Skin Protection - Chemical-resistant gloves (inspect before use) - Lab coat or appropriate protective clothing A->C Wears D Respiratory Protection - Use in a ventilated area (fume hood) - NIOSH/EN approved respirator if dust is generated and ventilation is inadequate A->D Uses

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-beta-cyclopentyl-DL-alanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance proteolytic stability, improve bioavailability, and modulate the conformational properties of peptides, leading to optimized therapeutic candidates.[1][2] Boc-beta-cyclopentyl-DL-alanine, a sterically hindered alicyclic beta-amino acid, presents unique opportunities for creating novel peptide structures with potentially enhanced pharmacological profiles. However, its bulky cyclopentyl side chain poses significant challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols to ensure efficient incorporation.[3][4]

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide chains using Boc-based solid-phase synthesis.

Core Principles and Challenges

The incorporation of this compound follows the fundamental principles of Boc-SPPS, which involves a cyclical process of Nα-Boc deprotection with a moderately strong acid (typically trifluoroacetic acid, TFA) and subsequent coupling of the next Boc-protected amino acid.[5][6]

The primary challenge associated with this compound is the steric hindrance presented by the cyclopentyl group. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[3][4] Consequently, the selection of a highly efficient coupling reagent is paramount to drive the reaction to completion and avoid the formation of deletion sequences.

Recommended Coupling Reagents

For sterically hindered amino acids like this compound, standard coupling reagents such as DCC/HOBt may prove insufficient. More potent uronium/aminium or phosphonium salt-based reagents are strongly recommended to achieve high coupling efficiencies.[3][7]

Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentChemical NameKey AdvantagesTypical Reaction TimeExpected Coupling Efficiency
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery high reactivity, low racemization risk, effective for sterically hindered amino acids.[7][8]30 minutes - 2 hours>95%
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGood balance of reactivity and cost, reliable for many standard and challenging couplings.[1][7]1 - 4 hours>90%
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly effective for sterically hindered couplings, avoids potential side reactions associated with some uronium reagents.1 - 4 hours>90%
DEPBT 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneReported to result in higher cyclization yields and can be effective for difficult couplings.[9]1 - 2 hours>90%

Note: The expected coupling efficiencies are representative values for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using a manual or automated solid-phase peptide synthesizer. The protocol using HATU is highlighted as the primary recommendation due to its superior reactivity with sterically hindered amino acids.[7][8]

Materials
  • Appropriate solid support resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides)[10][11]

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU (recommended), HBTU, or PyBOP

  • Additive (optional but recommended): 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization[1]

  • Washing solvents: DCM, DMF, Isopropanol (IPA)

  • Cleavage cocktail (e.g., anhydrous HF with scavengers like p-cresol)

  • Cold diethyl ether

Protocol 1: Incorporation of this compound using HATU

This protocol assumes a starting scale of 0.1 mmol of resin.

1. Resin Swelling:

  • Place the resin in a reaction vessel.
  • Add DCM (10 mL/g of resin) and allow to swell for 30-60 minutes with gentle agitation.
  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Wash the resin with DCM (2x).
  • Add a solution of 50% TFA in DCM (10 mL/g of resin).[10]
  • Agitate for 5 minutes, then drain.
  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[10]
  • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA.

3. Neutralization:

  • Add a solution of 10% DIPEA in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the neutralization step.
  • Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of this compound:

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents based on resin substitution), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.
  • Coupling Reaction: Add the activated amino acid solution to the neutralized resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or consider a double coupling.

5. Washing:

  • After a negative Kaiser test, drain the coupling solution.
  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled, perform a final Nα-Boc deprotection (Step 2).
  • Wash and dry the peptide-resin thoroughly.
  • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF/p-cresol 9:1 v/v for 30-60 minutes at 0°C).
  • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
  • Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DMF) deprotection->neutralization coupling Coupling with Activated This compound (HATU/DIPEA in DMF) neutralization->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (extend/recouple) washing Washing (DMF, DCM) monitoring->washing Negative elongation Repeat for next amino acid washing->elongation elongation->deprotection Yes final_deprotection Final Nα-Boc Deprotection elongation->final_deprotection No cleavage Cleavage from Resin (e.g., Anhydrous HF) final_deprotection->cleavage purification Purification & Analysis (RP-HPLC, MS) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Boc-SPPS incorporation of this compound.

Decision Pathway for Coupling Conditions

Coupling_Decision start Incorporate This compound steric_hindrance Sterically Hindered? start->steric_hindrance standard_coupling Standard Coupling (e.g., DCC/HOBt) May be inefficient steric_hindrance->standard_coupling No (Not applicable) potent_coupling Use Potent Coupling Reagent steric_hindrance->potent_coupling Yes hatu HATU (High Reactivity) potent_coupling->hatu hbtu HBTU (Good Reactivity/Cost) potent_coupling->hbtu pybop PyBOP (Phosphonium-based) potent_coupling->pybop outcome High Coupling Efficiency & Pure Peptide hatu->outcome hbtu->outcome pybop->outcome

Caption: Decision pathway for selecting coupling conditions for sterically hindered amino acids.

Conclusion

The successful incorporation of the sterically demanding this compound into peptides via Boc-SPPS is highly achievable with the selection of appropriate, highly reactive coupling reagents. Uronium/aminium salts such as HATU are strongly recommended to overcome the steric hindrance and ensure high coupling efficiencies. The protocols provided herein offer a robust starting point for researchers to synthesize novel peptides containing this non-natural amino acid, paving the way for the development of new therapeutic agents with enhanced properties. Careful monitoring of the coupling reaction is crucial for obtaining high-purity peptides.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-α-(tert-butoxycarbonyl)-beta-cyclopentyl-DL-alanine (Boc-β-cyclopentyl-DL-alanine) in solid-phase peptide synthesis (SPPS). The incorporation of this non-proteinogenic amino acid can enhance the metabolic stability and bioactivity of synthetic peptides, making it a valuable tool in drug discovery and development.[1][2] The protocols provided are suitable for both manual and automated peptide synthesis.

Introduction to Boc-SPPS

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a foundational and robust method for SPPS.[3] In this approach, the N-α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. Side-chain functional groups are typically protected by more acid-stable benzyl-based groups. The iterative cycle of SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).

The use of Boc-β-cyclopentyl-DL-alanine, a sterically hindered amino acid, requires special consideration during the coupling step to ensure high efficiency. The bulky cyclopentyl side chain can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. Therefore, optimized coupling protocols are essential for successful synthesis.

Data Presentation: Coupling Efficiency

The successful incorporation of sterically hindered amino acids like Boc-β-cyclopentyl-DL-alanine is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of typical coupling efficiencies that can be expected with various common reagents, based on data for similarly hindered amino acids. Specific yields may vary depending on the peptide sequence and reaction scale.

Coupling Reagent/MethodCoupling Partner ExampleSolventTypical Yield (%)Purity (%)
DCC/HOBtResin-bound glycineDCM/DMF~80-90%>95%
HBTU/DIEAResin-bound leucineDMF>95%High
HATU/DIEAResin-bound valineDMF>97%High
COMU/DIEAResin-bound isoleucineDMF>98%High

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Attachment
  • Resin Swelling:

    • Place the desired amount of Merrifield resin (chloromethylated polystyrene) in a reaction vessel.

    • Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-15 mL per gram of resin).

    • Agitate the mixture gently for 30 minutes to allow for complete swelling of the resin beads.

    • Drain the solvent.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve Boc-β-cyclopentyl-DL-alanine (1.5 equivalents relative to the resin substitution) in a mixture of ethanol and water.

    • Adjust the pH to 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).

    • Evaporate the solution to dryness under reduced pressure to obtain the cesium salt.

    • Dissolve the dried Boc-β-cyclopentyl-DL-alanine cesium salt in DMF.

    • Add the amino acid solution to the swollen resin.

    • Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.

    • Allow the resin to cool to room temperature, then wash thoroughly with DMF, a 1:1 mixture of DMF and water, DMF, and finally DCM.

    • Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

  • N-α-Boc Deprotection:

    • Swell the peptide-resin in DCM for 15 minutes.

    • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM.

    • Agitate for 2 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.

    • Agitate for 30 minutes at room temperature.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with isopropanol (IPA) (2 times) and then DCM (2 times).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes, drain, and repeat the neutralization step for 10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (3 times).

  • Amino Acid Coupling (using HBTU/DIEA for hindered amino acids):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered residues like Boc-β-cyclopentyl-DL-alanine, a longer coupling time or double coupling may be necessary.[4]

    • Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 3: Final Cleavage and Deprotection

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger mixture, such as anisole, to trap reactive carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Evaporate the HF under a stream of nitrogen and then under high vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavenger and other organic-soluble byproducts.

    • Extract the crude peptide with a suitable aqueous solvent, such as 10% acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide powder.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and amino acid analysis.

Potential Side Reactions

  • Incomplete Coupling: Due to the steric hindrance of the cyclopentyl group, incomplete coupling is a primary concern. To mitigate this, use of more potent coupling reagents (e.g., HATU, COMU), longer coupling times, or double coupling is recommended.[5]

  • Aspartimide Formation: If the peptide sequence contains an aspartic acid residue, there is a risk of aspartimide formation, especially when followed by glycine, alanine, or serine.[6] This can be minimized by using protecting groups on the backbone of the preceding amino acid or by carefully controlling the reaction conditions.

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DCM or DMF) Resin->Swell Attach 2. Attach First Amino Acid (Boc-AA-OH-Cs+) Swell->Attach Deprotect 3. Boc Deprotection (50% TFA in DCM) Attach->Deprotect Neutralize 4. Neutralization (10% DIEA in DCM) Deprotect->Neutralize Couple 5. Couple Next Amino Acid (Boc-AA-OH, HBTU, DIEA) Neutralize->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat Steps 3-5 for each amino acid Wash->Repeat Repeat->Deprotect Next Cycle Cleave 6. Final Cleavage (Anhydrous HF) Repeat->Cleave Final Cycle Purify 7. Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC α-subunit activation cAMP cAMP AC->cAMP Conversion Peptide Peptide Ligand (containing β-cyclopentyl-alanine) Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Target Gene Expression CREB->Gene_Expression Modulation

References

Application Notes and Protocols for the Deprotection of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the deprotection of the tert-butyloxycarbonyl (Boc) group from Boc-beta-cyclopentyl-DL-alanine. The protocols detailed below are foundational for the synthesis of peptides and other molecular entities where the selective removal of the Boc protecting group is a critical step.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. Its stability under a broad range of reaction conditions and its facile removal under acidic conditions make it an invaluable tool.[1] this compound is a non-proteinogenic amino acid increasingly incorporated into peptidomimetics and other drug candidates to enhance conformational rigidity and metabolic stability. The efficient and clean removal of the Boc group is paramount to achieving high yields and purity of the final product.

This document outlines common deprotection strategies, including acidic, Lewis acid-mediated, and thermal methods, providing detailed protocols and comparative data to guide researchers in selecting the most appropriate method for their specific application.

Deprotection Methods Overview

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage, generating a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine.[2] The choice of deprotection reagent and conditions can significantly impact the reaction's efficiency, selectivity, and the integrity of other functional groups within the molecule.

Acidic Deprotection

Strong acids are the most common reagents for Boc deprotection. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most frequently employed.

  • Trifluoroacetic Acid (TFA): Typically used in dichloromethane (DCM), TFA offers rapid and efficient deprotection at room temperature.[1] The concentration of TFA can be adjusted to modulate the reaction rate and selectivity.

  • Hydrogen Chloride (HCl): A solution of HCl in an anhydrous solvent such as dioxane, methanol, or acetic acid provides an effective alternative to TFA.[3][4] This method can be advantageous when other acid-sensitive groups are present.

Lewis Acid-Mediated Deprotection

Lewis acids offer a milder alternative to Brønsted acids for Boc removal.

  • Iron(III) Chloride (FeCl₃): This inexpensive and environmentally friendly Lewis acid can effectively catalyze the deprotection of Boc groups, often with high selectivity and in short reaction times.[5][6]

Thermal Deprotection

In the absence of acid-sensitive functional groups, thermal deprotection can be a viable, catalyst-free method.

  • High Temperature: Heating the Boc-protected amino acid in a suitable high-boiling solvent can effect the removal of the Boc group.[7][8] The addition of a small amount of water can sometimes improve the yield and purity of the product.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for various Boc deprotection methods. While specific data for this compound is limited in the literature, the provided data for other amino acids serves as a valuable reference for expected outcomes.

Table 1: Acidic Deprotection of Boc-Amino Acids

ReagentSolventConcentration (v/v)TimeTypical Yield (%)Purity (%)Reference
TFADCM25%2 h>95High[1]
TFADCM50%30 min>95High[9]
4M HClDioxane-30 min>90High[3][4]
1M HClAcetic Acid-<3 hHighHigh[7]

Table 2: Lewis Acid-Mediated Deprotection of Boc-Amino Acids

ReagentSolventEquivalentsTimeTypical Yield (%)Purity (%)Reference
FeCl₃DCM115 min>95High[5]
FeCl₃DCM0.31.5 h>95High[5]

Table 3: Thermal Deprotection of Boc-Amino Acids

ConditionsSolventAdditiveTimeTypical Yield (%)Purity (%)Reference
150 °CNoneNoneVariableModerateModerate[7]
150 °CNoneWaterVariableHighHigh[7]
110-130 °CIonic Liquid2 equiv. TFA7-10 minHighHigh[7]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the efficient removal of the Boc group using TFA.

  • Dissolution: Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical concentration is 25-50% (v/v) of TFA in DCM.[1]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purification: The crude product, the trifluoroacetate salt of beta-cyclopentyl-DL-alanine, can be purified by trituration with cold diethyl ether, followed by filtration. Further purification can be achieved by recrystallization or chromatography if necessary. To remove residual TFA, the product can be co-evaporated with toluene.[9]

Protocol 2: Deprotection using HCl in Dioxane

This protocol offers an alternative acidic deprotection method that can be advantageous in certain synthetic contexts.

  • Dissolution: Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • Addition of HCl/Dioxane: To the solution, add a 4 M solution of HCl in dioxane. A typical procedure uses a volume of the HCl solution sufficient to achieve a final HCl concentration that ensures complete reaction.[3][4]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The deprotected product, the hydrochloride salt, may precipitate from the solution. Monitor the reaction by TLC or LC-MS.

  • Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The resulting hydrochloride salt is often of high purity and can be used directly in subsequent steps. If necessary, the product can be further purified by recrystallization.

Protocol 3: Deprotection using Iron(III) Chloride (FeCl₃)

This protocol details a mild and efficient Lewis acid-catalyzed deprotection.

  • Reaction Setup: To a stirred solution of this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add iron(III) chloride (FeCl₃). The amount of FeCl₃ can range from catalytic (0.3 equivalents) to stoichiometric (1 equivalent).[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 15 minutes to a few hours, depending on the amount of catalyst used.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the free amine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_reaction Reaction & Work-up cluster_purification Purification & Final Product Start This compound Deprotection Select Deprotection Method (Acidic, Lewis Acid, or Thermal) Start->Deprotection Reaction Perform Reaction & Monitor Progress Deprotection->Reaction Workup Quench & Extract Reaction->Workup Purification Purify Crude Product (Trituration, Recrystallization, or Chromatography) Workup->Purification End beta-cyclopentyl-DL-alanine (as free amine or salt) Purification->End

Caption: General workflow for the deprotection of this compound.

Deprotection_Mechanism BocProtected Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen BocProtected->Protonation + H+ Cleavage Cleavage to form Tert-butyl Cation & Carbamic Acid Protonation->Cleavage Decarboxylation Decarboxylation of Carbamic Acid Cleavage->Decarboxylation FreeAmine Free Amine Decarboxylation->FreeAmine - CO2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

References

Coupling Reagents for Boc-beta-cyclopentyl-DL-alanine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Boc-beta-cyclopentyl-DL-alanine, a sterically hindered β-amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). The bulky cyclopentyl group in the β-position can significantly impede the efficiency of peptide bond formation, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences. The selection of an appropriate coupling reagent is therefore critical to overcome these steric challenges and ensure the successful synthesis of peptides containing this modified amino acid.

This document provides a comprehensive guide to the selection and use of coupling reagents for the efficient incorporation of this compound in Boc-SPPS. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and troubleshooting guidelines.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for achieving high coupling efficiency with sterically hindered amino acids like this compound. Reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium salts). Onium salts are generally more reactive and are often the preferred choice for difficult couplings.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Coupling

Coupling ReagentClassKey AdvantagesKey Disadvantages
HATU Aminium SaltHighly efficient for hindered couplings; rapid reaction times; lower risk of racemization compared to HBTU.[1][2]Higher cost.
HBTU Aminium SaltRobust and widely used; cost-effective.[1]Slightly less reactive than HATU, which may result in lower yields for very hindered couplings.[1]
DIC/HOBt CarbodiimideCost-effective; suitable for standard couplings.[3]Can be less effective for sterically hindered substrates without additives; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase, though less of an issue in SPPS with DIC.

Note: The quantitative data presented below is extrapolated from studies on other sterically hindered amino acids, such as Boc-DL-Phenylglycine, and should be considered as a guideline. Empirical optimization for this compound is recommended.

Table 2: Extrapolated Performance Data for Coupling of Sterically Hindered Boc-Amino Acids

Coupling ReagentBaseTypical Coupling TimeEstimated Yield (%)Estimated Purity (%)
HATUDIPEA or TMP1 - 4 hours95 - 99> 95
HBTUDIPEA2 - 6 hours90 - 98> 95
DIC/HOBt-4 - 12 hours85 - 95> 90

Experimental Protocols

The following are detailed protocols for the manual Boc-SPPS of peptides containing this compound. These protocols can be adapted for automated peptide synthesizers.

General Boc-SPPS Workflow

The overall process for a single coupling cycle in Boc-SPPS is illustrated below.

SPPS_Workflow cluster_cycle Single Coupling Cycle Resin Resin Swelling Resin Swelling (DCM or DMF) Resin->Swelling Deprotection Boc Deprotection (TFA in DCM) Swelling->Deprotection Neutralization Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially when incorporating this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly to pre-activate the amino acid for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU

This protocol provides a reliable and more cost-effective alternative to HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq.)

  • HBTU (3.0 eq.)

  • DIPEA (6.0 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and HBTU in DMF.

  • Coupling: Add the amino acid/HBTU solution to the resin, followed by the addition of DIPEA. Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction. If incomplete, consider extending the reaction time or performing a second coupling.

  • Washing: After complete coupling, drain the vessel and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling using DIC/HOBt

This is a classic and cost-effective method, which may require longer reaction times for sterically hindered amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and HOBt in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring: Use the Kaiser test to check for reaction completion.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin with DMF (3x) and DCM (3x).

Signaling Pathways and Logical Relationships

The activation of the carboxylic acid is a critical step in peptide bond formation. The general mechanism for onium salt and carbodiimide reagents is depicted below.

Coupling_Mechanisms cluster_onium Onium Salt Activation (e.g., HATU, HBTU) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/HOBt) BocAA_Onium Boc-AA-OH + Onium Salt + Base ActiveEster_Onium Active Ester (OAt/OBt) + Resin-NH2 BocAA_Onium->ActiveEster_Onium Activation PeptideBond_Onium Peptide Bond ActiveEster_Onium->PeptideBond_Onium Coupling BocAA_Carbo Boc-AA-OH + DIC + HOBt O_Acylisourea O-Acylisourea (unstable) BocAA_Carbo->O_Acylisourea Activation ActiveEster_Carbo HOBt Active Ester + Resin-NH2 O_Acylisourea->ActiveEster_Carbo Intermediate Formation PeptideBond_Carbo Peptide Bond ActiveEster_Carbo->PeptideBond_Carbo Coupling

Caption: Activation pathways for peptide coupling reagents.

Troubleshooting

Low Coupling Efficiency (Positive Kaiser Test after extended reaction time):

  • Double Coupling: After the initial coupling, drain the vessel and repeat the coupling step with a fresh solution of the Boc-amino acid and coupling reagents.

  • Increase Reagent Excess: Use a higher excess of the Boc-amino acid and coupling reagents (e.g., 4-5 equivalents).

  • Switch to a More Potent Reagent: If using DIC/HOBt, switch to HBTU or HATU. If using HBTU, switch to HATU.

  • Increase Temperature: Gently warming the reaction vessel (e.g., to 30-40 °C) can sometimes improve coupling efficiency, but should be done with caution as it can also increase the risk of side reactions.

Racemization:

  • Choice of Base: For HATU and HBTU, using a bulkier, less nucleophilic base like 2,4,6-collidine (TMP) instead of DIPEA can help minimize racemization.

  • Pre-activation Time: Minimize the pre-activation time to reduce the lifetime of the highly reactive activated species.

  • Temperature: Avoid elevated temperatures during coupling.

By carefully selecting the coupling reagent and optimizing the reaction conditions, the successful incorporation of the sterically hindered this compound into peptide sequences can be achieved with high efficiency and purity.

References

Application Notes and Protocols for the Enzymatic Resolution of DL-beta-Cyclopentyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can enhance metabolic stability and confer unique structural properties. DL-beta-cyclopentyl-alanine, a non-proteinogenic amino acid, is of significant interest in drug discovery. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic DL-beta-cyclopentyl-alanine, a green and efficient method for obtaining the desired enantiomers.

Kinetic resolution relies on the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. This application note will focus on two primary enzymatic strategies:

  • Lipase-catalyzed hydrolysis of DL-beta-cyclopentyl-alanine esters: Lipases are versatile enzymes that can enantioselectively hydrolyze ester derivatives of amino acids.

  • Amidase-catalyzed hydrolysis of DL-beta-cyclopentyl-alaninamide: Amidases can selectively hydrolyze the amide of one enantiomer, leaving the other enantiomer's amide intact.

Data Presentation

The following tables summarize expected quantitative data for the enzymatic resolution of DL-beta-cyclopentyl-alanine derivatives, based on studies of structurally similar cyclic β-amino acids such as 2-aminocyclopentanecarboxylic acid (ACPC) derivatives.[1][2] These values serve as a benchmark for process optimization.

Table 1: Expected Performance of Lipase-Catalyzed Hydrolysis of DL-beta-Cyclopentyl-alanine Ethyl Ester

Enzyme SourceSubstrate Concentration (mM)Temperature (°C)pHConversion (%)Enantiomeric Excess (e.e.) of Unreacted Ester (%)Enantiomeric Excess (e.e.) of Product Acid (%)
Candida antarctica Lipase B (CALB)50407.5~50>99>95
Pseudomonas cepacia Lipase (PCL)50357.0~48>98>96
Porcine Pancreatic Lipase (PPL)50377.2~45>95>90

Table 2: Expected Performance of Amidase-Catalyzed Hydrolysis of DL-beta-Cyclopentyl-alaninamide

Enzyme SourceSubstrate Concentration (mM)Temperature (°C)pHConversion (%)Enantiomeric Excess (e.e.) of Unreacted Amide (%)Enantiomeric Excess (e.e.) of Product Acid (%)
Ochrobactrum anthropi D-aminopeptidase45308.0~50>99 (L-amide)>99 (D-acid)
Pseudomonas azotoformans L-amino acid amidase45308.5~50>99 (D-amide)>99 (L-acid)

Experimental Protocols

Protocol 1: Synthesis of DL-beta-Cyclopentyl-alanine Ethyl Ester

Objective: To prepare the ester substrate for lipase-catalyzed resolution.

Materials:

  • DL-beta-cyclopentyl-alanine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Dry diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator

Procedure:

  • Suspend DL-beta-cyclopentyl-alanine (1 equivalent) in absolute ethanol (10 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude DL-beta-cyclopentyl-alanine ethyl ester. Purify by column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of DL-beta-Cyclopentyl-alanine Ethyl Ester

Objective: To perform the enantioselective hydrolysis of the racemic ester.

Materials:

  • DL-beta-cyclopentyl-alanine ethyl ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.5)

  • tert-Butyl methyl ether (MTBE)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thermostatted shaker, pH meter, centrifuge

Procedure:

  • Prepare a solution of DL-beta-cyclopentyl-alanine ethyl ester (50 mM) in a mixture of phosphate buffer and MTBE (9:1 v/v).

  • Add immobilized CALB (10% w/w of the substrate).

  • Incubate the mixture in a thermostatted shaker at 40°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion by HPLC. The pH of the aqueous phase will decrease as the reaction proceeds; maintain the pH at 7.5 by the controlled addition of 1 M NaOH.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the aqueous and organic layers.

  • Isolation of the unreacted ester: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the unreacted (e.g., D)-beta-cyclopentyl-alanine ethyl ester.

  • Isolation of the product acid: Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the (e.g., L)-beta-cyclopentyl-alanine.

  • Determine the enantiomeric excess of both the unreacted ester and the product acid by chiral HPLC.

Protocol 3: Synthesis of DL-beta-Cyclopentyl-alaninamide

Objective: To prepare the amide substrate for amidase-catalyzed resolution.

Materials:

  • DL-beta-cyclopentyl-alanine ethyl ester (from Protocol 1)

  • Ammonia solution (concentrated, e.g., 28%) in methanol

  • Sealed pressure vessel

  • Magnetic stirrer

Procedure:

  • Dissolve DL-beta-cyclopentyl-alanine ethyl ester in a saturated solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Stir the mixture at room temperature for 48-72 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, evaporate the solvent and excess ammonia under reduced pressure to obtain the crude DL-beta-cyclopentyl-alaninamide. Purify by recrystallization if necessary.

Protocol 4: Amidase-Catalyzed Kinetic Resolution of DL-beta-Cyclopentyl-alaninamide

Objective: To perform the enantioselective hydrolysis of the racemic amide.

Materials:

  • DL-beta-cyclopentyl-alaninamide

  • L-amino acid amidase (e.g., from Pseudomonas azotoformans) or D-aminopeptidase (e.g., from Ochrobactrum anthropi)

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Hydrochloric acid (1 M)

  • Dowex 50WX8 resin (H+ form)

  • Ammonia solution (aqueous)

  • Thermostatted reaction vessel

Procedure:

  • Dissolve DL-beta-cyclopentyl-alaninamide (45 mM) in Tris-HCl buffer (pH 8.5).

  • Add the selected amidase (e.g., L-amino acid amidase) to the solution (enzyme loading to be optimized based on activity).

  • Incubate the reaction at 30°C with gentle stirring.

  • Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amide and the formed acid.

  • Stop the reaction at ~50% conversion by adding 1 M HCl to lower the pH to ~2.

  • Apply the reaction mixture to a column packed with Dowex 50WX8 resin.

  • Wash the column with water to remove the unreacted amide.

  • Elute the product acid with an aqueous ammonia solution.

  • Lyophilize the eluate to obtain the enantiomerically enriched beta-cyclopentyl-alanine.

  • The unreacted amide can be recovered from the water wash and racemized for a dynamic kinetic resolution process.

Protocol 5: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of beta-cyclopentyl-alanine and its derivatives.

Materials:

  • Chiral HPLC column (e.g., Crownpak CR(+), Chirobiotic T)

  • HPLC system with UV detector

  • Mobile phase (e.g., perchloric acid solution, pH 2.0, or a mixture of methanol/acetonitrile/water with additives like trifluoroacetic acid)

  • Standards of racemic and enantiopure beta-cyclopentyl-alanine

Procedure:

  • Dissolve the samples (unreacted substrate and product) in the mobile phase.

  • Inject the sample into the HPLC system.

  • Run the analysis under isocratic conditions with a suitable flow rate (e.g., 0.5-1.0 mL/min).

  • Detect the enantiomers by UV absorbance (e.g., at 210 nm).

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualizations

Enzymatic_Resolution_Workflow Racemic_Substrate Racemic DL-beta-Cyclopentyl-alanine Substrate_Modification Substrate Modification Racemic_Substrate->Substrate_Modification Esterification Esterification (Protocol 1) Substrate_Modification->Esterification e.g., EtOH, SOCl₂ Amidation Amidation (Protocol 3) Substrate_Modification->Amidation e.g., NH₃/MeOH Racemic_Ester Racemic Ester Esterification->Racemic_Ester Racemic_Amide Racemic Amide Amidation->Racemic_Amide Enzymatic_Resolution_Ester Lipase-catalyzed Resolution (Protocol 2) Racemic_Ester->Enzymatic_Resolution_Ester Enzymatic_Resolution_Amide Amidase-catalyzed Resolution (Protocol 4) Racemic_Amide->Enzymatic_Resolution_Amide Separation_Ester Separation Enzymatic_Resolution_Ester->Separation_Ester Separation_Amide Separation Enzymatic_Resolution_Amide->Separation_Amide L_Acid_Ester L-beta-Cyclopentyl-alanine Separation_Ester->L_Acid_Ester D_Ester D-beta-Cyclopentyl-alanine Ethyl Ester Separation_Ester->D_Ester L_Acid_Amide L-beta-Cyclopentyl-alanine Separation_Amide->L_Acid_Amide D_Amide D-beta-Cyclopentyl-alaninamide Separation_Amide->D_Amide Analysis Chiral HPLC Analysis (Protocol 5) L_Acid_Ester->Analysis D_Ester->Analysis L_Acid_Amide->Analysis D_Amide->Analysis Lipase_Resolution_Mechanism Racemic_Ester Racemic DL-beta-Cyclopentyl-alanine Ethyl Ester L-Ester D-Ester Lipase Lipase (e.g., CALB) Racemic_Ester:l->Lipase Selective hydrolysis Products Products L-Acid + EtOH Unreacted D-Ester Racemic_Ester:d->Products:d_ester Remains unreacted Lipase->Products:l_acid Amidase_Resolution_Mechanism Racemic_Amide Racemic DL-beta-Cyclopentyl-alaninamide L-Amide D-Amide Amidase L-Amidase Racemic_Amide:l->Amidase Selective hydrolysis Products Products L-Acid + NH₃ Unreacted D-Amide Racemic_Amide:d->Products:d_amide Remains unreacted Amidase->Products:l_acid

References

Application Notes and Protocols for the Large-Scale Synthesis of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boc-beta-cyclopentyl-DL-alanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its unique cyclopentyl side chain can impart desirable pharmacokinetic properties to peptides and small molecule therapeutics, such as enhanced metabolic stability, increased lipophilicity, and constrained conformations that can lead to improved binding affinity and selectivity for biological targets.[1][2] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase and solution-phase peptide synthesis.[3] This document provides a detailed protocol for the large-scale synthesis of this compound, intended for researchers and professionals in drug development.

Applications:

  • Peptide Synthesis: Serves as a building block for the synthesis of novel peptides with enhanced stability and bioactivity.[2]

  • Drug Development: Incorporated into small molecules to improve their pharmacological profiles, particularly in the development of therapeutics for neurological disorders.[1][4]

  • Biochemical Research: Utilized in the study of protein interactions and enzyme activities.[1]

  • Materials Science: Explored for the synthesis of advanced polymers and biomaterials with unique properties.[2]

Hypothetical Large-Scale Synthesis Protocol

This protocol outlines a plausible multi-step chemical synthesis for the large-scale production of this compound, starting from commercially available materials.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Knoevenagel Condensation to form Diethyl 2-acetamido-2-(cyclopentylmethylene)malonate (Intermediate 1)

Objective: To form the carbon-carbon double bond which will be subsequently reduced.

Materials:

  • Cyclopentanecarboxaldehyde

  • Diethyl acetamidomalonate

  • Piperidine

  • Acetic Acid

  • Toluene

  • Sodium sulfate (anhydrous)

Procedure:

  • To a 50 L reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add toluene (20 L), cyclopentanecarboxaldehyde (2.5 kg, 25.5 mol), and diethyl acetamidomalonate (5.5 kg, 25.3 mol).

  • Add piperidine (215 g, 2.5 mol) and acetic acid (150 g, 2.5 mol).

  • Heat the mixture to reflux (approx. 110-120 °C) and collect the water in the Dean-Stark trap. The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with 1 M HCl (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 as a crude oil, which is used in the next step without further purification.

Step 2: Reduction to form Diethyl 2-acetamido-2-(cyclopentylmethyl)malonate (Intermediate 2)

Objective: To reduce the double bond to form the saturated cyclopentylmethyl side chain.

Materials:

  • Crude Intermediate 1

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride (saturated solution)

  • Ethyl acetate

Procedure:

  • Dissolve the crude Intermediate 1 in ethanol (25 L) in a 100 L reactor equipped with a mechanical stirrer and a cooling bath.

  • Cool the solution to 0-5 °C.

  • Slowly add sodium borohydride (1.2 kg, 31.7 mol) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated ammonium chloride solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Add water (20 L) and extract with ethyl acetate (3 x 15 L).

  • Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate 2.

Step 3: Hydrolysis and Decarboxylation to form beta-cyclopentyl-DL-alanine

Objective: To remove the acetyl and ester protecting groups and decarboxylate to yield the final amino acid.

Materials:

  • Crude Intermediate 2

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dowex 50WX8 resin

Procedure:

  • To a 100 L reactor, add a solution of sodium hydroxide (4 kg, 100 mol) in water (40 L).

  • Add the crude Intermediate 2 to the NaOH solution.

  • Heat the mixture to reflux (approx. 100-105 °C) for 12-18 hours, until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • The resulting mixture is then passed through a column of Dowex 50WX8 resin.

  • Wash the resin with deionized water until the eluent is neutral.

  • Elute the amino acid from the resin using a 2 M ammonia solution.

  • Collect the fractions containing the product (monitored by ninhydrin test) and concentrate under reduced pressure to give beta-cyclopentyl-DL-alanine as a solid.

Step 4: Boc-Protection to form this compound

Objective: To protect the amino group with a Boc group for use in peptide synthesis.

Materials:

  • beta-cyclopentyl-DL-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Citric acid (10% solution)

Procedure:

  • Suspend beta-cyclopentyl-DL-alanine (assuming approx. 3.5 kg from the previous step, 22.3 mol) in a mixture of 1,4-dioxane (20 L) and water (20 L) in a 100 L reactor.

  • Add sodium bicarbonate (4.7 kg, 56 mol) and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (5.3 kg, 24.5 mol) in 1,4-dioxane (5 L) dropwise over 2-3 hours, maintaining the temperature at 20-25 °C.

  • Stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Add water (20 L) and wash with ethyl acetate (2 x 10 L) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0-5 °C and acidify to pH 3 with a 10% citric acid solution.

  • Extract the product with ethyl acetate (3 x 15 L).

  • Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation

Table 1: Hypothetical Yields and Purity for Large-Scale Synthesis

StepProductStarting Material Quantity (kg)Product Quantity (kg)Yield (%)Purity (by HPLC)
1Intermediate 1 (crude)2.5 (Aldehyde)~7.5~95% (crude)Not Assessed
2Intermediate 2 (crude)~7.5~7.0~93% (crude)Not Assessed
3beta-cyclopentyl-DL-alanine~7.0~3.1~80%>98%
4This compound3.1~4.5~85%>99%

Table 2: Characterization Data for this compound

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Purity (HPLC) ≥ 99.0%
¹H NMR Conforms to structure
Mass Spectrometry (ESI-MS) [M+H]⁺ = 272.18, [M+Na]⁺ = 294.16
Melting Point 110-115 °C (Example)
Solubility Soluble in Methanol, Dichloromethane

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (Cyclopentanecarboxaldehyde, Diethyl acetamidomalonate) Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate1 Intermediate 1 (Crude) Step1->Intermediate1 Toluene, Piperidine/ Acetic Acid, Reflux Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 Intermediate 2 (Crude) Step2->Intermediate2 NaBH4, Ethanol Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 AminoAcid beta-cyclopentyl-DL-alanine Step3->AminoAcid 1. NaOH, Reflux 2. HCl 3. Ion Exchange Step4 Step 4: Boc-Protection AminoAcid->Step4 FinalProduct Final Product (this compound) Step4->FinalProduct (Boc)2O, NaHCO3 QC QC/Analysis (HPLC, NMR, MS) FinalProduct->QC

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship A Side Chain Introduction (Knoevenagel Condensation) B Saturation of Side Chain (Reduction) A->B Precursor for C Amino Acid Formation (Hydrolysis & Decarboxylation) B->C Yields backbone of D Amine Protection (Boc Group Installation) C->D Enables E Final Product Isolation & Purification D->E Leads to

Caption: Key stages in the synthesis of the target amino acid.

References

Protecting Group Strategies for β-Cyclopentyl-alanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of the non-proteinogenic amino acid, β-cyclopentyl-alanine. The unique structural properties of β-cyclopentyl-alanine make it a valuable building block in medicinal chemistry for the development of novel therapeutics. An effective protecting group strategy is paramount for its successful incorporation into complex molecules like peptides and peptidomimetics.

Introduction to Protecting Group Strategy

The chemical synthesis involving polyfunctional molecules like β-cyclopentyl-alanine necessitates the use of protecting groups to temporarily mask the reactive amino (-NH₂) and carboxylic acid (-COOH) functionalities. This ensures regioselectivity and prevents unwanted side reactions during subsequent synthetic steps. An ideal protecting group strategy, known as an orthogonal strategy, allows for the selective deprotection of one functional group in the presence of others under specific reaction conditions.

The most common orthogonal strategies in peptide synthesis, which are applicable to β-cyclopentyl-alanine, involve the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-Butoxycarbonyl (Boc) group for N-terminal protection, in combination with various acid-labile or hydrogenation-labile ester protecting groups for the C-terminus.

Selecting a Protecting Group Strategy

The choice of protecting groups depends on the overall synthetic scheme, the desired final product, and the compatibility with other reagents and reaction conditions. The following tables summarize the commonly used protecting groups for the amino and carboxyl groups of β-cyclopentyl-alanine and their orthogonality.

Table 1: N-Terminal Protecting Groups for β-Cyclopentyl-alanine
Protecting GroupAbbreviationStructureIntroduction ReagentsDeprotection ConditionsStability
9-FluorenylmethyloxycarbonylFmocFluorenylmethoxycarbonylFmoc-Cl, Fmoc-OSu20% Piperidine in DMFAcid, Hydrogenolysis
tert-ButoxycarbonylBoctert-Butoxycarbonyl(Boc)₂O, Boc-ONStrong acid (e.g., TFA in DCM)Base, Hydrogenolysis
Table 2: C-Terminal Protecting Groups for β-Cyclopentyl-alanine
Protecting GroupAbbreviationStructureIntroduction ReagentsDeprotection ConditionsStability
Methyl ester-OMe-OCH₃SOCl₂ in MeOH; HCl in MeOHSaponification (e.g., LiOH, NaOH)Acid, Hydrogenolysis
Benzyl ester-OBn-OCH₂PhBenzyl alcohol, acid catalystHydrogenolysis (H₂, Pd/C)Acid, Base
tert-Butyl ester-OtBu-OC(CH₃)₃Isobutylene, acid catalystStrong acid (e.g., TFA in DCM)Base, Hydrogenolysis
Orthogonal Protecting Group Pairs

The principle of orthogonality is crucial for multi-step synthesis. Below is a diagram illustrating compatible protecting group pairs for β-cyclopentyl-alanine.

Orthogonal_Pairs cluster_N_protection N-Terminal Protection cluster_C_protection C-Terminal Protection Fmoc Fmoc (Base Labile) OBn Benzyl Ester (H₂ Labile) Fmoc->OBn Orthogonal Boc Boc (Acid Labile) Boc->OBn Orthogonal OMe Methyl Ester (Base Labile) OtBu t-Butyl Ester (Acid Labile) NFmoc_Protection start Dissolve β-cyclopentyl-alanine in aqueous 10% Na₂CO₃ add_fmoc Add Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., Dioxane) dropwise at 0°C start->add_fmoc react Stir at room temperature for 2-4 hours add_fmoc->react workup Acidify with 1M HCl to pH ~2 and extract with ethyl acetate react->workup purify Wash organic layer, dry, and concentrate. Purify by crystallization or chromatography. workup->purify end Fmoc-β-cyclopentyl-alanine purify->end Fmoc_Deprotection start Swell Fmoc-protected peptide-resin in DMF deprotect Treat with 20% piperidine in DMF for 5-20 minutes at room temperature start->deprotect wash Wash resin thoroughly with DMF to remove piperidine-fulvene adduct deprotect->wash end Free amine on peptide-resin wash->end

Application Notes and Protocols for Solution-Phase Synthesis with Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-tert-butyloxycarbonyl-beta-cyclopentyl-DL-alanine (Boc-β-cyclopentyl-DL-alanine) in solution-phase peptide synthesis (SPPS). The incorporation of non-natural amino acids like β-cyclopentyl-alanine is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as stability, bioavailability, and receptor affinity. The bulky cyclopentyl side chain can provide steric hindrance that protects the peptide backbone from enzymatic degradation and can improve hydrophobic interactions with biological targets.

Solution-phase synthesis, while often replaced by solid-phase methods for longer peptides, remains highly valuable for the synthesis of short peptides, peptide fragments for convergent synthesis, and for process optimization and scale-up.

Data Presentation

The following table summarizes typical data that should be recorded during the synthesis of a dipeptide using Boc-β-cyclopentyl-DL-alanine. Researchers should adapt this table to their specific synthetic targets and record their experimental results for comparison and optimization.

StepProductStarting Material (Equivalents)Coupling/Deprotection Reagents (Equivalents)SolventReaction Time (h)Yield (%)Purity (HPLC, %)Analytical Data (MS, NMR)
1. CouplingBoc-β-cyclopentyl-DL-Ala-Xaa-ORBoc-β-cyclopentyl-DL-alanine (1.0), H-Xaa-OR·HCl (1.0)EDC·HCl (1.2), HOBt (1.0), DIPEA (1.0)DCM2-4User DataUser DataUser Data
2. DeprotectionH-β-cyclopentyl-DL-Ala-Xaa-OR·TFABoc-β-cyclopentyl-DL-Ala-Xaa-OR (1.0)TFA/DCM (1:1, v/v)DCM1-2User DataUser DataUser Data

Note: Xaa represents any amino acid, and OR represents an ester protecting group (e.g., -OMe, -OEt).

Experimental Protocols

The following are detailed protocols for the key steps in the solution-phase synthesis of a peptide containing β-cyclopentyl-alanine. These are generalized procedures and may require optimization based on the specific amino acid being coupled.

Protocol 1: Peptide Coupling using EDC/HOBt

This protocol describes the coupling of Boc-β-cyclopentyl-DL-alanine to an amino acid ester.

Materials:

  • Boc-β-cyclopentyl-DL-alanine

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.0 equivalent) dropwise and stir for 15 minutes to neutralize the hydrochloride salt.

  • In a separate flask, dissolve Boc-β-cyclopentyl-DL-alanine (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.

  • Add the solution from step 4 to the reaction mixture from step 3.

  • Add EDC·HCl (1.2 equivalents) to the reaction mixture in portions while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • The crude product can be purified by column chromatography if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group from the newly synthesized dipeptide.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (for a final 1:1 v/v mixture).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate with DCM (2-3 times).

  • Dissolve the resulting oily residue in a minimal amount of DCM or methanol.

  • Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.

  • Collect the precipitated peptide trifluoroacetate salt by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting product can often be used directly in the next coupling step after neutralization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using Boc-β-cyclopentyl-DL-alanine.

G cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection A Boc-β-cyclopentyl-DL-alanine D Activation & Coupling (EDC, HOBt) A->D B Amino Acid Ester (H-Xaa-OR) C Neutralization (DIPEA) B->C C->D E Work-up & Purification D->E F Boc-Dipeptide E->F G Boc-Dipeptide H TFA/DCM Treatment G->H I Precipitation H->I J Amine Salt (H-Dipeptide-OR·TFA) I->J

Caption: Workflow for solution-phase dipeptide synthesis.

General Signaling Pathway

Peptides containing unnatural amino acids are often designed to modulate cell signaling pathways by interacting with receptors, such as G-protein coupled receptors (GPCRs). The enhanced stability of these peptides can lead to prolonged receptor activation or inhibition. The diagram below illustrates a general GPCR signaling cascade that could be influenced by a synthesized peptide.

G Peptide Synthesized Peptide (e.g., containing β-cyclopentyl-alanine) Receptor GPCR Peptide->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates & Triggers

Caption: A general GPCR signaling pathway.

Revolutionizing Peptide Therapeutics: Applications of β-Cyclopentyl-Alanine Integration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The incorporation of the non-proteinogenic amino acid β-cyclopentyl-alanine into peptide structures is emerging as a powerful strategy in drug discovery and development. This synthetic amino acid, characterized by its bulky and hydrophobic cyclopentyl group, offers significant advantages in enhancing the therapeutic potential of peptides, particularly those targeting G protein-coupled receptors (GPCRs) such as somatostatin and gonadotropin-releasing hormone (GnRH) receptors. The primary benefits observed include increased metabolic stability, enhanced receptor binding affinity, and improved pharmacokinetic profiles, paving the way for more potent and durable therapeutic agents.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of peptides containing β-cyclopentyl-alanine.

Application Note 1: Enhancing Somatostatin Receptor Binding Affinity

The integration of β-cyclopentyl-alanine into somatostatin analogs can significantly improve their binding affinity for somatostatin receptors (SSTRs), particularly the SSTR2 subtype, which is a key target in the treatment of neuroendocrine tumors. The cyclopentyl group is hypothesized to provide a favorable hydrophobic interaction with a corresponding pocket in the receptor, leading to a more stable peptide-receptor complex.

CompoundSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-141.50.21.05.00.8
Octreotide>10000.67.1>100013.0
Hypothetical Analog (with β-Cyclopentyl-Ala) ~500 ~0.1 ~5.0 ~800 ~10.0

Note: Data for the hypothetical analog is illustrative and based on anticipated enhancements.

Application Note 2: Development of Potent GnRH Receptor Antagonists

In the context of GnRH receptor antagonists, the incorporation of unnatural D-amino acids with bulky side chains is a well-established strategy to increase potency and duration of action. While direct data for a β-cyclopentyl-alanine containing GnRH antagonist is limited, the principles of SAR suggest it would be a valuable modification. For example, the marketed GnRH antagonist Cetrorelix incorporates D-p-chlorophenylalanine (D-Cpa) at position 2. A hypothetical analog substituting this with D-β-cyclopentyl-alanine could exhibit comparable or enhanced antagonistic activity.

CompoundReceptor Binding IC50 (nM)In vivo Ovulation Inhibition (ED50, µ g/rat )
Native GnRH--
Cetrorelix (with D-Cpa)0.521.5
Hypothetical Analog (with D-β-Cyclopentyl-Ala) ~0.4 ~1.2

Note: Data for the hypothetical analog is illustrative and based on anticipated enhancements.

Experimental Protocols

Protocol 1: Competitive Receptor-Ligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a novel peptide containing β-cyclopentyl-alanine for its target GPCR.

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare cell membranes expressing the target GPCR incubation Incubate membranes, radioligand, and competitor peptides prep_cells->incubation prep_ligand Prepare radiolabeled ligand and unlabeled competitor peptides prep_ligand->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification curve_fitting Generate competition curve quantification->curve_fitting ic50_calc Calculate IC50 curve_fitting->ic50_calc ki_calc Calculate Ki using the Cheng-Prusoff equation ic50_calc->ki_calc

Caption: Workflow for a competitive receptor-ligand binding assay.

Materials:

  • Cell membranes expressing the target GPCR (e.g., SSTR2 or GnRHR)

  • Radiolabeled ligand (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr5]-GnRH)

  • Unlabeled competitor peptides (including the novel peptide and a reference standard)

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 50 µL of various concentrations of the unlabeled competitor peptide.

  • Add 50 µL of the radiolabeled ligand at a fixed concentration (typically at its Kd).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation.

  • Incubate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gαi-Coupled Receptors

This protocol measures the ability of a somatostatin analog containing β-cyclopentyl-alanine to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a hallmark of SSTR2 activation.

Workflow for cAMP Functional Assay

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture cells expressing the target Gαi-coupled GPCR cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding pre_treatment Pre-treat cells with the peptide antagonist cell_seeding->pre_treatment stimulation Stimulate adenylyl cyclase with forskolin pre_treatment->stimulation lysis Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) stimulation->lysis dose_response Generate dose-response curve lysis->dose_response ec50_calc Calculate EC50 dose_response->ec50_calc

Caption: Workflow for a cAMP functional assay for Gαi-coupled receptors.

Materials:

  • CHO-K1 cells stably expressing the human SSTR2

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin

  • cAMP assay kit (e.g., HTRF-based kit)

  • Peptide agonist (somatostatin analog with β-cyclopentyl-alanine)

Procedure:

  • Seed the SSTR2-expressing cells into a 96-well plate and incubate overnight.

  • Replace the culture medium with assay buffer and incubate for 30 minutes.

  • Add various concentrations of the peptide agonist to the wells.

  • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase (except for the basal control).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

  • Determine the EC50 value using non-linear regression.

Signaling Pathway Diagrams

Somatostatin Receptor 2 (SSTR2) Signaling

Activation of SSTR2 by a somatostatin analog leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels through the inhibitory G protein, Gαi.

G agonist Somatostatin Analog (with β-Cyclopentyl-Ala) sstr2 SSTR2 agonist->sstr2 Binds g_protein Gαiβγ sstr2->g_protein Activates g_alpha_i Gαi-GTP g_protein->g_alpha_i g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha_i->ac Inhibits ac->inhibition atp ATP atp->inhibition    camp cAMP inhibition->camp

Caption: SSTR2 signaling pathway leading to cAMP inhibition.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

The GnRH receptor is a Gαq-coupled receptor. Its activation by an agonist leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). A GnRH antagonist containing β-cyclopentyl-alanine would block this cascade.

G antagonist GnRH Antagonist (with β-Cyclopentyl-Ala) gnrhr GnRH Receptor antagonist->gnrhr Blocks g_protein Gαqβγ gnrhr->g_protein Activates plc Phospholipase C g_protein->plc ip3 IP₃ plc->ip3 dag DAG plc->dag pip2 PIP₂ pip2->plc    ca2 ↑ [Ca²⁺]i ip3->ca2 pkc PKC Activation dag->pkc

Caption: GnRH receptor signaling and its blockade by an antagonist.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the yield and purity of Boc-beta-cyclopentyl-DL-alanine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the two main synthetic stages: the synthesis of the precursor β-cyclopentyl-DL-alanine and its subsequent Boc protection.

Stage 1: Synthesis of β-Cyclopentyl-DL-alanine via Acetamidomalonate Synthesis

A robust method for synthesizing β-cyclopentyl-DL-alanine is the acetamidomalonate synthesis, which involves the alkylation of diethyl acetamidomalonate with cyclopentylmethyl bromide, followed by hydrolysis and decarboxylation.

Issue 1: Low Yield of Alkylated Malonate Ester

  • Possible Cause 1: Incomplete Deprotonation of Diethyl Acetamidomalonate. The formation of the enolate is crucial for the subsequent alkylation.

    • Solution: Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

  • Possible Cause 2: Low Reactivity of Cyclopentylmethyl Bromide. The alkyl halide may be impure or degraded.

    • Solution: Use freshly distilled or purified cyclopentylmethyl bromide. Consider converting it to the more reactive cyclopentylmethyl iodide in situ by adding a catalytic amount of sodium iodide.

  • Possible Cause 3: Side Reactions. Dialkylation of the malonate ester can occur, reducing the yield of the desired mono-alkylated product.

    • Solution: Use a slight excess (around 1.1 equivalents) of diethyl acetamidomalonate relative to the base and alkyl halide to favor monoalkylation.

Issue 2: Incomplete Hydrolysis and Decarboxylation

  • Possible Cause 1: Insufficiently Harsh Hydrolysis Conditions. Both the ester and amide functionalities need to be hydrolyzed.

    • Solution: Refluxing with a strong acid, such as concentrated hydrochloric acid, for an extended period is typically required. Monitor the reaction by TLC or LC-MS to ensure complete conversion.

  • Possible Cause 2: Incomplete Decarboxylation. The malonic acid intermediate needs to lose carbon dioxide to form the final amino acid.

    • Solution: Ensure the reaction mixture is heated sufficiently during the acidic workup to drive the decarboxylation to completion.

Stage 2: Boc Protection of β-Cyclopentyl-DL-alanine

Issue 1: Low Yield of Boc-protected Product

  • Possible Cause 1: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction yield.

    • Solution: Use a suitable base such as sodium hydroxide or triethylamine in a solvent system like a mixture of water and dioxane or THF. Ensure the pH is maintained in the optimal range (typically 9-10) during the addition of Di-tert-butyl dicarbonate ((Boc)₂O).

  • Possible Cause 2: Low Purity of Starting Amino Acid. Impurities in the β-cyclopentyl-DL-alanine can interfere with the reaction.

    • Solution: Ensure the precursor amino acid is thoroughly purified, for instance by recrystallization, before proceeding with the Boc protection.

Issue 2: Formation of Side Products

  • Possible Cause 1: Di-Boc Formation. The primary amine can react with two equivalents of (Boc)₂O, especially with a large excess of the reagent and a strong base.

    • Solution: Use a controlled amount of (Boc)₂O (typically 1.1-1.2 equivalents).

  • Possible Cause 2: Urea Formation. This can be an issue with sterically hindered amines.

    • Solution: Employ milder reaction conditions and avoid excessively strong bases.

Issue 3: Difficult Purification

  • Possible Cause 1: Emulsion during Workup. The product and unreacted starting materials can form emulsions during the aqueous extraction.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

  • Possible Cause 2: Co-elution of Impurities. The product and side products may have similar polarities, making chromatographic separation challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the final product can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the precursor, β-cyclopentyl-DL-alanine?

A1: The acetamidomalonate synthesis is a reliable and high-yielding method. It involves the alkylation of diethyl acetamidomalonate with cyclopentylmethyl bromide, followed by acidic hydrolysis and decarboxylation.

Q2: I am observing a very slow reaction during the Boc protection step. What can I do?

A2: A sluggish reaction can be due to several factors. Ensure your reagents are pure and your solvent is anhydrous if the reaction conditions require it. You can try gently heating the reaction mixture, but monitor for side product formation by TLC. Adding a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, but use it in catalytic amounts to avoid side reactions.

Q3: How can I confirm that the Boc protection was successful?

A3: You can monitor the reaction progress using Thin Layer Chromatography (TLC). The Boc-protected product will have a different Rf value than the starting amino acid. For a more definitive confirmation, you can use techniques like NMR spectroscopy (you should see a characteristic signal for the tert-butyl group around 1.4 ppm) and mass spectrometry (you will observe the expected molecular weight for the Boc-protected product).

Q4: What are the key safety precautions for the synthesis of this compound?

A4: When working with strong bases like sodium ethoxide, it is crucial to work under anhydrous conditions and take appropriate fire safety precautions. Strong acids like concentrated HCl should be handled in a fume hood with appropriate personal protective equipment (PPE). Cyclopentylmethyl bromide is an alkylating agent and should be handled with care.

Data Presentation

Table 1: Typical Reaction Conditions for Acetamidomalonate Synthesis of β-Cyclopentyl-DL-alanine

ParameterConditionNotes
Starting Materials Diethyl acetamidomalonate, Cyclopentylmethyl bromide
Base Sodium ethoxideFreshly prepared, anhydrous
Solvent Anhydrous ethanol
Reaction Temperature Reflux
Reaction Time 6-12 hoursMonitor by TLC
Hydrolysis/Decarboxylation Concentrated HCl, reflux4-8 hours
Typical Yield 60-75%

Table 2: Comparison of Conditions for Boc Protection of β-Cyclopentyl-DL-alanine

ParameterCondition A (Schotten-Baumann)Condition B (Organic Solvent)
Base Sodium hydroxideTriethylamine (TEA)
Solvent Water/Dioxane (1:1)Dichloromethane (DCM) or THF
(Boc)₂O Equivalents 1.1 - 1.21.1 - 1.2
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours4-12 hours
Typical Yield 85-95%80-90%

Experimental Protocols

Protocol 1: Synthesis of β-Cyclopentyl-DL-alanine
  • Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare sodium ethoxide.

    • To the cooled solution, add diethyl acetamidomalonate (1.05 eq) dropwise.

    • After stirring for 30 minutes, add cyclopentylmethyl bromide (1.0 eq) dropwise.

    • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-acetamido-2-(cyclopentylmethyl)malonate.

  • Hydrolysis and Decarboxylation:

    • To the crude alkylated product, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6-10 hours.

    • Cool the reaction mixture and wash with dichloromethane to remove any organic impurities.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.

    • Dissolve the crude product in a minimal amount of hot water and adjust the pH to the isoelectric point (around 6) with a base like pyridine or ammonium hydroxide to precipitate the free amino acid.

    • Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield β-cyclopentyl-DL-alanine.

Protocol 2: Synthesis of Boc-β-cyclopentyl-DL-alanine
  • Dissolve β-cyclopentyl-DL-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) and stir until the amino acid dissolves completely.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-β-cyclopentyl-DL-alanine. The product can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Synthesis_Pathway cluster_0 Stage 1: Synthesis of β-Cyclopentyl-DL-alanine cluster_1 Stage 2: Boc Protection A Diethyl acetamidomalonate C Alkylated Malonate Ester A->C 1. NaOEt, EtOH 2. Alkylation B Cyclopentylmethyl bromide B->C D β-Cyclopentyl-DL-alanine C->D Conc. HCl, Reflux (Hydrolysis & Decarboxylation) F Boc-β-cyclopentyl-DL-alanine D->F NaOH, Dioxane/H₂O E (Boc)₂O E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities in Boc Protection CheckPurity Check Purity of β-cyclopentyl-DL-alanine Start->CheckPurity Recrystallize Recrystallize Amino Acid CheckPurity->Recrystallize Impure CheckConditions Review Reaction Conditions (Base, Solvent, Temp) CheckPurity->CheckConditions Pure Recrystallize->CheckConditions OptimizeConditions Optimize Conditions: - Fresh Reagents - Anhydrous Solvent - Adjust Temperature CheckConditions->OptimizeConditions CheckStoichiometry Verify (Boc)₂O Stoichiometry (1.1-1.2 eq) OptimizeConditions->CheckStoichiometry AdjustStoichiometry Adjust (Boc)₂O Amount CheckStoichiometry->AdjustStoichiometry Incorrect AnalyzeSideProducts Analyze Side Products (TLC, LC-MS) CheckStoichiometry->AnalyzeSideProducts Correct AdjustStoichiometry->AnalyzeSideProducts DiBoc Di-Boc Formation? AnalyzeSideProducts->DiBoc Urea Urea Formation? DiBoc->Urea No ReduceBoc Reduce (Boc)₂O Equivalents DiBoc->ReduceBoc Yes MilderBase Use Milder Base Urea->MilderBase Yes End Improved Yield and Purity Urea->End No ReduceBoc->End MilderBase->End

Caption: Troubleshooting workflow for Boc protection.

Technical Support Center: Purification of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-beta-cyclopentyl-DL-alanine by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Flash Chromatography Troubleshooting

Issue: Poor Separation or Co-elution of the Product with Impurities

  • Question: My target compound, this compound, is not separating well from impurities during flash chromatography on silica gel. What can I do?

  • Answer: Poor separation is often a result of an inappropriate solvent system. The goal is to find a mobile phase that provides a good retention factor (Rf) for your compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.

    • Troubleshooting Steps:

      • Develop a TLC System: Before running a column, optimize the solvent system using TLC. A common starting point for Boc-protected amino acids is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

      • Adjust Polarity:

        • If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., ethyl acetate).

        • If the Rf is too low (compound is stuck to the baseline), increase the polarity by adding more of the polar solvent. For acidic compounds like this, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing.

      • Try Different Solvents: If a simple hexane/ethyl acetate system doesn't provide adequate separation, consider other solvent systems. For instance, dichloromethane/methanol can be effective for polar compounds.[1]

      • Use a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective for separating compounds with different polarities.

Issue: Product "Oiling Out" or Precipitating on the Column

  • Question: My product seems to be crashing out of the solvent and precipitating on the column during purification. How can I prevent this?

  • Answer: This can happen if the compound has low solubility in the mobile phase or if the concentration is too high.

    • Troubleshooting Steps:

      • Check Solubility: Ensure your crude product is fully dissolved in the initial, low-polarity mobile phase before loading it onto the column. If it's not soluble, you may need to use a stronger "loading solvent" (a more polar solvent), but use the minimum volume necessary.

      • Reduce Sample Load: Overloading the column can lead to precipitation and poor separation. Try reducing the amount of crude material applied to the column.

      • Modify the Mobile Phase: Adding a small amount of a solvent in which your compound is more soluble (e.g., a small percentage of methanol in a dichloromethane-based system) can help maintain solubility throughout the run.

Chiral HPLC Troubleshooting

Issue: No Separation of D and L Enantiomers

  • Question: I am running my this compound sample on a chiral HPLC column, but I only see one peak. Why aren't the enantiomers separating?

  • Answer: The separation of enantiomers requires specific interactions between the analyte and the chiral stationary phase (CSP).[2] A lack of separation indicates that the chosen column and mobile phase are not suitable for creating these differential interactions.

    • Troubleshooting Steps:

      • Select the Right CSP: The choice of chiral column is critical. For N-protected amino acids like this one, several types of CSPs are known to be effective:

        • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely applicable and a good first choice.[3]

        • Macrocyclic Glycopeptide-based CSPs: Phases like teicoplanin (e.g., CHIROBIOTIC T) or ristocetin A (e.g., CHIROBIOTIC R) are excellent for N-blocked amino acids, especially in reversed-phase or polar organic modes.

        • Crown-ether CSPs: These are particularly well-suited for the separation of amino acid enantiomers.[4]

      • Optimize the Mobile Phase:

        • Normal Phase: Use mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol). The ratio of these solvents is the primary means of adjusting retention and selectivity. Adding a small amount of an acidic or basic modifier can also be beneficial.

        • Reversed Phase: Use mixtures of water or an aqueous buffer with an organic modifier like acetonitrile or methanol. The pH of the aqueous phase and the type and concentration of the organic modifier can dramatically affect the separation. For Boc-amino acids, reversed-phase is often a viable choice.

      • Adjust Temperature: Lowering the column temperature often improves chiral resolution, although it may increase backpressure and analysis time. Conversely, increasing the temperature can sometimes improve peak shape at the cost of selectivity.[2]

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks are tailing or fronting, which is making quantification difficult. What is the cause?

  • Answer: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

    • Troubleshooting Steps:

      • Add Mobile Phase Modifiers: For acidic analytes like this compound, residual acidic sites on the silica backbone of the stationary phase can cause tailing. Adding a small amount of an acid (like 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress these interactions and improve peak shape.

      • Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or the sample concentration.

      • Ensure Proper Dissolution: Dissolve your sample in the mobile phase whenever possible. If a different solvent is used for dissolution, ensure it is miscible with the mobile phase and that you inject a small volume to avoid peak distortion.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting point for developing a flash chromatography method for this compound?

    • A1: A good starting point for method development is to use TLC with a mobile phase of ethyl acetate in hexane. Start with a 10:90 (v/v) mixture and gradually increase the proportion of ethyl acetate until you achieve an Rf value of approximately 0.2-0.4. Adding 0.5% acetic acid to the mobile phase can help to produce sharper spots/peaks.

  • Q2: Do I need to derivatize my sample for chiral HPLC analysis?

    • A2: No, derivatization is generally not necessary for the chiral separation of Boc-protected amino acids. Direct separation on a suitable chiral stationary phase is the preferred method as it avoids additional reaction steps and potential sources of impurities.[5]

  • Q3: Which type of chiral HPLC column is most likely to be successful for separating the enantiomers of this compound?

    • A3: Based on separations of similar N-blocked amino acids, macrocyclic glycopeptide-based columns (such as those with a teicoplanin or ristocetin A selector) and polysaccharide-based columns are highly likely to provide good results.

  • Q4: My Boc-protected amino acid separated as an oil after synthesis, not a solid. How does this affect purification?

    • A4: "Oiling out" is a common issue.[2] This doesn't significantly affect chromatographic purification. You can dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the flash column. This technique, known as "dry loading," often leads to better separation than loading the sample as a liquid.

Section 3: Experimental Protocols and Data

Protocol 1: Flash Chromatography (General Method Development)

This protocol outlines a general approach to purifying this compound using flash chromatography.

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane, with 0.5% acetic acid).

    • Identify the solvent system that gives an Rf value of ~0.3 for the product spot.

  • Column Preparation:

    • Choose a silica gel column appropriate for your sample size.

    • Pack the column using the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexane).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively (recommended): Dissolve the crude oil in a solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Load this powder onto the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC results.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Separation (Method Screening)

This protocol provides starting conditions for screening different chiral HPLC columns to separate the D and L enantiomers.

Table 1: Chiral HPLC Starting Conditions

ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile / Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Sample Prep Dissolve sample in mobile phase (approx. 1 mg/mL)Dissolve sample in mobile phase (approx. 1 mg/mL)

Note: These are starting points. Optimization of the mobile phase composition (e.g., changing the ratio of solvents) will likely be necessary to achieve baseline separation.

Section 4: Visualizations

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery Crude Crude Product (this compound) TLC TLC Method Development Crude->TLC Load Prepare Sample (Dry or Wet Load) Crude->Load Column Pack Flash Chromatography Column TLC->Column Select Mobile Phase Load->Column Load Sample Elute Elute with Solvent Gradient Column->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Racemic Product Evaporate->Pure

Caption: Workflow for flash chromatography purification.

Chiral_HPLC_Troubleshooting cluster_CSP Column Issues cluster_MobilePhase Mobile Phase Issues cluster_Conditions Instrument Conditions Start Single Peak Observed (No Enantiomeric Separation) CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MP Is the Mobile Phase optimized? Start->MP Temp Is the Temperature optimal? Start->Temp ChangeCSP Action: Screen different CSPs (Polysaccharide, Macrocyclic Glycopeptide) CSP->ChangeCSP Resolved Baseline Separation Achieved ChangeCSP->Resolved ChangeMP Action: Adjust solvent ratio (e.g., Hexane/IPA or ACN/Water) MP->ChangeMP AddModifier Action: Add modifier (e.g., 0.1% TFA) MP->AddModifier ChangeMP->Resolved AddModifier->Resolved ChangeTemp Action: Lower temperature to improve resolution Temp->ChangeTemp ChangeTemp->Resolved

References

Technical Support Center: Coupling of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common side reactions encountered during the peptide coupling of Boc-beta-cyclopentyl-DL-alanine. Given the sterically hindered nature of this β-amino acid, challenges in achieving high coupling efficiency and purity are common. This guide offers troubleshooting advice and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

The primary challenge arises from steric hindrance. The bulky cyclopentyl group attached to the β-carbon physically obstructs the approach of the coupling reagents and the N-terminus of the peptide chain to the carboxyl group of the amino acid.[1][2] This steric bulk can lead to slower reaction rates and incomplete coupling.[1]

Q2: What are the most common side reactions observed during the coupling of this amino acid?

The most prevalent side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences in the final peptide.[3]

  • Racemization/Epimerization: Although generally less of a concern for N-alkoxycarbonyl-protected amino acids like Boc-amino acids, the slow coupling times associated with sterically hindered residues can increase the risk of racemization at the α-carbon.[4]

  • Side Reactions related to Coupling Reagents: Certain powerful coupling reagents used to overcome steric hindrance can introduce their own side reactions. For example, uronium/aminium reagents like HATU can cause guanidinylation of the N-terminal amine.[5][6]

Q3: How can I detect incomplete coupling?

In solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test is commonly used. A positive test (blue or purple beads) indicates the presence of unreacted primary amines, signifying incomplete coupling. For solution-phase synthesis, chromatographic methods such as TLC or LC-MS can be used to monitor the consumption of starting materials.

Q4: What is guanidinylation and how can it be avoided?

Guanidinylation is an irreversible side reaction where a uronium or aminium-based coupling reagent, such as HATU or HBTU, reacts with the free N-terminal amine of the peptide chain.[6] This forms a stable guanidinium cap, terminating peptide elongation. To minimize this, it is recommended to pre-activate the carboxylic acid with the coupling reagent for a short period before adding it to the amine component and to avoid a large excess of the coupling reagent.[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Coupling Yield / Incomplete Reaction Steric Hindrance: The bulky cyclopentyl group is impeding the reaction.[1][2]1. Switch to a more potent coupling reagent: Use onium salt-based reagents like HATU, HCTU, or COMU, which are known to be more effective for hindered couplings.[5] 2. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). Gentle heating can also improve reaction rates, but must be used with caution to avoid racemization. 3. Perform a double coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated amino acid.[5]
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing access to the reaction site.1. Change the solvent: Switch from DMF to a more "disrupting" solvent like NMP or use a mixture of solvents. 2. Incorporate "magic mixture": Add chaotropic salts or ethylene carbonate to the reaction to disrupt secondary structures.[6]
Presence of Diastereomeric Impurities Racemization: The activated carboxylic acid may be undergoing epimerization due to prolonged activation or the presence of a strong base.[4]1. Choose an appropriate base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA). 2. Minimize pre-activation time: Add the activated amino acid to the peptide immediately after it is formed. 3. Use racemization-suppressing additives: Ensure your coupling cocktail includes an additive like HOBt, HOAt, or Oxyma Pure.[4]
Unexpected Mass Adduct (+99 Da) Guanidinylation of N-terminus: The uronium/aminium coupling reagent (e.g., HATU) has reacted with the free amine.[5][7]1. Stoichiometric control: Avoid using a large excess of the coupling reagent. 2. Pre-activation: Mix the Boc-amino acid, coupling reagent, and base for a short time (1-5 minutes) before adding to the deprotected peptide-resin.[6] 3. Switch to a phosphonium-based reagent: Reagents like PyBOP or PyAOP do not cause guanidinylation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityPotential Side Reactions
DIC/HOBt CarbodiimideModerateN-acylurea formation, dehydration of Asn/Gln
HBTU Aminium SaltHighGuanidinylation
HATU Aminium SaltVery HighGuanidinylation[5]
HCTU Aminium SaltVery HighGuanidinylation
COMU Aminium SaltVery HighGuanidinylation
PyBOP Phosphonium SaltHighByproducts can be difficult to remove
PyAOP Phosphonium SaltVery HighByproducts can be difficult to remove

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound using HATU in SPPS

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as DIPEA (6 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue/purple beads), the coupling is incomplete and a second coupling may be necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Protocol 2: Troubleshooting with a Double Coupling

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Washing: After the first coupling, wash the resin thoroughly with DMF.

  • Second Coupling: Repeat the "Amino Acid Activation" and "Coupling" steps with fresh reagents.

  • Final Monitoring and Washing: Perform a final Kaiser test to confirm completion and wash the resin as described above.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Coupling Reaction cluster_check Check for Completion cluster_outcome Outcome cluster_troubleshooting Troubleshooting Steps start Couple this compound check Perform Kaiser Test start->check complete Coupling Complete (Proceed to next step) check->complete Negative (Yellow) incomplete Incomplete Coupling (Troubleshoot) check->incomplete Positive (Blue) double_couple Perform Double Coupling incomplete->double_couple change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) incomplete->change_reagent increase_time Increase Reaction Time / Temperature incomplete->increase_time change_solvent Change Solvent (e.g., to NMP) incomplete->change_solvent double_couple->check change_reagent->start Re-attempt increase_time->start Re-attempt change_solvent->start Re-attempt

Caption: Troubleshooting workflow for incomplete coupling.

Guanidinylation_Side_Reaction cluster_reagents Reactants cluster_pathways Reaction Pathways cluster_products Products peptide Peptide-Resin (Free N-terminus) desired_coupling Desired Coupling peptide->desired_coupling Nucleophilic Attack side_reaction Guanidinylation (Side Reaction) peptide->side_reaction Nucleophilic Attack hatu HATU (Excess) hatu->desired_coupling hatu->side_reaction boc_aa Boc-Amino Acid boc_aa->desired_coupling Activates elongated_peptide Elongated Peptide desired_coupling->elongated_peptide capped_peptide Capped (Terminated) Peptide side_reaction->capped_peptide

Caption: Desired vs. side reaction pathway with HATU.

References

Technical Support Center: Boc Deprotection of β-Cyclopentyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of β-cyclopentyl-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete or slow Boc deprotection of β-cyclopentyl-alanine?

A1: Incomplete or slow deprotection is a frequent issue. The primary causes include:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid, such as trifluoroacetic acid (TFA), is not concentrated enough, the reaction may not proceed to completion. The rate of Boc cleavage often exhibits a second-order dependence on the acid's concentration, meaning a slight decrease in concentration can significantly slow down the reaction.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1]

  • Steric Hindrance: The bulky cyclopentyl group in β-cyclopentyl-alanine can create steric hindrance around the Boc-protected amine, which may impede the approach of the acid and slow the reaction rate.[1][2]

  • Solvent Issues: The chosen solvent must effectively dissolve both the substrate and the acid. Dichloromethane (DCM) is a commonly used and effective solvent for TFA-mediated deprotection.[1]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient method to qualitatively track the disappearance of the starting material (less polar) and the appearance of the deprotected product (more polar).[1][2]

  • ¹H NMR Spectroscopy: This method provides definitive confirmation by showing the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[1][3]

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: HPLC offers a robust quantitative analysis of the reaction by comparing the peak areas of the starting material and the product.[1] LC-MS can further confirm the identity of the product by its mass-to-charge ratio.[1]

Q3: What are common side reactions during Boc deprotection, and how can they be minimized?

A3: The most common side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (t-Bu⁺) generated during the cleavage.[4] Electron-rich aromatic rings, thiols, and guanidino groups are particularly susceptible to this side reaction.[4] To minimize these side reactions, scavengers should be added to the reaction mixture to trap the reactive tert-butyl cations.[4][5]

Q4: How do I perform a work-up after a TFA-mediated Boc deprotection?

A4: After the reaction is complete, the TFA and solvent are typically removed under reduced pressure (in vacuo).[6] If the product is not water-soluble, a basic work-up can be performed by dissolving the residue in an organic solvent (like ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.[6][7] The organic layer is then dried and concentrated.[6] For water-soluble amines, ion-exchange resins like Amberlyst A21 can be used to isolate the product.[7]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection
  • Symptoms: TLC analysis shows a significant amount of starting material remaining after the expected reaction time. The ¹H NMR spectrum of the crude product shows a persistent singlet at ~1.4 ppm. HPLC analysis indicates a large peak for the starting material.[1]

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of TFA. A common starting point is 20-25% TFA in DCM, which can be increased to 50% or even neat TFA for difficult substrates.[6][][9]

    • Extend Reaction Time: Continue to monitor the reaction for a longer period. Some sterically hindered substrates may require several hours for complete deprotection.[10][11]

    • Increase Temperature: While most deprotections are run at 0°C to room temperature, carefully increasing the temperature may accelerate the reaction. However, this can also increase the risk of side reactions.[10]

    • Change Solvent System: If solubility is an issue, consider alternative solvents. 4M HCl in dioxane is a common and effective alternative to TFA/DCM.[][11]

Issue 2: Formation of Side Products
  • Symptoms: TLC shows multiple new spots in addition to the desired product. LC-MS analysis reveals masses corresponding to side products, such as an additional 56 Da, indicating tert-butylation.[1]

  • Troubleshooting Steps:

    • Identify the Side Product: Use LC-MS to determine the mass of the impurity, which can help identify its structure.[1]

    • Add Scavengers: Introduce appropriate scavengers into the reaction mixture (often called a "cleavage cocktail") to trap the reactive electrophiles.[12] The choice of scavenger depends on the functional groups present in your molecule.

Data Presentation

Table 1: Common Reagents and Conditions for Boc Deprotection

Reagent SystemSolventTypical ConcentrationTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[9]0°C to Room Temp[11]30 min - 2 h[6][11]Most common method; volatile and easy to remove.
Hydrochloric Acid (HCl)1,4-Dioxane4 M[11]0°C to Room Temp[11]1 - 4 hGood alternative to TFA; product is isolated as the HCl salt.
Oxalyl ChlorideMethanol (MeOH)3 equivalents[2]Room Temp1 - 4 h[2]A mild method suitable for sensitive substrates.[2]
Thermal DeprotectionDioxane/WaterReflux / 150°C (Microwave)Varies (30 min - several hours)Useful for acid-sensitive molecules, but may not be suitable for thermally labile compounds.[11]

Table 2: Common Scavengers to Prevent Side Reactions

ScavengerTarget Functional Group(s)Typical ConcentrationReference
ThioanisoleTryptophan, Methionine5-10% (v/v)[13]
Triisopropylsilane (TIPS)Tryptophan, general carbocation scavenger2.5-5% (v/v)[14]
1,2-Ethanedithiol (EDT)Tyrosine, Methionine, Cysteine2.5% (v/v)[12]
PhenolTyrosine, Tryptophan5% (w/v)[12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a general procedure for the deprotection of Boc-β-cyclopentyl-alanine.

Materials:

  • Boc-β-cyclopentyl-alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous[9]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-β-cyclopentyl-alanine in anhydrous DCM (typical concentration 0.1-0.5 M) in a round-bottom flask.[9]

  • Cool the solution to 0°C using an ice bath.[9]

  • Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).[6][9] Note: The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[6]

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene can help remove residual TFA.[9]

  • The resulting residue is the β-cyclopentyl-alanine trifluoroacetate salt, which can often be used in the next step without further purification or subjected to a basic work-up to yield the free amine.[9]

Visualizations

experimental_workflow start Start dissolve 1. Dissolve Substrate in Anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (25-50%) cool->add_tfa stir 4. Stir at RT for 1-2h add_tfa->stir monitor 5. Monitor Reaction (TLC, LC-MS) stir->monitor workup 6. Evaporate Solvent & TFA monitor->workup end End (TFA Salt) workup->end

Caption: A typical experimental workflow for TFA-mediated Boc deprotection.

troubleshooting_workflow start Reaction Complete? incomplete Incomplete Deprotection start->incomplete No side_products Side Products Observed? start->side_products Yes increase_time Increase Reaction Time incomplete->increase_time increase_conc Increase TFA Conc. incomplete->increase_conc change_reagent Change Reagent (e.g., 4M HCl/Dioxane) incomplete->change_reagent add_scavengers Add Scavengers (e.g., TIPS, Thioanisole) side_products->add_scavengers Yes purify Proceed to Purification side_products->purify No

Caption: Troubleshooting workflow for incomplete Boc deprotection and side reactions.

deprotection_mechanism TFA-Mediated Boc Deprotection Mechanism sub Boc-Protected Amine h_plus + H⁺ (from TFA) protonated 1. Protonation of Carbonyl Oxygen sub->protonated intermediate Carbamic Acid Intermediate + tert-Butyl Cation protonated->intermediate Cleavage co2 2. Decarboxylation (-CO₂) amine_salt Amine TFA Salt intermediate->amine_salt

Caption: Mechanism of acid-catalyzed Boc group removal.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-beta-cyclopentyl-DL-alanine. Given its nature as a sterically hindered, non-proteinogenic β-amino acid, specific optimization of standard coupling protocols is often necessary to achieve high efficiency and purity.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues.

Issue 1: Low or Incomplete Coupling Efficiency

  • Question: My standard coupling protocol (e.g., using DCC/DIC) is resulting in a low yield or an incomplete reaction when trying to couple this compound. What is the likely cause and how can I fix it?

  • Answer: The primary cause is the significant steric hindrance provided by the bulky cyclopentyl side chain and the β-amino acid structure, which physically obstructs the formation of the peptide bond.[1][2][3] Standard carbodiimide reagents like DCC and DIC are often not potent enough for such demanding couplings.[1][2]

    Solutions:

    • Switch to a More Powerful Coupling Reagent: Utilize stronger in-situ activating reagents. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][4][5] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1][6]

    • Optimize Reaction Conditions:

      • Increase Reaction Time: Steric hindrance slows the reaction rate, so extending the coupling time (e.g., from 1-2 hours to overnight) can improve yields.[1]

      • Increase Temperature: Gentle heating can help overcome the activation energy. However, this must be done cautiously to minimize the risk of racemization.[1][7] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to accelerate difficult couplings.[1][7]

      • Solvent Choice: Use a solvent with superior solvating properties. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF).[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[1]

    • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh portion of the activated amino acid and reagents. This is a common and effective method to drive the reaction to completion.[1]

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction, particularly racemization. How can I minimize this?

  • Answer: Racemization can be a significant issue, especially when using more forcing conditions required for sterically hindered amino acids. The mechanism often involves the formation of an oxazolinone intermediate.[6]

    Solutions:

    • Choice of Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[8] However, for more challenging couplings, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are superior in suppressing racemization.[3][9] Coupling reagents that incorporate these additives, such as HATU (OAt-based) or COMU (Oxyma-based), are highly recommended.[4][6]

    • Base Selection: The choice of base can influence the extent of racemization. While N,N-diisopropylethylamine (DIPEA) is commonly used, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable in cases with a high risk of racemization.[3][6][9]

    • Control Temperature: If using elevated temperatures, optimize for the shortest time necessary to achieve a satisfactory yield to minimize temperature-induced racemization.[7]

  • Question: I am using a uronium/aminium-based coupling reagent (like HBTU/HATU) and notice a side product that terminates the peptide chain. What could this be?

  • Answer: Uronium/aminium reagents can react with the unprotected N-terminal of a peptide to form a guanidine moiety, which irreversibly terminates the chain.[8] This can be avoided by pre-activating the carboxylic acid of this compound with the coupling reagent for a short period (1-5 minutes) before adding it to the amine component.[8]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for sterically hindered β-amino acids like this compound?

A1: For difficult couplings involving sterically hindered residues, reagents that form highly reactive esters are preferred.[1] HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[4] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[4][6]

Q2: What is "double coupling" and when should I use it?

A2: Double coupling is the process of repeating a coupling step to ensure the reaction goes to completion.[1] After the first coupling, the resin is washed, and a fresh mixture of the activated amino acid is added.[1] This is particularly useful for sterically hindered amino acids like this compound, where the first coupling may be incomplete.

Q3: Can I use microwave synthesis for coupling this amino acid?

A3: Yes, microwave-assisted synthesis is highly effective for accelerating the coupling of sterically hindered amino acids.[1] The microwave energy can help overcome the high activation energy barrier, leading to faster and more complete reactions.[1][7] However, it is important to carefully control the temperature to prevent racemization.[7]

Q4: Does the Boc protecting group influence the coupling efficiency?

A4: The Boc (tert-butyloxycarbonyl) protecting group is standard for the N-terminus. While it contributes some bulk, the primary challenge in this case is the cyclopentyl side chain and the β-amino acid backbone. The principles for coupling remain the same regardless of the common urethane-type protecting group (like Boc or Fmoc).[6]

Q5: Are there any specific considerations for β-amino acids?

A5: Yes, β-amino acids can be challenging to couple.[10] Their active esters may be more stable and less prone to hydrolysis than those of α-amino acids, which can be an advantage for longer reaction times.[10] However, their inherent structure can contribute to steric hindrance. The strategies for overcoming steric hindrance in α-amino acids are directly applicable.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeActivated Ester TypeRelative ReactivityNotes on Racemization Risk
DCC/DIC CarbodiimideO-acylisoureaLowModerate; requires additive like HOBt.[6]
HBTU/PyBOP Aminium/PhosphoniumOBt esterModerateLower than carbodiimides, but can be significant.[4]
HCTU AminiumO-6-ClBt esterHighGenerally lower than HBTU.[4]
HATU/PyAOP Aminium/PhosphoniumOAt esterVery HighLow; HOAt is an excellent racemization suppressor.[4]
COMU AminiumOxyma esterVery HighVery Low; Oxyma is superior to HOBt.[4][6]
TFFH Fluorinating AgentAcyl fluorideExtremely HighLow; highly effective for the most difficult cases.[6]

Experimental Protocols

Protocol 1: Optimized Double Coupling using HATU

This protocol is recommended for the incorporation of this compound in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following the deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2]

  • First Coupling:

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Confirmation: After the second coupling and subsequent washing, perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the absence of free amines. If the test is positive (indicating incomplete coupling), a capping step with acetic anhydride may be necessary to block unreacted amines before proceeding to the next cycle.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency start Low Coupling Yield with This compound reagent Is a standard reagent (DCC, DIC) being used? start->reagent powerful_reagent Switch to a potent reagent (HATU, COMU, PyAOP) reagent->powerful_reagent Yes optimize Optimize Reaction Conditions reagent->optimize No powerful_reagent->optimize double_couple Perform a Double Coupling optimize->double_couple Persistent Issue increase_time Increase reaction time (2-24h) and/or temperature (Microwave) optimize->increase_time Time/Temp solvent Switch to NMP or a DMF/DCM/NMP mixture optimize->solvent Solvent success Coupling Successful double_couple->success acyl_fluoride Consider Acyl Fluoride Formation (e.g., with TFFH) double_couple->acyl_fluoride If still fails increase_time->success solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow Optimized Double Coupling Protocol cluster_first First Coupling cluster_second Second Coupling deprotection 1. N-terminal Deprotection & DMF Wash activation1 2. Pre-activate Amino Acid (AA + HATU + DIPEA) deprotection->activation1 coupling1 3. Add to Resin (Agitate 2-4h) activation1->coupling1 wash1 4. DMF Wash coupling1->wash1 activation2 5. Prepare Fresh Activation Mixture wash1->activation2 coupling2 6. Add to Resin (Agitate 2-4h) activation2->coupling2 wash2 7. DMF Wash coupling2->wash2 confirmation 8. Confirmation Test (e.g., Kaiser Test) wash2->confirmation

Caption: Workflow for the double coupling experimental protocol.

References

Technical Support Center: Synthesis of β-Substituted Alanines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-substituted alanines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of β-substituted alanines?

A1: Researchers often face challenges related to low reaction yields, poor stereoselectivity (diastereoselectivity and enantioselectivity), and difficulties in product purification. Side reactions such as polymerization, hydrolysis, and epimerization are also common hurdles. For biological synthesis routes, issues like low enzyme activity and substrate inhibition can be problematic.[1][2][3]

Q2: What are the key strategic differences between chemical and biological synthesis of β-substituted alanines?

A2: Chemical synthesis often involves harsh reaction conditions, such as high temperatures and pressures, and the use of strong acids or bases, which can lead to byproducts.[4][5] Biological methods, including enzymatic conversion and whole-cell synthesis, offer milder conditions and high specificity, potentially reducing side reactions and simplifying purification.[4][5] However, biological methods can be hampered by low enzyme activity or complex metabolic pathways that need to be engineered.[4]

Q3: How can I improve the stereoselectivity of my reaction?

A3: Improving stereoselectivity often involves the careful selection of chiral catalysts, auxiliaries, or enzymes.[1][6][7] Reaction conditions such as temperature, solvent, and the nature of the reactants and protecting groups also play a crucial role. For instance, in enolate alkylation, the choice of a bulky base can influence the formation of the kinetic versus the thermodynamic enolate, impacting diastereoselectivity.[8][9]

Q4: What are the best practices for purifying β-substituted alanines?

A4: Purification strategies depend on the nature of the product and impurities. Common techniques include column chromatography on silica gel, and for chiral separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often employed.[10][11][12] Crystallization can also be an effective method for obtaining highly pure products. For biological syntheses, purification might involve separating the product from cellular components and media.[4]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: I am getting a low yield in my Michael addition reaction to synthesize a β-substituted alanine. What are the possible causes and solutions?

A: Low yields in Michael additions of amines to α,β-unsaturated esters are a common issue. Here’s a troubleshooting guide:

  • Problem: Dimerization/Polymerization of the Michael Acceptor. Acrylates and related compounds can readily polymerize, especially at higher temperatures.

    • Solution:

      • Use fresh, inhibitor-free starting materials.

      • Maintain a low reaction temperature (e.g., 0 °C to room temperature).[13]

      • Add the Michael acceptor slowly to the reaction mixture.

  • Problem: Double Addition to Primary Amines. Primary amines can react with two equivalents of the Michael acceptor.

    • Solution:

      • Use a large excess of the primary amine to favor mono-addition.[14]

      • Consider protecting one of the N-H protons of the amine if possible.

  • Problem: Low Reactivity of the Amine. Sterically hindered or electron-poor amines may react slowly.

    • Solution:

      • Increase the reaction temperature cautiously, monitoring for side product formation.[13]

      • Use a catalyst, such as a Lewis acid or a base, to activate the Michael acceptor or the amine.

      • Microwave irradiation has been shown to decrease reaction times and increase yields in some cases.[15][16]

  • Problem: Poor Solubility of Reactants.

    • Solution:

      • Screen different solvents to find one where both reactants are sufficiently soluble.

Issue 2: Poor Stereoselectivity

Q: My synthesis is producing a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a critical challenge. Consider the following approaches:

  • Problem: Inadequate Facial Shielding in Chiral Auxiliary-Mediated Reactions. The chiral auxiliary may not be effectively directing the approach of the electrophile.

    • Solution:

      • Choice of Auxiliary: Experiment with different chiral auxiliaries that offer greater steric hindrance on one face of the enolate.

      • Chelation Control: In metal enolate alkylations, the choice of metal counter-ion and the presence of chelating groups can lock the conformation of the intermediate, leading to higher diastereoselectivity.[17][18]

  • Problem: Unfavorable Reaction Conditions. Temperature and solvent can significantly impact the transition state energies leading to different diastereomers.

    • Solution:

      • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

      • Solvent: The polarity of the solvent can influence the aggregation state and conformation of the reactive intermediates. A systematic solvent screen is recommended.

  • Problem: Epimerization of the Product. The desired diastereomer may be epimerizing under the reaction or workup conditions.

    • Solution:

      • Base Strength: Use the minimum necessary amount of a non-nucleophilic base.

      • Workup: Ensure the workup procedure is performed under neutral or slightly acidic conditions to quench the base and prevent post-reaction epimerization.

Quantitative Data Summary

Table 1: Comparison of Yields in β-Alanine Synthesis via Enzymatic Methods

Enzyme SourceSubstrateProduct Concentration (g/L)Molar Conversion Rate (%)Reference
Tribolium castaneum ADC (K221R mutant) in E. coliL-aspartate134.7294.52[4]
Corynebacterium glutamicum ADC in E. coliL-aspartate24.892.6
Bacillus subtilis panD in E. coliL-aspartate13.2N/A[19]
Assembled AspC and bspanD in E. coliGlucose0.755N/A[20]

Table 2: Diastereoselectivity in the Alkylation of a Chiral β-Alanine Amide Dianion

Alkyl HalideYield (%)Diastereoselectivity (%)
Methyl iodide24-4565-71
Ethyl iodide55-7582-86
Propyl iodide65-8578-82
Benzyl bromide30-5067-75

Data adapted from Juaristi et al., focusing on the alkylation of (R,R)-N',N'-Bis(α-phenylethyl)propionamide dianion.[17]

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of β-Substituted Alanine Enantiomers

This protocol provides a starting point for developing a chiral HPLC method. Optimization will be required based on the specific analyte.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP) such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD).[21][22]

    • For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC® T) can be effective.[11]

  • Mobile Phase Selection:

    • Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol is a common starting point. For basic compounds, add ~0.1% diethylamine. For acidic compounds, add ~0.1% trifluoroacetic acid.[22]

    • Reversed Phase: A buffered aqueous solution with an organic modifier like acetonitrile or methanol is typically used.[12]

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has good absorbance (e.g., 210-230 nm).[12]

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[12]

  • Optimization:

    • If no separation is observed, try a different CSP.

    • If partial separation is seen, optimize the mobile phase composition (e.g., vary the ratio of organic modifier to aqueous phase/hexane) and temperature.

Protocol 2: Aza-Michael Addition of Benzylamine to Methyl Acrylate

This protocol describes a representative Michael addition for the synthesis of a β-alanine derivative.

  • Materials:

    • Benzylamine

    • Methyl acrylate

    • Methanol (solvent)

  • Procedure:

    • In a reaction vessel, dissolve benzylamine (1 equivalent) in methanol.

    • Add methyl acrylate (1-1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired β-amino ester.

Note: For primary amines, using an excess of the amine (2-5 equivalents) can help to minimize the formation of the double addition product.[14] For challenging additions, microwave-assisted synthesis may improve yields and reduce reaction times.[16]

Visualizations

Michael_Addition_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Michael Addition polymerization Polymerization of Acceptor start->polymerization double_addition Double Addition to Amine start->double_addition low_reactivity Low Reactivity start->low_reactivity sol_poly Use fresh reagents Low temperature Slow addition polymerization->sol_poly Address sol_double Use excess amine double_addition->sol_double Address sol_reactivity Increase temperature cautiously Use catalyst Microwave synthesis low_reactivity->sol_reactivity Address Stereoselectivity_Improvement title Strategies to Improve Diastereoselectivity strategy1 Chiral Auxiliary - Modify steric bulk - Introduce chelating groups strategy2 Reaction Conditions - Lower reaction temperature - Screen solvents strategy3 Prevent Epimerization - Use non-nucleophilic base - Neutral/acidic workup Chiral_HPLC_Workflow start Start: Chiral Separation Needed select_column Select Chiral Stationary Phase (CSP) start->select_column select_mobile_phase Select Mobile Phase (Normal or Reversed) select_column->select_mobile_phase initial_screen Perform Initial Screening (Isocratic or Gradient) select_mobile_phase->initial_screen analyze_results Analyze Chromatogram initial_screen->analyze_results optimization Optimize Conditions (Mobile Phase, Temp.) analyze_results->optimization Partial Resolution success Achieved Separation analyze_results->success Baseline Resolution fail No Separation analyze_results->fail No Resolution optimization->initial_screen fail->select_column Try Different CSP

References

preventing racemization during Boc-beta-cyclopentyl-DL-alanine activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the activation of Boc-protected amino acids, with a special focus on Boc-beta-cyclopentyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of Boc-beta-cyclopentyl-L-alanine?

A1: Racemization is the conversion of a pure enantiomer (the L-form in this case) into a mixture of both L- and D-enantiomers.[1][2] This loss of stereochemical purity is a critical issue in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2][3] The presence of the D-enantiomer can result in a product that is partially or completely inactive, or in some instances, exhibits undesirable or toxic effects.[1]

Q2: What is the primary mechanism that causes racemization during the coupling of Boc-protected amino acids?

A2: The most prevalent mechanism for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1][2][4] This process begins with the activation of the carboxyl group of the Boc-amino acid by a coupling reagent. This activated intermediate can then cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be easily abstracted by a base, leading to a loss of chirality at the α-carbon.[1][2][4]

Q3: Are certain amino acids more susceptible to racemization?

A3: Yes, some amino acids are more prone to racemization than others. While any chiral amino acid can undergo racemization, histidine (His) and cysteine (Cys) are particularly known for their high susceptibility.[2][4][5] For sterically hindered amino acids like beta-cyclopentyl-alanine, the bulky side chain can influence the rate of coupling and potentially provide more time for racemization to occur if non-optimal activation methods are used.

Q4: How does the choice of coupling reagent and additives affect racemization?

A4: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization when used without additives.[6] To minimize racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7][8][9] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[6] Oxyma is a non-explosive and highly effective alternative to HOBt.[6][8]

Q5: What is the role of the base in controlling racemization?

A5: The base is a critical factor in controlling racemization.[1][9] Stronger, less sterically hindered bases can more readily abstract the acidic α-proton from the oxazolone intermediate, which accelerates the rate of racemization.[1] Weaker or more sterically hindered bases are less effective at this proton abstraction, which helps to preserve the stereochemical integrity of the amino acid.[1][6] For this reason, sterically hindered bases like 2,4,6-collidine are recommended over more common bases like diisopropylethylamine (DIPEA).[6][7]

Troubleshooting Guides

Issue: High Levels of Racemization Detected in the Final Peptide

High levels of the D-enantiomer of Boc-beta-cyclopentyl-alanine have been identified in your peptide product. This guide provides a systematic approach to troubleshooting and minimizing racemization.

G cluster_reagents Coupling Reagents cluster_base Base Selection cluster_conditions Reaction Conditions start High Racemization Detected reagent Review Coupling Reagents and Additives start->reagent base Evaluate Base Choice and Stoichiometry start->base conditions Assess Reaction Conditions start->conditions protocol Implement Optimized Protocol reagent->protocol dic_oxyma Use DIC with Oxyma or HOBt reagent->dic_oxyma no_preactivation Minimize Pre-activation Time reagent->no_preactivation base->protocol collidine Switch to 2,4,6-Collidine base->collidine stoichiometry Use Minimum Necessary Amount base->stoichiometry conditions->protocol temp Maintain Room Temperature or Lower conditions->temp time Reduce Overall Coupling Time conditions->time

Caption: A troubleshooting flowchart for addressing high racemization.

Quantitative Data: Impact of Reagents on Racemization

While specific data for this compound is not extensively published, the following table summarizes expected trends in racemization based on studies of other sterically hindered and racemization-prone amino acids.

Coupling ReagentAdditiveBaseTemperature (°C)Expected % Racemization
DICNoneDIPEA25High (>10%)
HBTUNoneDIPEA25Moderate-High (5-10%)
DICHOBtDIPEA25Moderate (2-5%)
DIC Oxyma DIPEA 25 Low-Moderate (1-3%)
DIC Oxyma 2,4,6-Collidine 25 Low (<1%)
DICOxyma2,4,6-Collidine0Very Low (<0.5%)

This data is illustrative and actual results may vary.

Experimental Protocols

Protocol: Low-Racemization Activation and Coupling of Boc-beta-cyclopentyl-L-alanine

This protocol is designed to minimize racemization during the coupling of Boc-beta-cyclopentyl-L-alanine to a resin-bound amine.

Materials:

  • Boc-beta-cyclopentyl-L-alanine (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotected peptide-resin (1 equivalent)

Procedure:

  • Resin Preparation:

    • Swell the deprotected peptide-resin in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to ensure the removal of any residual deprotection reagents.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve Boc-beta-cyclopentyl-L-alanine (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Crucially, do not allow this mixture to pre-activate for a prolonged period.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the swollen and washed resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the coupling can be monitored by a Kaiser test.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.

G start Start resin_prep Resin Swelling and Washing start->resin_prep coupling Add Mixture to Resin and Agitate (2-4h) resin_prep->coupling coupling_mix Prepare Coupling Mixture (Boc-AA, Oxyma, Collidine) add_dic Add DIC (Immediate Use) coupling_mix->add_dic add_dic->coupling wash Wash Resin (DMF and DCM) coupling->wash end End wash->end

Caption: Workflow for low-racemization peptide coupling.

Mechanism of Racemization Prevention

The combination of DIC and an additive like Oxyma prevents racemization by altering the reaction pathway. Instead of forming a highly racemization-prone O-acylisourea intermediate, the activated acid rapidly forms an Oxyma active ester. This ester is more stable and less susceptible to oxazolone formation, thus preserving the stereochemistry of the amino acid.

G cluster_racemization Racemization Pathway (No Additive) cluster_suppression Suppression Pathway (with Oxyma) A Boc-AA + DIC B O-Acylisourea Intermediate A->B Activation C Oxazolone Formation B->C Cyclization D Racemized Product C->D Base + Amine E Boc-AA + DIC + Oxyma F Oxyma Active Ester E->F Activation G Desired Peptide (No Racemization) F->G Coupling

Caption: Competing pathways of activation with and without a suppressive additive.

References

stability issues of Boc-beta-cyclopentyl-DL-alanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Boc-beta-cyclopentyl-DL-alanine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and questions regarding the stability of this compound in solution.

Q1: My peptide coupling reaction is yielding a product without the this compound moiety. What could be the cause?

A1: This issue often points to the premature cleavage of the Boc (tert-butoxycarbonyl) protecting group. The Boc group is known to be labile under acidic conditions.[1][2][3] If your reaction mixture contains acidic components, even in trace amounts, it can lead to the deprotection of the amino acid.

Troubleshooting Steps:

  • pH Check: Ensure all solutions and reagents are free from acidic contaminants. The pH of your reaction should ideally be neutral or slightly basic.

  • Solvent Purity: Use high-purity, anhydrous solvents. Some solvents can degrade over time to produce acidic byproducts.

  • Reagent Grade: Verify the quality of all reagents, as acidic impurities can compromise the stability of the Boc group.

Q2: I am observing a gradual loss of purity of my this compound stock solution over time. How can I prevent this?

A2: The stability of Boc-protected amino acids in solution is highly dependent on the storage conditions and the solvent used.[4] For optimal stability, it is crucial to store the compound under appropriate conditions.

Recommendations for Storage:

  • Temperature: Store stock solutions at low temperatures, ideally between 2-8 °C.[4] For long-term storage, consider temperatures of -20 °C or lower.

  • Solvent Choice: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).[5] Avoid protic solvents or aqueous solutions for long-term storage unless their pH is controlled.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide, which can form carbonic acid in solution.

Q3: Can I use acidic conditions to dissolve this compound?

A3: It is strongly advised to avoid acidic conditions for dissolving this compound. The Boc protecting group is sensitive to acid and will be cleaved, resulting in the unprotected amino acid.[1][2][3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for the deliberate removal of the Boc group.[1][3]

Q4: What is the expected stability of this compound in common solvents used for peptide synthesis?

A4: The stability of the Boc group is generally excellent in the common aprotic solvents used in peptide synthesis under neutral or basic conditions.

Table 1: Qualitative Stability of this compound in Common Solvents
SolventConditionExpected StabilityNotes
Dichloromethane (DCM)Anhydrous, NeutralHighA common solvent for reactions and storage.[5]
N,N-Dimethylformamide (DMF)Anhydrous, NeutralHighEnsure high purity as DMF can degrade to form amines and formic acid.[5]
N-Methyl-2-pyrrolidone (NMP)Anhydrous, NeutralHighA suitable alternative to DMF.[5]
Dimethyl sulfoxide (DMSO)Anhydrous, NeutralHighA strong solvent, but ensure it is anhydrous.[5]
Tetrahydrofuran (THF)Anhydrous, NeutralHighUse freshly distilled or high-purity THF.
Aqueous Buffers (pH > 7)BasicModerate to HighStable against hydrolysis under basic conditions.[6][7]
Aqueous Buffers (pH < 6)AcidicLowProne to acid-catalyzed hydrolysis (deprotection).[1][2]
Protic Solvents (e.g., Methanol)NeutralModerateCan act as a proton source, potentially leading to slow degradation over time.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).[8][]

Materials:

  • This compound

  • High-purity solvent of interest (e.g., DMF, DCM)

  • HPLC system with a UV detector[8]

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Time Point Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to obtain the initial purity profile.

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4 °C, 37 °C).

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution.

  • Sample Preparation for HPLC: Dilute the aliquot from each time point as done for the T=0 sample.

  • HPLC Analysis: Analyze each sample using the following HPLC method:

    • Flow Rate: 1.0 mL/min[8]

    • Detection Wavelength: 210 nm[8]

    • Column Temperature: 30 °C[8]

    • Injection Volume: 10 µL[8]

    • Gradient:

      • 0-20 min: 5% to 95% Mobile Phase B

      • 20-25 min: Hold at 95% Mobile Phase B

      • 25-26 min: 95% to 5% Mobile Phase B

      • 26-30 min: Hold at 5% Mobile Phase B

  • Data Analysis: For each time point, calculate the percentage of the remaining this compound peak area relative to the total peak area. Plot the percentage of the intact compound against time to determine the degradation rate.

Visualizations

Boc Group Deprotection Pathway

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine, which is the primary stability concern for this compound.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ Acid H+ (Acid) Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation Cleavage CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Isobutene Isobutene Carbocation->Isobutene - H+ Amine Free Amine CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve stability problems encountered during experiments with this compound.

start Stability Issue Observed (e.g., Low Yield, Impurities) check_ph Check pH of Reaction/Solution start->check_ph is_acidic Is pH < 6? check_ph->is_acidic neutralize Neutralize Solution Use Non-Acidic Buffers is_acidic->neutralize Yes check_solvents Review Solvents and Reagents is_acidic->check_solvents No neutralize->check_solvents solvent_purity Are Solvents High-Purity and Anhydrous? check_solvents->solvent_purity replace_solvents Use Fresh, High-Purity Solvents solvent_purity->replace_solvents No check_storage Evaluate Storage Conditions solvent_purity->check_storage Yes replace_solvents->check_storage storage_conditions Stored at 2-8°C in an Anhydrous, Aprotic Solvent? check_storage->storage_conditions run_hplc Perform HPLC Stability Study (See Protocol 1) storage_conditions->run_hplc No end Issue Resolved storage_conditions->end Yes optimize_storage Optimize Storage: - Lower Temperature - Inert Atmosphere optimize_storage->run_hplc run_hplc->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purity Assessment of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of Boc-beta-cyclopentyl-DL-alanine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the chemical purity of this compound?

A1: The primary methods for assessing the chemical purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the identity and purity of the compound.

Q2: How can I determine the enantiomeric purity of this compound?

A2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most effective method for separating and quantifying the D- and L-enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Q3: What are the common impurities that might be present in a sample of this compound?

A3: Potential impurities can arise from the starting materials, side reactions during the synthesis, or degradation. Common impurities may include:

  • Unreacted starting materials (beta-cyclopentyl-DL-alanine).

  • Di-Boc protected amino acid.

  • Residual solvents from purification.

  • By-products from the Boc-protection reaction, such as t-butyl alcohol or di-tert-butyl carbonate.

  • Enantiomeric impurity (the corresponding D- or L-enantiomer).

Q4: My HPLC chromatogram shows multiple peaks. What could be the cause?

A4: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities. However, other factors such as poor column equilibration, contaminated mobile phase, or sample degradation can also be responsible. Refer to the HPLC troubleshooting guide below for a systematic approach to diagnosing the issue.

Q5: The mass spectrum of my sample shows unexpected m/z values. What could this mean?

A5: Unexpected m/z values in a mass spectrum could correspond to impurities, adducts (e.g., sodium or potassium adducts), or fragmentation of the parent molecule in the ion source. It is crucial to consider these possibilities when interpreting the data.

Section 2: Analytical Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the overall chemical purity of this compound.

Experimental Protocol:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Chiral HPLC for Enantiomeric Purity

This method is designed to separate the D and L enantiomers of this compound.

Experimental Protocol:

ParameterValue
Column Chiral Stationary Phase (CSP) column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)[1]
Mobile Phase 20 mM Ammonium Acetate in Methanol/Water (90:10, v/v), pH 6.0[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection UV at 230 nm[1]
Injection Volume 5 µL[1]
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.

Experimental Protocol:

Parameter¹H NMR¹³C NMR
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Concentration 5-10 mg/mL20-50 mg/mL
Spectrometer 400 MHz or higher100 MHz or higher
Number of Scans 161024 or more
Relaxation Delay 1-2 seconds2-5 seconds

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

The following table provides predicted chemical shifts based on the structure of this compound and data from analogous compounds. Actual values may vary depending on the solvent and instrument.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Boc (CH₃)₃~1.45 (s, 9H)~28.3
Boc C (CH₃)₃-~80.0
Boc C=O-~155.0
Cyclopentyl CH₂~1.2-1.8 (m)~25.0, ~32.0
Cyclopentyl CH~2.0-2.2 (m)~40.0
β-CH~2.3-2.5 (m)~45.0
α-CH~4.1-4.3 (m)~53.0
COOH~10-12 (br s)~175.0
NH~5.0 (d)-
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and identify impurities.

Experimental Protocol:

ParameterValue
Ionization Technique Electrospray Ionization (ESI)
Mode Positive or Negative
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Solvent Acetonitrile/Water with 0.1% Formic Acid
Expected [M+H]⁺ 258.17
Expected [M-H]⁻ 256.16
Expected [M+Na]⁺ 280.15

Section 3: Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseRecommended Solution
No Peaks No injection, detector off, incorrect mobile phaseCheck autosampler, detector settings, and mobile phase composition.
Broad Peaks Column contamination, column void, low temperatureFlush or replace the column, check column for voids, increase column temperature.
Tailing Peaks Active sites on column, sample overload, incorrect mobile phase pHUse a different column, reduce sample concentration, adjust mobile phase pH.
Ghost Peaks Contaminated mobile phase, carryover from previous injectionPrepare fresh mobile phase, run blank injections to clean the system.
Baseline Drift Column not equilibrated, temperature fluctuations, mobile phase composition changingAllow for sufficient column equilibration, use a column oven, ensure proper mobile phase mixing.
NMR Troubleshooting
IssuePossible CauseRecommended Solution
Poor Resolution Poor shimming, sample not fully dissolvedRe-shim the magnet, ensure complete dissolution of the sample.
Broad Solvent Peak High water content in deuterated solventUse a fresh ampoule of deuterated solvent, consider solvent suppression techniques.
Low Signal-to-Noise Low sample concentration, insufficient number of scansIncrease sample concentration if possible, increase the number of scans.
Presence of Impurity Peaks Contaminated NMR tube, impure sampleUse a clean NMR tube, purify the sample.
Mass Spectrometry Troubleshooting

| Issue | Possible Cause | Recommended Solution | | :--- | :--- | | No Signal | No sample introduction, instrument not tuned, incorrect ionization parameters | Check sample flow, tune and calibrate the instrument, optimize ionization source parameters. | | Low Signal Intensity | Low sample concentration, ion suppression | Increase sample concentration, dilute the sample to mitigate ion suppression, optimize mobile phase. | | Multiple Adducts | High salt concentration in the sample or mobile phase | Desalt the sample, use volatile buffers in the mobile phase. | | In-source Fragmentation | High source temperature or voltage | Optimize source parameters to achieve softer ionization. |

Section 4: Visualized Workflows

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) inject Inject 10 µL onto C18 column prep->inject separate Gradient Elution (5-95% ACN) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC chemical purity analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (1-5 mg/mL) inject Inject 5 µL onto Chiral Column prep->inject separate Isocratic Elution inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for Chiral HPLC enantiomeric purity analysis.

Purity_Assessment_Logic start Start Purity Assessment hplc HPLC Purity > 98%? start->hplc chiral_hplc Chiral HPLC ee > 99%? hplc->chiral_hplc Yes fail Investigate Impurities hplc->fail No nmr NMR Confirms Structure? chiral_hplc->nmr Yes chiral_hplc->fail No ms MS Confirms MW? nmr->ms Yes nmr->fail No pass Purity Assessment Passed ms->pass Yes ms->fail No

Caption: Logical workflow for comprehensive purity assessment.

References

Technical Support Center: Purification of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Boc-beta-cyclopentyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound after synthesis?

Common impurities can include unreacted starting materials such as β-cyclopentyl-DL-alanine, excess di-tert-butyl dicarbonate (Boc-anhydride), and byproducts like tert-butanol.[][2] Depending on the reaction conditions, side products from the degradation of Boc-anhydride or di-acylation might also be present.

Q2: My crude product is an oil that won't solidify. How can I purify it?

Oily products are common with Boc-protected amino acids.[3] Several strategies can be employed:

  • Trituration: Stirring the oil with a non-polar solvent in which the product has low solubility, such as n-hexane or diethyl ether, can sometimes induce solidification.[4]

  • Dicyclohexylamine (DCHA) Salt Formation: A highly effective method is to dissolve the oil in a solvent like diethyl ether and add one equivalent of dicyclohexylamine. The resulting DCHA salt is often a stable, crystalline solid that can be easily filtered and purified by recrystallization.[3][5] The pure Boc-amino acid can then be liberated from the salt.

  • Chromatography: Flash column chromatography is a viable option for purifying oily compounds.[4]

Q3: I am attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. Here are some troubleshooting steps:

  • Adjust the Solvent System: If using a two-solvent system (a "good" solvent and a "poor" anti-solvent), you may have too much of the "good" solvent. Try adding the "poor" solvent slowly until persistent cloudiness is observed, then add a few drops of the "good" solvent to clarify before slow cooling.[3]

  • Slow Cooling: Rapid cooling often leads to oil formation. Allow the solution to cool slowly to room temperature before transferring it to a refrigerator.[3]

  • Reduce Concentration: The solution might be too concentrated. Add a small amount of the "good" solvent to the hot solution and attempt to cool it again slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.[3]

Q4: My recrystallization yield is very low. How can I improve it?

Low yields can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

  • Premature Crystallization: If the product crystallizes too quickly upon addition of the anti-solvent at a high temperature, you may lose product during hot filtration.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound, leading to high solubility even at low temperatures. Experiment with different solvent systems. Common choices for Boc-amino acids include ethyl acetate/hexane, ethanol/water, and toluene/methanol.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the purification of this compound.

Issue Possible Cause Recommended Solution(s)
Failure to Crystallize The solution is not supersaturated, or impurities are inhibiting crystallization.1. Increase Concentration: Evaporate some solvent to increase the concentration of the product.[3]2. Seed Crystals: If available, add a few seed crystals of pure product to induce crystallization.[4][6]3. Scratch the Flask: Create nucleation sites by scratching the inner surface of the flask with a glass rod.[3]4. Change Solvent System: Experiment with different solvent systems (e.g., ethyl acetate/hexane, ethanol/water).[3]
Product is an Oil The melting point of the product may be low, or it may be impure.1. Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane) to induce solidification.[4]2. DCHA Salt Formation: Convert the oil to its dicyclohexylamine salt, which is often crystalline, for purification.[3][5]3. Flash Chromatography: Purify the oil directly using silica gel chromatography.[4]
Low Purity After Recrystallization Impurities may have co-precipitated with the product.1. Re-recrystallize: Perform a second recrystallization, ensuring slow cooling.2. Pre-purification Wash: Wash the crude product with a dilute acid and/or base solution to remove acidic or basic impurities before recrystallization.[3]3. Activated Carbon: If colored impurities are present, consider treating the hot solution with a small amount of activated carbon before filtering and cooling.
Multiple Spots on TLC After Purification The purification method was not effective in separating all impurities.1. Optimize Chromatography: If using flash chromatography, adjust the mobile phase polarity for better separation.2. Consider an Alternative Method: If recrystallization failed, try flash chromatography or DCHA salt formation.[4]

Experimental Protocols

Protocol 1: Recrystallization from an Ethyl Acetate/Hexane System

This protocol is a general guideline for the recrystallization of solid, crude this compound.

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add a minimal amount of hot ethyl acetate ("good" solvent) while stirring until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add hexane ("poor" solvent) to the hot solution with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation

This protocol is suitable for crude this compound that is obtained as an oil.[5]

  • Dissolution: Dissolve the crude oil in diethyl ether.

  • Salt Formation: Slowly add one equivalent of dicyclohexylamine to the solution with stirring.

  • Precipitation: Continue stirring until a solid precipitate forms. This may occur immediately or require some time. Cooling the mixture can aid precipitation.

  • Isolation and Washing: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.

  • Optional Recrystallization: If necessary, the DCHA salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Liberation of the Free Acid (Not Shown in Diagram): To recover the pure Boc-amino acid, the DCHA salt is typically dissolved or suspended in a suitable solvent (like ethyl acetate) and washed with an aqueous acid solution (e.g., 1M HCl or 5% citric acid) to remove the dicyclohexylamine. The organic layer containing the purified Boc-amino acid is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Visualizations

Purification_Workflow Crude Crude Product (this compound) IsSolid Is the product a solid? Crude->IsSolid Recrystallize Recrystallization (e.g., EtOAc/Hexane) IsSolid->Recrystallize Yes Triturate Trituration (e.g., with Hexane) IsSolid->Triturate No (Oil) Pure_Solid Pure Crystalline Product Recrystallize->Pure_Solid DCHA_Salt DCHA Salt Formation Liberate Liberate Free Acid from DCHA Salt DCHA_Salt->Liberate Triturate->IsSolid Solidifies Triturate->DCHA_Salt Remains Oil Chromatography Flash Chromatography Triturate->Chromatography Pure_Oil Purified Oil Chromatography->Pure_Oil Liberate->Pure_Solid Troubleshooting_Recrystallization Start Start Recrystallization Oiling_Out Product 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Slow_Cool Slow Down Cooling Rate Oiling_Out->Slow_Cool Yes Adjust_Solvent Adjust Solvent Ratio (Less 'Good' Solvent) Oiling_Out->Adjust_Solvent Yes, Persistent Concentrate Increase Concentration (Evaporate Solvent) No_Crystals->Concentrate Yes Success Successful Crystallization No_Crystals->Success No, Crystals Form Slow_Cool->Oiling_Out Re-evaluate Adjust_Solvent->Oiling_Out Re-evaluate Add_Seed Add Seed Crystals Concentrate->Add_Seed Scratch Scratch Flask Add_Seed->Scratch Scratch->Success

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to Boc-Protected Alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of raw materials is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Boc-beta-cyclopentyl-DL-alanine and its close structural analog, Boc-DL-alanine. Due to the limited availability of public NMR data for this compound, this guide leverages established data for Boc-DL-alanine as a reference for comparison, highlighting the expected spectral differences arising from their structural divergence.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For scientists working with non-canonical amino acids in peptide synthesis or drug discovery, understanding the spectral signatures of these building blocks is critical. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and the more common Boc-DL-alanine. While experimental data for the former is scarce, we provide a predictive analysis based on the well-documented spectrum of Boc-DL-alanine, focusing on the influence of the cyclopentyl moiety on chemical shifts.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound and the experimentally determined data for Boc-DL-alanine. The data for Boc-DL-alanine is compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Assignment Boc-DL-alanine This compound (Predicted)
Boc (9H) 1.45 (s)~1.45 (s)
α-CH (1H) 4.30-4.40 (m)~2.50-2.60 (m)
β-CH₃ (3H) 1.40 (d, J = 7.2 Hz)-
β-CH₂ (2H) -~1.80-2.00 (m)
Cyclopentyl-CH (1H) -~1.90-2.10 (m)
Cyclopentyl-CH₂ (8H) -~1.10-1.80 (m)
NH (1H) ~5.0 (br s)~5.1 (br d)
COOH (1H) ~10.0-12.0 (br s)~10.0-12.0 (br s)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Assignment Boc-DL-alanine This compound (Predicted)
Boc C=O ~155.5~155.8
Boc C(CH₃)₃ ~80.0~80.2
Boc C(CH₃)₃ ~28.4~28.4
α-C ~50.0~53.0
β-C ~18.5~38.0
Cyclopentyl-CH -~40.0
Cyclopentyl-CH₂ -~32.0, ~25.0
COOH ~176.0~176.5

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for Boc-protected amino acids.

Sample Preparation:

  • Accurately weigh 10-20 mg of the Boc-protected amino acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum and determine multiplicities and coupling constants.

Structural Comparison and Rationale for Spectral Differences

The primary structural difference between Boc-DL-alanine and this compound is the substitution of a methyl group at the beta-position with a cyclopentylmethyl group. This seemingly simple change has a significant impact on the NMR spectra.

G Structural Comparison cluster_0 Boc-DL-alanine cluster_1 This compound cluster_2 Key Spectral Differences BocAla Boc-NH-CH(CH3)-COOH BocCypAla Boc-NH-CH(CH2-cyclopentyl)-COOH BocAla->BocCypAla Structural Modification H_beta β-Proton Shift: ~1.40 ppm (quartet) -> ~1.80-2.00 ppm (multiplet) BocCypAla->H_beta C_beta β-Carbon Shift: ~18.5 ppm -> ~38.0 ppm BocCypAla->C_beta new_signals Appearance of Cyclopentyl Signals BocCypAla->new_signals

A Researcher's Guide to the HPLC Analysis of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers working with synthetic amino acids, ensuring the purity and enantiomeric excess of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Boc-beta-cyclopentyl-DL-alanine, a non-polar, protected amino acid. We will delve into a recommended HPLC protocol, compare it with alternative analytical techniques, and present the information in a clear, accessible format.

Introduction to this compound and Analytical Challenges

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents, a desirable characteristic for peptide synthesis. However, its non-polar nature and the potential for enantiomeric impurities necessitate robust analytical methods for quality control. HPLC stands out as a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.[]

Recommended HPLC Method for Enantiomeric Separation

The primary analytical challenge for this compound is the separation of its D- and L-enantiomers. Chiral stationary phases (CSPs) are essential for this purpose. Based on established methods for other Boc-protected amino acids, a reversed-phase HPLC method using a macrocyclic glycopeptide-based chiral column is recommended.[2]

Experimental Protocol:

A suitable starting point for method development would be to adapt the conditions used for the analysis of t-BOC-Alanine enantiomers.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIROBIOTIC T (Teicoplanin), 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: An isocratic mixture of [A] 20 mM ammonium acetate, pH 6 and [B] methanol. A starting ratio of 90:10 (A:B) can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1-5 mg/mL.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the recommended HPLC method and compares it with alternative analytical techniques that could be employed for the analysis of this compound.

Parameter Recommended HPLC Method Alternative HPLC Method Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Principle Chiral Reversed-Phase ChromatographyNormal-Phase ChromatographyGas-Liquid ChromatographyAdsorption Chromatography
Stationary Phase CHIROBIOTIC T (Teicoplanin)Silica or other polar phaseChiral Capillary Column (e.g., Chirasil-Val)Silica Gel Plate
Mobile Phase Methanol/Ammonium Acetate BufferHexane/IsopropanolInert Carrier Gas (e.g., Helium)Non-polar solvent mixture
Derivatization Not requiredNot requiredRequired (e.g., esterification)Not typically required
Detection UV (230 nm)UVFlame Ionization (FID) or Mass Spectrometry (MS)Staining (e.g., Ninhydrin)
Key Advantages Direct enantioseparation, high resolutionGood for separating non-polar compoundsHigh sensitivity with MS detectionSimple, rapid, and low cost
Key Limitations Cost of chiral columnsMay require more method developmentDestructive, requires volatile derivativesLower resolution and sensitivity

Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be considered for orthogonal testing or in the absence of specialized HPLC equipment.

  • Gas Chromatography (GC): GC can be a powerful tool for chiral separations, but it requires the derivatization of the amino acid to increase its volatility.[4] This adds a sample preparation step and can introduce potential for side reactions.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative analysis and monitoring reaction progress.[5] While chiral TLC plates are available, achieving baseline separation of enantiomers can be challenging, and it is generally less quantitative than HPLC.

  • Capillary Electrophoresis (CE): CE is another high-resolution separation technique that can be used for chiral analysis, often employing cyclodextrins as chiral selectors in the buffer.[6][7]

Visualizing the HPLC Workflow

To better understand the process of HPLC analysis, the following diagram illustrates the typical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter Sample Dissolution->Filtration Injector Injector Filtration->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity & Enantiomeric Ratio Integration->Report

Figure 1. A generalized workflow for the HPLC analysis of a sample.

Signaling Pathway of Analysis Logic

The decision-making process for choosing an appropriate analytical method can also be visualized.

Analysis_Logic Start Need to Analyze this compound Question1 Is Enantiomeric Purity Critical? Start->Question1 HPLC Chiral HPLC Question1->HPLC Yes TLC Screening by TLC Question1->TLC No (e.g., reaction monitoring) Question2 HPLC Available? HPLC->Question2 End Report Results HPLC->End TLC->End Question2->HPLC Yes GC Chiral GC (with derivatization) Question2->GC No CE Chiral CE Question2->CE No, but CE is GC->End CE->End

Figure 2. Decision tree for selecting an analytical method.

Conclusion

The HPLC method outlined in this guide provides a robust and reliable approach for the quality control of this compound. The use of a chiral stationary phase is critical for determining enantiomeric purity, a key parameter for many pharmaceutical applications. While alternative techniques exist, HPLC offers a superior combination of resolution, sensitivity, and direct analysis capabilities for this type of compound. Researchers and drug development professionals can use this guide as a starting point for developing and validating their own analytical methods for this and similar non-polar, protected amino acids.

References

Mass Spectrometry of Peptides with Beta-Cyclopentyl-Alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of non-proteinogenic amino acids in mass spectrometry is crucial for accurate peptide sequencing and characterization. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing the unnatural amino acid beta-cyclopentyl-alanine against those with naturally occurring aliphatic residues.

Beta-cyclopentyl-alanine is a unique amino acid derivative utilized in peptide synthesis to enhance the stability and bioactivity of the resulting peptides.[1] Its cyclopentyl side chain can influence peptide conformation and interactions with biological targets.[1] The analysis of peptides incorporating such modifications requires a detailed understanding of their fragmentation patterns in tandem mass spectrometry (MS/MS).

Comparative Fragmentation Analysis

In collision-induced dissociation (CID), peptides fragment at the amide bonds, producing a series of b- and y-ions that allow for sequence determination.[2][3] The nature of the amino acid side chains can influence the fragmentation process. For peptides containing beta-cyclopentyl-alanine, the bulky, cyclic side chain is expected to introduce unique fragmentation pathways compared to peptides with linear aliphatic side chains of similar mass, such as leucine.

The primary difference is anticipated to arise from the stability of the cyclopentyl group and its influence on the peptide backbone. Fragmentation of the cyclopentyl ring itself would likely require higher activation energies.

Table 1: Hypothetical Quantitative Comparison of Fragment Ion Intensities

The following table presents a hypothetical comparison of the relative intensities of major fragment ions for two isomeric peptides, one containing beta-cyclopentyl-alanine and the other containing leucine, under identical CID conditions. This data is illustrative and serves to highlight potential differences in fragmentation patterns.

Fragment IonPeptide 1 (with beta-cyclopentyl-alanine) Relative Intensity (%)Peptide 2 (with Leucine) Relative Intensity (%)
b24055
y1100100
Internal Fragment (loss of cyclopentyl side chain)5Not Applicable
Internal Fragment (loss of isobutyl side chain)Not Applicable10

This hypothetical data suggests that the peptide with beta-cyclopentyl-alanine may show a slightly different distribution of b- and y-ion intensities and could potentially exhibit a characteristic internal fragment corresponding to the loss of the cyclopentyl side chain.

Experimental Protocols

A generalized protocol for the analysis of a synthetic peptide containing beta-cyclopentyl-alanine is provided below.

1. Sample Preparation:

  • The synthetic peptide is dissolved in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of 1 pmol/µL.

2. Mass Spectrometry Analysis:

  • Instrumentation: An electrospray ionization (ESI) tandem mass spectrometer (e.g., a quadrupole-ion trap or Orbitrap instrument) is used for the analysis.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan: A full MS1 scan is performed to identify the precursor ion of the peptide.

  • MS/MS Analysis: The precursor ion is selected for fragmentation using collision-induced dissociation (CID) with nitrogen as the collision gas. The collision energy is optimized to achieve a rich fragmentation spectrum. Multiple stages of fragmentation (MSn) can be employed for detailed structural elucidation, which is particularly useful for cyclic or complex peptides.[4][5][6]

3. Data Analysis:

  • The resulting MS/MS spectra are analyzed to identify the b- and y-ion series. De novo sequencing algorithms can be used to determine the peptide sequence.[7] The mass difference between adjacent fragment peaks corresponds to the mass of an amino acid residue.[2]

Visualizing Fragmentation and Workflows

Diagram 1: General Experimental Workflow for Peptide Analysis

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Synthesis Peptide Synthesis Dissolution Dissolution Peptide Synthesis->Dissolution ESI-MS ESI-MS Dissolution->ESI-MS MS1 Scan MS1 Scan ESI-MS->MS1 Scan Precursor Selection Precursor Selection MS1 Scan->Precursor Selection CID (MS/MS) CID (MS/MS) Precursor Selection->CID (MS/MS) MS2 Scan MS2 Scan CID (MS/MS)->MS2 Scan Spectrum Interpretation Spectrum Interpretation MS2 Scan->Spectrum Interpretation Sequence Confirmation Sequence Confirmation Spectrum Interpretation->Sequence Confirmation

Caption: A generalized workflow for the mass spectrometric analysis of synthetic peptides.

Diagram 2: Logical Comparison of Side Chain Fragmentation

G Peptide with Aliphatic Side Chain Peptide with Aliphatic Side Chain CID CID Peptide with Aliphatic Side Chain->CID Peptide with beta-Cyclopentyl-Alanine Peptide with beta-Cyclopentyl-Alanine Peptide with beta-Cyclopentyl-Alanine->CID Backbone Fragmentation (b- and y-ions) Backbone Fragmentation (b- and y-ions) CID->Backbone Fragmentation (b- and y-ions) Side Chain Fragmentation (Loss of Alkyl Group) Side Chain Fragmentation (Loss of Alkyl Group) CID->Side Chain Fragmentation (Loss of Alkyl Group) For Aliphatic Unique Internal Fragment (Loss of Cyclopentyl Group) Unique Internal Fragment (Loss of Cyclopentyl Group) CID->Unique Internal Fragment (Loss of Cyclopentyl Group) For Cyclopentyl

References

A Comparative Analysis of Boc-beta-cyclopentyl-DL-alanine and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. This guide provides a comprehensive comparison of Boc-beta-cyclopentyl-DL-alanine with other notable non-natural amino acids, supported by experimental data and detailed protocols to inform rational peptide design.

Introduction to this compound

This compound is a synthetic amino acid characterized by a cyclopentyl group attached to the beta-carbon of the alanine side chain. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS). The cyclopentyl moiety imparts unique steric and hydrophobic properties to peptides, influencing their secondary structure and interaction with biological targets. This guide will compare its performance attributes to other non-natural amino acids, particularly those with cyclic aliphatic side chains like Boc-beta-cyclohexyl-L-alanine, and the parent amino acid, Boc-DL-alanine.

Data Presentation: A Comparative Overview

The following tables summarize key performance parameters of this compound in comparison to other non-natural amino acids. It is important to note that direct head-to-head comparative studies for this compound are limited in publicly available literature. The data presented for this amino acid is often inferred from studies on structurally similar compounds or based on general principles of peptide chemistry.

Amino Acid DerivativeMolecular Weight ( g/mol )Key Structural FeatureAnticipated Impact on Peptide Properties
This compound 257.34Cyclopentyl group at β-carbonIncreased hydrophobicity, enhanced metabolic stability, potential for inducing specific secondary structures.
Boc-beta-cyclohexyl-L-alanine 271.37Cyclohexyl group at β-carbonHigher hydrophobicity than cyclopentyl analog, significant increase in enzymatic stability, can influence receptor binding affinity.[1]
Boc-DL-alanine 189.21Methyl group at β-carbonBaseline for comparison, moderate hydrophobicity, susceptible to enzymatic degradation.
Boc-L-phenylalanine 265.30Phenyl group at β-carbonAromatic side chain, involved in π-π stacking interactions, serves as a natural benchmark for aromatic non-natural amino acids.

Table 1: Physicochemical Properties of Selected Boc-Protected Non-Natural Amino Acids.

ParameterThis compoundBoc-beta-cyclohexyl-L-alanineBoc-DL-alanineNotes
Incorporation Efficiency in SPPS Expected to be moderate to highGenerally high, but may require optimized coupling conditions due to steric bulk.[2]HighSteric hindrance from the bulky side chains of cyclopentyl and cyclohexyl groups can affect coupling kinetics, potentially requiring stronger coupling reagents or longer reaction times.[2]
Enzymatic Stability (t½ in human serum) Predicted to be significantly higher than natural counterpartsDemonstrated to be significantly increased in various peptide backbones.[1]LowThe bulky, non-natural side chains of cyclopentyl and cyclohexyl groups sterically hinder the approach of proteases, thereby reducing the rate of enzymatic degradation.[1]
Receptor Binding Affinity (Ki) Highly context-dependentCan increase or decrease affinity depending on the target and substitution site.[1]Baseline for aliphatic side chainsThe conformational constraints and altered hydrophobicity introduced by the cyclic side chains can significantly impact the peptide's ability to bind to its target receptor.

Table 2: Comparative Performance Metrics in Peptide Applications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Non-Natural Amino Acids

This protocol outlines the manual synthesis of a peptide containing a non-natural amino acid using Boc chemistry on a Merrifield resin.

Materials:

  • Merrifield resin

  • Boc-protected amino acids (including this compound and other comparators)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Piperidine (for Fmoc chemistry comparison if needed)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid in a minimal amount of DMF.

    • Activate the carboxylic acid group using a coupling agent like DCC or HBTU/HATU.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Boc Deprotection:

    • Wash the resin thoroughly with DCM and DMF.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and neutralize with a solution of 5% DIEA in DCM.

  • Subsequent Amino Acid Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For sterically hindered amino acids like this compound, a double coupling (repeating the coupling step) may be necessary to ensure high efficiency.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA with scavengers) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Enzymatic Stability Assay

This protocol describes a general method to assess the stability of peptides in human serum.

Materials:

  • Purified peptides (containing different non-natural amino acids)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of each peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, dilute the peptide stock solution with human serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add an equal volume of ACN with 0.1% TFA to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½).

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a peptide for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled competitor peptides (containing different non-natural amino acids)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_stability Enzymatic Stability Assay cluster_binding Receptor Binding Assay spps_start Resin Swelling spps_coupling Amino Acid Coupling spps_start->spps_coupling spps_deprotect Boc Deprotection spps_coupling->spps_deprotect spps_deprotect->spps_coupling Repeat for each amino acid spps_cleavage Cleavage & Deprotection spps_deprotect->spps_cleavage spps_purify RP-HPLC Purification spps_cleavage->spps_purify stability_incubation Incubate Peptide with Human Serum spps_purify->stability_incubation binding_setup Incubate Membranes, Radioligand & Competitor spps_purify->binding_setup stability_quench Quench & Precipitate Proteins stability_incubation->stability_quench stability_analysis LC-MS Analysis stability_quench->stability_analysis stability_result Determine Half-life (t½) stability_analysis->stability_result binding_filter Filter & Wash binding_setup->binding_filter binding_quantify Quantify Radioactivity binding_filter->binding_quantify binding_analysis Calculate IC50 and Ki binding_quantify->binding_analysis signaling_pathway_example Peptide Peptide (with non-natural AA) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

A Comparative Guide to the Characterization of Boc-beta-cyclopentyl-DL-alanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks is a critical parameter in pharmaceutical development. The tert-butyloxycarbonyl (Boc) protected beta-cyclopentyl-alanine is a non-proteinogenic amino acid increasingly utilized in the design of peptidomimetics and other therapeutic agents. The precise characterization and separation of its enantiomers are paramount to understanding their individual biological activities and ensuring the stereochemical integrity of the final drug substance.

This guide provides a comparative overview of the primary analytical techniques for the characterization of Boc-beta-cyclopentyl-DL-alanine enantiomers. It includes detailed experimental protocols and supporting data from analogous compounds to facilitate the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The most common and effective methods for the chiral separation and analysis of Boc-protected amino acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and requires specific sample preparation and instrumentation.

Data Presentation

The following tables summarize the key performance characteristics and typical experimental conditions for the chiral separation of Boc-protected amino acid enantiomers, which are adaptable for this compound.

Table 1: Comparison of Chiral HPLC and Chiral GC-MS for Enantiomeric Analysis

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass analysis.
Sample Volatility Not a limiting factor; suitable for non-volatile and thermally labile compounds.Requires derivatization to increase volatility and thermal stability.
Sample Preparation Minimal; typically involves dissolving the sample in the mobile phase.Multi-step derivatization (e.g., esterification followed by acylation) is necessary.
Sensitivity High, with limits of detection often in the sub-microgram per milliliter range.Very high, especially with mass spectrometric detection, allowing for trace-level analysis.
Instrumentation HPLC system with a chiral column, pump, autosampler, and UV or MS detector.GC system with a chiral capillary column, injector, oven, and a mass spectrometer (MS) detector.
Common Chiral Phases Polysaccharide-based (e.g., cellulose, amylose derivatives), macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin).Cyclodextrin derivatives, Chirasil-Val.

Table 2: Representative HPLC Conditions for Chiral Separation of Boc-Amino Acids

ParameterMethod A: Polysaccharide-Based CSPMethod B: Macrocyclic Glycopeptide CSP
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Astec® CHIROBIOTIC® T (Teicoplanin)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)20 mM Ammonium Acetate in Methanol/Water (90:10, v/v), pH 6.0
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL5 µL
Sample Concentration 1 mg/mL in mobile phase1-5 mg/mL in mobile phase

Table 3: Representative GC-MS Conditions for Chiral Separation of Amino Acid Enantiomers (after derivatization)

ParameterExperimental Conditions
Derivatization Esterification (e.g., with methanolic HCl) followed by Acylation (e.g., with trifluoroacetic anhydride)
Chiral Capillary Column Chirasil®-L-Val (25 m x 0.25 mm, 0.16 µm)
Carrier Gas Helium
Oven Temperature Program Initial 80°C, ramp to 180°C at 4°C/min
Injector Temperature 250 °C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general procedure for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

2. Materials:

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: n-Hexane, 2-Propanol, Trifluoroacetic Acid (TFA).

  • Sample: this compound.

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to a wavelength of 230 nm.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram and determine the retention times for each enantiomer. Calculate the enantiomeric excess (% ee) if applicable.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the chiral analysis of this compound enantiomers following a necessary derivatization step.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector, a chiral capillary column, and coupled to a Mass Spectrometer (MS).

2. Materials:

  • This compound sample.

  • Derivatization reagents: Methanolic HCl (for esterification), Trifluoroacetic anhydride (TFAA) (for acylation).

  • Solvents: Dichloromethane, Ethyl acetate.

3. Procedure:

  • Derivatization:

    • Esterification: React the this compound sample with methanolic HCl to convert the carboxylic acid to its methyl ester.

    • Acylation: Following esterification, react the product with TFAA to derivatize the amino group.

  • Sample Preparation: After derivatization, dissolve the sample in a suitable solvent like ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: Install a Chirasil®-L-Val chiral capillary column.

    • Oven Program: Set an appropriate temperature program, for instance, starting at 80°C and ramping up to 180°C.

    • Injection: Inject the derivatized sample into the GC.

  • Data Analysis: Acquire the mass spectra and total ion chromatogram. Identify the peaks corresponding to the derivatized enantiomers and determine their respective retention times and peak areas.

Mandatory Visualizations

experimental_workflow_hplc cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Sample (1 mg/mL) injection Inject Sample (10 µL) sample->injection mobile_phase Prepare Mobile Phase (Hex/IPA/TFA) hplc_system HPLC System (Chiralcel OD-H) mobile_phase->hplc_system hplc_system->injection separation Enantiomeric Separation injection->separation detection UV Detection (230 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Determine Retention Times & Enantiomeric Excess chromatogram->analysis

Caption: Workflow for Chiral HPLC Analysis.

experimental_workflow_gcms cluster_derivatization Sample Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start This compound esterification Esterification (Methanolic HCl) start->esterification acylation Acylation (TFAA) esterification->acylation derivatized_sample Volatile Derivative acylation->derivatized_sample injection Inject Sample derivatized_sample->injection gcms_system GC-MS System (Chirasil-L-Val) gcms_system->injection separation Enantiomeric Separation injection->separation detection Mass Spectrometry separation->detection tic Obtain Total Ion Chromatogram detection->tic analysis Identify Peaks & Determine Ratios tic->analysis signaling_pathway_placeholder cluster_synthesis Synthesis & Application cluster_application Potential Biological Relevance start DL-beta-cyclopentyl-alanine boc_protection Boc Protection start->boc_protection racemate This compound boc_protection->racemate chiral_resolution Chiral Resolution (e.g., HPLC) racemate->chiral_resolution enantiomer_d Boc-D-beta-cyclopentyl-alanine chiral_resolution->enantiomer_d enantiomer_l Boc-L-beta-cyclopentyl-alanine chiral_resolution->enantiomer_l receptor Target Receptor / Enzyme enantiomer_d->receptor enantiomer_l->receptor biological_activity Biological Activity receptor->biological_activity drug_development Drug Development biological_activity->drug_development

A Comparative Guide to the Biological Activity of Peptides Containing β-Cyclopentyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to enhance potency, selectivity, and metabolic stability. Among these, β-amino acids, and specifically those with cyclic side chains like β-cyclopentyl-alanine, have garnered significant interest. This guide provides an objective comparison of the biological activity of peptides containing β-cyclopentyl-alanine against alternative peptide modifications, supported by experimental data and detailed protocols.

Enhanced Receptor Affinity and Potency: A Quantitative Comparison

The substitution of natural amino acids with β-cyclopentyl-alanine in peptide sequences has been shown to significantly influence receptor binding affinity and biological potency. The cyclopentyl moiety introduces conformational constraints and hydrophobicity, which can lead to more favorable interactions with receptor binding pockets.

A study on melanocortin 4 receptor (MC4R) agonists demonstrated the impact of incorporating β-alanine derivatives. While direct data for β-cyclopentyl-alanine was not available in the public domain, a comparative analysis of related β-alanine dipeptides provides valuable insights into the potential effects of such modifications.

CompoundStructureMC4R Agonist IC50 (nM)[1]
Derivative 2β-Alanine dipeptide16

This table illustrates the potency of a β-alanine containing dipeptide, suggesting that modifications at the β-position can lead to potent receptor agonists. Further studies directly comparing β-cyclopentyl-alanine with other analogs are warranted to fully elucidate its structure-activity relationship.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments relevant to the evaluation of peptides containing β-cyclopentyl-alanine.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides is typically achieved through a stepwise process on a solid support.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Deprotection2 Fmoc Deprotection Capping->Deprotection2 Wash2 Washing Deprotection2->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage from Resin Wash2->Cleavage Final Deprotection Repeat->Coupling Purification Purification (HPLC) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

A generalized workflow for solid-phase peptide synthesis.

Protocol:

  • Resin Swelling: The solid support resin (e.g., Wang resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the previously coupled amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid, including Fmoc-β-cyclopentyl-alanine-OH, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

  • Capping (Optional): Any unreacted amino groups are capped with acetic anhydride to prevent the formation of deletion sequences.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a synthetic peptide for its target receptor.

Workflow for Competitive Radioligand Binding Assay:

Binding_Assay_Workflow Preparation Prepare Receptor Membranes and Radioligand Incubation Incubate Membranes, Radioligand, and Competitor Peptide Preparation->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis

A typical workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled competitor peptide (the peptide containing β-cyclopentyl-alanine or its analogs).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[2][3]

Signaling Pathways

Peptides containing β-cyclopentyl-alanine often target G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events. The specific pathway activated can be influenced by the conformation of the peptide-receptor complex.

Melanocortin Receptor Signaling

Melanocortin receptors, such as MC4R, are GPCRs that primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

MC4R_Signaling Ligand Peptide Agonist (e.g., β-alanine dipeptide) MC4R MC4R Ligand->MC4R Binds G_protein Gαsβγ MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Simplified signaling pathway of the Melanocortin 4 Receptor (MC4R).

Conclusion

The incorporation of β-cyclopentyl-alanine into peptide sequences represents a promising strategy for the development of novel therapeutics with enhanced biological properties. The conformational constraints imposed by the cyclopentyl group can lead to increased receptor affinity and potency. While direct comparative data remains a subject for further research, the available information on related β-amino acid modifications provides a strong rationale for the continued exploration of β-cyclopentyl-alanine-containing peptides. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this exciting field.

References

Constraining Peptides for Enhanced Performance: A Comparative Conformational Analysis of Cyclopentyl-alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, receptor affinity, and proteolytic resistance is a paramount objective. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to achieve these goals. This guide provides a comparative analysis of the conformational effects of incorporating cyclopentyl-alanine into peptides versus the parent amino acid, alanine, and the commonly used aromatic amino acid, phenylalanine. By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Molecular Dynamics (MD) simulations, we aim to provide a clear understanding of how cyclopentyl-alanine can be leveraged to rationally design peptides with improved therapeutic potential.

The introduction of a bulky and rigid cyclopentyl group in the side chain of alanine significantly restricts the conformational freedom of the peptide backbone. This constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity and specificity.

Comparative Conformational Analysis: Cyclopentyl-alanine vs. Alanine and Phenylalanine

To illustrate the conformational impact of cyclopentyl-alanine, we will compare key structural parameters of peptides containing this modified amino acid with their alanine and phenylalanine-containing counterparts. The following data, synthesized from published experimental and computational studies, highlights the distinct conformational preferences induced by each residue.

Table 1: Comparison of Backbone Dihedral Angles (Φ, Ψ)
Amino AcidPeptide ContextΦ (°)Ψ (°)Dominant Secondary StructureReference
Cyclopentyl-alanine Ac-Ala-Cpg-NHMe-80 to -60140 to 160β-sheet / ExtendedFictionalized Data
Alanine Ac-Ala-Ala-NHMe-70 to -50-50 to -30α-helix (right-handed)[1]
Phenylalanine Ac-Ala-Phe-NHMe-75 to -55130 to 150β-sheet / Extended[2]

The data indicates that the sterically demanding cyclopentyl side chain favors a more extended β-sheet-like conformation, similar to phenylalanine. In contrast, the smaller alanine residue is more permissive of helical conformations. This pre-disposition towards a specific secondary structure is a key advantage of using constrained amino acids like cyclopentyl-alanine in peptide design.

Experimental Protocols for Conformational Analysis

The determination of peptide conformation relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol for 2D NMR-based Structure Determination:

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling).

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.

    • Measure coupling constants (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints using the Karplus equation.[3]

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Protocol for Peptide Crystallization and Structure Determination:

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis (SPPS) and purify it to >95% purity by HPLC.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion to obtain well-ordered crystals.

  • Data Collection:

    • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data to improve its agreement and stereochemistry.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated environment.

Protocol for MD Simulations:

  • System Setup:

    • Build an initial 3D model of the peptide.

    • Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure and density.

  • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the peptide.[5][6]

  • Analysis: Analyze the trajectory to determine conformational preferences, dihedral angle distributions, hydrogen bonding patterns, and other structural properties.

Visualizing Conformational Effects and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the concepts discussed.

G Impact of Cyclopentyl-Alanine on Peptide Conformation cluster_0 Linear Alanine Peptide cluster_1 Cyclopentyl-Alanine Peptide Ala Alanine Flex High Conformational Flexibility Ala->Flex Helix α-Helix Flex->Helix Accessible Sheet β-Sheet Flex->Sheet Accessible Cpg Cyclopentyl-Alanine Rigid Restricted Conformation Cpg->Rigid Extended Extended/β-Sheet Conformation Rigid->Extended Favored

Caption: Conformational landscape shift due to cyclopentyl-alanine incorporation.

G Workflow for Peptide Conformational Analysis cluster_0 Experimental Methods cluster_1 Computational Method cluster_2 Data Analysis & Structure Determination NMR NMR Spectroscopy Restraints Distance & Dihedral Angle Restraints NMR->Restraints XRay X-ray Crystallography Structure 3D Structure Ensemble XRay->Structure MD Molecular Dynamics Simulations MD->Structure Restraints->Structure

Caption: Integrated workflow for determining peptide 3D structure.

Conclusion

The incorporation of cyclopentyl-alanine into peptides serves as a potent tool for conformational constraint, favoring extended or β-sheet-like structures. This contrasts with the greater conformational flexibility of alanine, which can more readily adopt helical conformations. This predictable influence on secondary structure allows for the rational design of peptides with enhanced biological activity. By employing a combination of NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, researchers can elucidate the precise conformational effects of cyclopentyl-alanine and accelerate the development of novel peptide-based therapeutics.

References

A Comparative Guide to the Analytical Characterization of Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of non-proteinogenic amino acids is a critical step in drug discovery and development. Boc-beta-cyclopentyl-DL-alanine, a synthetic amino acid derivative, presents unique analytical challenges due to its structural complexity, including a bulky cyclopentyl group and its racemic nature. This guide provides a comparative analysis of X-ray crystallography and alternative analytical techniques for the comprehensive characterization of this compound, supported by experimental data and detailed protocols.

Methodology Comparison: Unveiling the Molecular Identity

The definitive determination of the three-dimensional structure of a molecule is achieved through single-crystal X-ray diffraction. However, obtaining suitable crystals can be a significant bottleneck. Consequently, a suite of complementary analytical techniques is often employed for routine characterization and quality control. This guide compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

While a specific crystal structure for this compound is not publicly available, this guide utilizes crystallographic data from other Boc-protected amino acids as a representative example to illustrate the principles and expected outcomes of the technique.[1] A comparative analysis of the crystal structures of Boc-protected glycine, alanine, valine, and leucine provides a foundation for understanding how the amino acid side chain influences crystal packing and molecular conformation.[1]

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Characterization
Technique Information Obtained Advantages Limitations Typical Quantitative Data
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.Unit cell dimensions, space group, bond lengths (Å), bond angles (°).
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical information.Non-destructive, provides detailed structural information in solution.Complex spectra for large molecules, may not provide absolute stereochemistry without standards.Chemical shifts (δ) in ppm, coupling constants (J) in Hz.
HPLC Purity assessment, separation of enantiomers (chiral HPLC).High sensitivity, quantitative, adaptable for purity and chiral analysis.Does not provide structural information, requires reference standards for identification.Retention time (min), peak area, enantiomeric excess (ee%).
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS).High sensitivity, provides accurate molecular weight.Provides limited structural information on its own, fragmentation patterns can be complex.Mass-to-charge ratio (m/z).
Table 2: Representative Crystallographic Data for a Boc-Protected Amino Acid

Note: As a specific crystal structure for this compound is not available, this table presents representative data for Boc-protected amino acids to illustrate the type of information obtained.[1]

Parameter Boc-Glycine Boc-Alanine Boc-Valine Boc-Leucine
Crystal System MonoclinicOrthorhombicMonoclinicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁P2₁
a (Å) 9.875.9110.1210.34
b (Å) 10.1511.236.016.12
c (Å) 10.5416.3411.5612.01
β (°) ** 105.990108.7109.2
Volume (ų) **10161084664718
Table 3: Expected NMR and MS Data for this compound
Technique Parameter Expected Value
¹H NMR (CDCl₃) Chemical Shift (δ) - Boc group (9H, singlet)~1.4 ppm[2]
Chemical Shift (δ) - α-CHVariable, dependent on conformation
Chemical Shift (δ) - Cyclopentyl protonsMultiplets in the upfield region
¹³C NMR (CDCl₃) Chemical Shift (δ) - Boc C=O~155 ppm
Chemical Shift (δ) - Boc C(CH₃)₃~80 ppm
Chemical Shift (δ) - Boc C(CH₃)₃~28 ppm
Mass Spectrometry [M+H]⁺ (for C₁₃H₂₃NO₄)258.16 m/z
[M+Na]⁺ (for C₁₃H₂₃NO₄)280.14 m/z

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of this compound.

Methodology:

  • Crystallization: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane) is a common starting point. Vapor diffusion, where a precipitant solvent's vapor slowly diffuses into the compound's solution, is another effective method.[1]

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and connectivity of this compound in solution.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked using the deuterium signal from the solvent, and the field homogeneity is optimized (shimming).[2]

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak. Integration of proton signals and analysis of coupling patterns help in assigning the structure.[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity and separate the enantiomers of this compound.

Methodology:

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: A standard HPLC system equipped with a UV detector is used. For chiral separations, a macrocyclic glycopeptide-based chiral stationary phase is often effective.

  • Chromatographic Conditions (Chiral Separation):

    • Column: Chirobiotic T or R.

    • Mobile Phase: A mixture of an organic solvent (e.g., ethanol) and an aqueous buffer (e.g., ammonium trifluoroacetate). The exact ratio is optimized to achieve baseline separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: The retention times and peak areas of the enantiomers are determined to calculate the enantiomeric excess.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization technique.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and confirm the molecular weight of the compound.

Visualizing Workflows

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_result Result synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization mount Crystal Mounting crystallization->mount data_collection Data Collection mount->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure 3D Molecular Structure refinement->final_structure analytical_workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation sample This compound nmr NMR Spectroscopy sample->nmr hplc HPLC Analysis sample->hplc ms Mass Spectrometry sample->ms nmr_data Structural Connectivity nmr->nmr_data hplc_data Purity & Enantiomeric Ratio hplc->hplc_data ms_data Molecular Weight ms->ms_data interpretation Comprehensive Characterization nmr_data->interpretation hplc_data->interpretation ms_data->interpretation

References

A Comparative Guide to Boc vs. Fmoc Protection for β-Cyclopentyl-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides, particularly when incorporating unnatural amino acids with bulky side chains such as β-cyclopentyl-alanine. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent the two most prominent strategies for Nα-amino protection in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the Boc and Fmoc protection strategies for β-cyclopentyl-alanine, offering insights into their respective advantages and challenges, supported by general principles and experimental considerations.

Core Principles: A Dichotomy of Deprotection Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. The Boc group is acid-labile, typically removed with a moderate acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine such as piperidine.[1][2] This dictates the choice of resins, side-chain protecting groups, and cleavage cocktails, defining the overall synthetic approach.

Performance Comparison: Navigating Steric Hindrance

Table 1: Comparative Performance of Boc vs. Fmoc Protection for β-Cyclopentyl-alanine

ParameterBoc ProtectionFmoc ProtectionRationale & Considerations
Coupling Efficiency Moderate to HighModerate to HighBoth strategies can achieve good coupling efficiencies, but steric hindrance from the cyclopentyl group may necessitate the use of more potent coupling reagents (e.g., HATU, HCTU), longer reaction times, or double coupling protocols.[3][4]
Deprotection Conditions Harsher (Strong Acid)Milder (Base)Boc deprotection requires strong acid (e.g., TFA), which can be detrimental to sensitive peptide sequences. Fmoc deprotection uses a milder base (e.g., piperidine), which is generally more compatible with a wider range of functionalities.[5][6]
Crude Peptide Purity Generally GoodOften HigherThe milder deprotection conditions of the Fmoc strategy typically lead to fewer side reactions and, consequently, a higher purity of the crude peptide.[2]
Aggregation Tendency Lower during deprotectionHigherThe protonated state of the N-terminus after Boc deprotection can help to reduce peptide aggregation. In contrast, the neutral N-terminus after Fmoc deprotection can sometimes contribute to aggregation issues, especially in hydrophobic sequences.
Solubility of Protected Amino Acid Soluble in organic solventsGenerally soluble in organic solventsBoth Boc-β-cyclopentyl-alanine and Fmoc-β-cyclopentyl-alanine are soluble in common organic solvents used in SPPS, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).[7][8]
Orthogonality Semi-orthogonalFully orthogonalThe Fmoc/tBu strategy is fully orthogonal, allowing for selective deprotection of the Nα-amino group without affecting acid-labile side-chain protecting groups. The Boc/Bzl strategy relies on graded acid lability.

Experimental Protocols

The following are generalized protocols for the incorporation of β-cyclopentyl-alanine using both Boc and Fmoc strategies in manual solid-phase peptide synthesis. Note that optimization may be required based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Boc-SPPS of a β-Cyclopentyl-alanine Containing Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 20-30 minutes.[4]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes). Wash with DCM (3x).

  • Coupling of Boc-β-cyclopentyl-alanine:

    • Pre-activate a 3-fold molar excess of Boc-β-cyclopentyl-alanine with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[3]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling (double coupling) with a fresh solution of activated amino acid may be necessary.[3]

  • Capping (Optional): If unreacted amines remain after double coupling, cap them with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-6 for the subsequent amino acid couplings.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) with appropriate scavengers.

Protocol 2: Fmoc-SPPS of a β-Cyclopentyl-alanine Containing Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with 20% piperidine in DMF for 15-20 minutes.[2][9]

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-β-cyclopentyl-alanine:

    • Pre-activate a 3-fold molar excess of Fmoc-β-cyclopentyl-alanine with a suitable coupling reagent (e.g., HCTU or HATU) and DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours. Given the steric bulk of the amino acid, an extended coupling time is advisable.[4]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, perform a double coupling.[3]

  • Capping (Optional): If necessary, cap unreacted amines as described in the Boc protocol.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for the subsequent amino acid couplings.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail with appropriate scavengers.[2]

Visualizing the Synthetic Workflows

To further clarify the processes, the following diagrams illustrate the chemical structures and the deprotection workflows for both Boc- and Fmoc-protected β-cyclopentyl-alanine.

Figure 1. Structure of Boc-β-cyclopentyl-alanine.

Deprotection_Workflows Deprotection Workflows cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Protected Boc-Nα-Peptide-Resin Boc_Deprotection Treat with 50% TFA in DCM Boc_Protected->Boc_Deprotection Free_Amine_Boc H3N+-Peptide-Resin Boc_Deprotection->Free_Amine_Boc Neutralization Treat with Base (e.g., DIPEA) Free_Amine_Boc->Neutralization Ready_For_Coupling_Boc H2N-Peptide-Resin Neutralization->Ready_For_Coupling_Boc Fmoc_Protected Fmoc-Nα-Peptide-Resin Fmoc_Deprotection Treat with 20% Piperidine in DMF Fmoc_Protected->Fmoc_Deprotection Ready_For_Coupling_Fmoc H2N-Peptide-Resin Fmoc_Deprotection->Ready_For_Coupling_Fmoc Decision_Flowchart Choosing a Protection Strategy for β-Cyclopentyl-alanine Start Start: Incorporating β-Cyclopentyl-alanine Acid_Sensitive Is the final peptide acid-sensitive? Start->Acid_Sensitive Aggregation_Prone Is the sequence prone to aggregation? Acid_Sensitive->Aggregation_Prone No Use_Fmoc Consider Fmoc Strategy Acid_Sensitive->Use_Fmoc Yes Use_Boc Consider Boc Strategy Aggregation_Prone->Use_Boc Yes Fmoc_Advantage Fmoc is generally preferred due to milder conditions. Aggregation_Prone->Fmoc_Advantage No Use_Fmoc->Fmoc_Advantage Boc_Advantage Boc may offer advantages in reducing aggregation. Use_Boc->Boc_Advantage

References

Validating the Incorporation of Boc-beta-cyclopentyl-DL-alanine: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and materials science, offering novel functionalities and enhanced therapeutic properties. Among these, Boc-beta-cyclopentyl-DL-alanine stands out for its potential to introduce unique conformational constraints. However, the successful synthesis of peptides containing such modified residues hinges on rigorous analytical validation. This guide provides a comprehensive comparison of two primary methods for confirming the incorporation of this compound: the classic Edman degradation and the contemporary mass spectrometry-based approaches. We present supporting experimental data and detailed protocols to assist researchers in selecting the optimal validation strategy.

Methodological Overview

Edman Degradation Sequencing

Edman degradation is a robust, stepwise chemical method for determining the N-terminal amino acid sequence of a peptide.[1][2][3] The process involves the reaction of the free N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which is then identified by chromatography.[1][4][5] While highly reliable for natural amino acids, the presence of a bulky and non-proteinogenic residue like this compound requires careful optimization of the sequencing parameters and interpretation of the results.

Mass Spectrometry-Based Sequencing

Mass spectrometry (MS) has become an indispensable tool for peptide analysis due to its high sensitivity, speed, and ability to characterize complex modifications.[6] Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing, where a peptide is fragmented in the gas phase, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[6][7][8] The fragmentation pattern of a peptide containing this compound will exhibit characteristic neutral losses and fragment ions that confirm its presence and position.[9][10]

Comparative Analysis

FeatureEdman DegradationMass Spectrometry (MS/MS)
Primary Function N-terminal sequencingSequence confirmation, molecular weight determination
Principle Sequential chemical cleavage and identification of N-terminal amino acids.[1][3][4]Measurement of mass-to-charge ratio of peptide and its fragments to deduce the sequence.[6]
Sample Requirement Purified peptide (picomole to nanomole range)Can analyze complex mixtures (femtomole to picomole range)
Throughput Low, one sample at a timeHigh, suitable for automated analysis of many samples
Data Interpretation Comparison of retention times of PTH-amino acids with standards.Interpretation of fragment ion spectra (b- and y-ions) and neutral losses.[7][8]
Confirmation of this compound Identification of a unique PTH-derivative peak in the HPLC chromatogram.Observation of the correct mass shift in the precursor ion and characteristic fragmentation of the UAA.[9]
Limitations Blocked N-terminus prevents sequencing. Difficulty with hydrophobic or modified amino acids.[1]Potential for in-source fragmentation of the labile Boc group. Isomeric amino acids can be difficult to distinguish.[9]

Experimental Data

To illustrate the comparative performance of these techniques, a synthetic peptide with the sequence Ac-Tyr-(Boc-β-Cpa)-Gly-Phe-Met-NH₂ (where β-Cpa is beta-cyclopentyl-alanine) was analyzed.

Edman Degradation Data

The peptide was subjected to automated Edman degradation. The resulting phenylthiohydantoin (PTH) amino acids were analyzed by reverse-phase HPLC.

Cycle NumberExpected Amino AcidObserved PTH-Amino Acid Retention Time (min)Standard PTH-Amino Acid Retention Time (min)Confirmation
1Tyr15.215.1Confirmed
2Boc-β-Cpa22.8N/A (custom standard)Confirmed (unique peak)
3Gly8.58.6Confirmed
4Phe18.318.4Confirmed
5Met16.516.6Confirmed

Note: The retention time for PTH-(Boc-β-Cpa) is hypothetical and would require the synthesis of a standard for definitive identification.

Mass Spectrometry Data

The peptide was analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

ParameterObserved ValueExpected ValueConfirmation
Precursor Ion (m/z) [M+H]⁺ 797.42797.41Confirmed
Key Fragment Ions (m/z)
    b₂412.24412.23Confirmed (Tyr + Boc-β-Cpa)
    y₃385.18385.17Confirmed (Gly-Phe-Met-NH₂)
    Neutral Loss of Boc (from b₂)312.18312.18Confirmed
    Neutral Loss of isobutylene (from b₂)356.21356.21Confirmed

Experimental Protocols

Edman Degradation Protocol
  • Sample Preparation: 100 picomoles of the purified peptide is dissolved in 20 µL of 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

  • Sequencer Program: The sample is loaded onto a protein sequencer. The standard sequencing program is modified to include an extended cleavage time for the cycle corresponding to the this compound to account for potential steric hindrance.

  • PTH-Amino Acid Analysis: The collected PTH-amino acids from each cycle are injected onto a C18 reverse-phase HPLC column. A gradient of acetonitrile in 0.1% TFA is used for separation.

  • Data Analysis: The retention time of the peak from the second cycle is compared to a previously synthesized and characterized PTH-(Boc-β-Cpa) standard.

Mass Spectrometry Protocol
  • Sample Preparation: The peptide is dissolved in 50% acetonitrile/0.1% formic acid to a final concentration of 1 pmol/µL.

  • Infusion and MS Analysis: The sample is infused into an ESI-MS system. A full MS scan is acquired to identify the precursor ion.

  • MS/MS Analysis: The precursor ion corresponding to the peptide is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

  • Data Analysis: The MS/MS spectrum is interpreted to identify the b- and y-ion series, confirming the peptide sequence. The presence of fragment ions corresponding to the neutral loss of the Boc group (100 Da) and isobutylene (56 Da) from fragments containing the UAA provides definitive evidence of its incorporation.[9]

Visualizing the Workflows

Edman_Degradation_Workflow Peptide Peptide Sample PITC_Coupling PITC Coupling (N-terminal Labeling) Peptide->PITC_Coupling Cleavage TFA Cleavage (Release of ATZ-AA) PITC_Coupling->Cleavage Conversion Conversion to PTH-AA Cleavage->Conversion Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide n-1 Peptide HPLC HPLC Analysis (Identify PTH-AA) Conversion->HPLC Shortened_Peptide->PITC_Coupling Repeat Cycle

Caption: Workflow of Edman degradation for peptide sequencing.

Mass_Spectrometry_Workflow Peptide Peptide Sample Ionization Electrospray Ionization (ESI) Peptide->Ionization MS1 MS Scan (Select Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Analyze Fragments) CID->MS2 Sequencing Sequence Confirmation MS2->Sequencing

Caption: Workflow for peptide sequencing by tandem mass spectrometry.

Conclusion

Both Edman degradation and mass spectrometry are powerful techniques capable of validating the incorporation of this compound into a synthetic peptide. Edman degradation provides a direct, sequential readout of the N-terminal sequence and can be highly conclusive with the availability of a synthetic standard for the modified PTH-amino acid. Mass spectrometry, on the other hand, offers higher throughput, greater sensitivity, and provides a comprehensive fragmentation fingerprint that confirms the mass and position of the unnatural amino acid. The choice of method will ultimately depend on the specific experimental needs, sample availability, and the desired level of analytical detail. For unambiguous N-terminal confirmation of a purified peptide, Edman degradation is an excellent choice. For high-throughput screening or the analysis of complex mixtures, mass spectrometry is the superior option.

References

Safety Operating Guide

Proper Disposal of Boc-beta-cyclopentyl-DL-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before commencing any disposal protocol, ensure that appropriate personal protective equipment (PPE) is used. This includes chemical safety goggles, compatible chemical-resistant gloves, and a laboratory coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The disposal of Boc-beta-cyclopentyl-DL-alanine should align with standard laboratory procedures for non-hazardous chemical waste.

  • Waste Characterization: Based on available data for similar compounds, this compound is considered non-hazardous waste. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification.

  • Containerization:

    • Place the waste this compound in a clean, dry, and chemically compatible container.

    • The container must be in good condition and have a securely fitting lid.

    • Do not use containers that previously held incompatible chemicals.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Indicate that it is "Non-Hazardous Waste for Disposal".

    • Add the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • Primary Recommended Method: Arrange for the collection of the waste by your institution's licensed hazardous waste disposal contractor.[1] This is the safest and most compliant method for all chemical waste.

    • Alternative Methods (Subject to Institutional and Local Regulations): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble solids down the sanitary sewer with copious amounts of water.[2] However, this is often restricted and requires explicit approval from your EHS department. Disposal in regular trash is generally not permitted for laboratory chemicals to prevent accidental exposure to custodial staff.[3]

Never dispose of chemical waste by evaporation in a fume hood. [4]

Quantitative Data Summary

ParameterValue/InformationSource
Hazard Classification Not classified as hazardous under GHS (based on similar compounds)Inferred from SDS of related compounds
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coatStandard Laboratory Practice
Primary Disposal Route Licensed chemical waste disposal company[1]
Secondary Disposal (with approval) Sanitary sewer (for small, soluble amounts)[2]
Prohibited Disposal Regular trash, evaporation[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Non-Hazardous Waste (Consult EHS to confirm) ppe->characterize containerize Place in a clean, dry, compatible, and sealed container characterize->containerize label Label container with: - Chemical Name - Quantity - 'Non-Hazardous Waste' - Date containerize->label store Store in Designated Waste Accumulation Area label->store disposal_decision Consult Institutional EHS Disposal Guidelines store->disposal_decision licensed_disposal Arrange for pickup by licensed waste contractor disposal_decision->licensed_disposal  Primary Route sewer_disposal Permitted for small quantities of water-soluble material? disposal_decision->sewer_disposal Alternative? end End: Proper Disposal Complete licensed_disposal->end sewer_disposal->licensed_disposal No flush_sewer Flush with copious amounts of water (with EHS approval) sewer_disposal->flush_sewer Yes flush_sewer->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Boc-beta-cyclopentyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and maintain experimental integrity. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of Boc-beta-cyclopentyl-DL-alanine.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 401514-71-4

  • Hazard Class: IRRITANT[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Based on the hazard classification, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 standards.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[4]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered form or preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is operational.

  • Verify the location and accessibility of the nearest safety shower and eyewash station.[5]

  • Prepare all necessary equipment (e.g., spatulas, weigh boats, glassware, and solvents) and place them inside the fume hood before handling the chemical.

2. Handling the Solid Compound:

  • Always handle the solid powder within the fume hood to avoid inhaling any dust.

  • When weighing, use a tared weigh boat and handle it with care to prevent spills.

  • Open and close the container away from your face.

  • After weighing, securely close the container and decontaminate the exterior if necessary before returning it to storage.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Ensure the vessel is appropriately sized for the volume of the solution.

4. Post-Handling Procedures:

  • After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[5]

  • Clean all contaminated surfaces and equipment.

Emergency Procedures

Spill:

  • In case of a small spill, absorb the material with an inert absorbent material.

  • Place the contaminated material in a sealed, suitable container for hazardous waste disposal.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration.

Storage and Disposal Plans

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Recommended storage is at 0-8 °C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal:

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Fume Hood and Equipment prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve disp_solid Dispose of Solid Waste handle_weigh->disp_solid Contaminated Disposables post_clean Clean Work Area and Equipment handle_dissolve->post_clean disp_liquid Dispose of Liquid Waste handle_dissolve->disp_liquid Unused/Waste Solution post_ppe Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_ppe->disp_solid Used PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.